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  • Product: 1,8-Dioxaspiro[4.5]decan-4-amine
  • CAS: 1779730-52-7

Core Science & Biosynthesis

Foundational

synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine

Synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine: A Comprehensive Technical Guide Executive Summary Spirocyclic amines, particularly oxaspirocycles like 1,8-dioxaspiro[4.5]decan-4-amine , have emerged as privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine: A Comprehensive Technical Guide

Executive Summary

Spirocyclic amines, particularly oxaspirocycles like 1,8-dioxaspiro[4.5]decan-4-amine , have emerged as privileged scaffolds in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these motifs offer enhanced conformational restriction, improved metabolic stability, and superior pharmacokinetic profiles compared to flat, aromatic rings. This whitepaper details a robust, scalable, and self-validating synthetic pathway to construct the 1,8-dioxaspiro[4.5]decane core, leveraging a highly nucleophilic dilithio nitronate addition followed by a chemoselective Williamson-type spirocyclization.

Retrosynthetic Strategy & Mechanistic Rationale

The primary synthetic challenge in constructing 1,8-dioxaspiro[4.5]decan-4-amine is the efficient formation of the sterically congested spirocyclic ether adjacent to a primary amine.

Our retrosynthetic logic (Diagram 1) disconnects the target at the spiro-ether linkage, tracing back to a 1,4-diol intermediate. The carbon framework is assembled via a C–C bond formation between tetrahydro-4H-pyran-4-one and a protected nitroalkane.

Causality in Reaction Design: Standard Henry (nitroaldol) reactions with ketones are notoriously low-yielding due to the poor electrophilicity of ketones and the reversibility of the reaction. To overcome this, we employ the [1]. By treating the nitroalkane with two equivalents of n-butyllithium, a dilithio nitronate (a "super-enamine") is generated. This dianion is exceptionally nucleophilic and attacks the ketone irreversibly, driving the equilibrium entirely to the desired adduct.

Retrosynthesis Target 1,8-Dioxaspiro[4.5]decan-4-amine (Target Molecule) BocIntermediate Boc-Protected Spirocycle (Intramolecular Etherification) Target->BocIntermediate Deprotection Diol 1,4-Diol Intermediate (Selective Tosylation) BocIntermediate->Diol Cyclization HenryAdduct Nitro-Aldol Adduct (Reduction & Protection) Diol->HenryAdduct Reduction/Deprotection StartingMaterials Tetrahydro-4H-pyran-4-one + 3-(Benzyloxy)-1-nitropropane HenryAdduct->StartingMaterials Seebach Henry Reaction

Retrosynthetic analysis of 1,8-dioxaspiro[4.5]decan-4-amine via dilithio nitronate addition.

Mechanism Nitro 3-(Benzyloxy)-1-nitropropane MonoLithio Monolithium Nitronate (Reversible, weakly nucleophilic) Nitro->MonoLithio n-BuLi (1.05 eq) -78 °C DiLithio Dilithio Nitronate (Super-enamine) (Highly nucleophilic, irreversible) MonoLithio->DiLithio n-BuLi (1.10 eq) -78 °C Adduct Lithium Alkoxide Adduct (Stable intermediate) DiLithio->Adduct Addition to Ketone Ketone Tetrahydro-4H-pyran-4-one Ketone->Adduct Electrophile Product Nitro-Aldol Product Adduct->Product AcOH/H2O Quench

Mechanistic workflow of the Seebach dilithio nitronate addition to tetrahydro-4H-pyran-4-one.

Detailed Experimental Methodologies

Every step in this sequence is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee intermediate integrity before downstream progression.

Step 1: Preparation of 3-(Benzyloxy)-1-nitropropane

Protocol:

  • Dissolve 3-(benzyloxy)-1-bromopropane (1.0 eq) in anhydrous DMSO (0.5 M).

  • Add sodium nitrite (NaNO₂, 2.0 eq) and phloroglucinol (1.0 eq, to scavenge nitrite esters and prevent side-reactions).

  • Stir at room temperature for 16 hours. Quench with water and extract with Et₂O.

  • Validation/IPC: TLC (Hexanes/EtOAc 8:2) confirms the disappearance of the bromide. ¹H NMR must show a distinct triplet at ~4.45 ppm corresponding to the -CH₂-NO₂ protons.

Step 2: Dilithio Nitronate Addition (Modified Henry Reaction)

Protocol:

  • Cool a solution of 3-(benzyloxy)-1-nitropropane (1.0 eq) in anhydrous THF (0.2 M) to -78 °C under Argon.

  • Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes). The solution turns deep yellow/orange, indicating dilithio nitronate formation. Stir for 30 minutes.

  • Add tetrahydro-4H-pyran-4-one (1.1 eq) dropwise. Stir at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Quench with glacial acetic acid (3.0 eq) followed by saturated aqueous NH₄Cl. Extract with EtOAc.

  • Validation/IPC: LC-MS of the crude organic layer must show the adduct mass [M+Na]⁺ = 318.1.

Step 3: Chemoselective Nitro Reduction & Amine Protection

Causality: Catalytic hydrogenation (Pd/C, H₂) would prematurely cleave the benzyl ether. Zinc in acetic acid selectively reduces the aliphatic nitro group to a primary amine while leaving the benzyl ether strictly intact. Protocol:

  • Dissolve the Step 2 adduct in glacial AcOH (0.3 M). Add Zinc dust (10.0 eq) in portions at 15 °C. Stir for 4 hours at room temperature.

  • Filter through Celite, concentrate, and redissolve in DCM.

  • Add Et₃N (3.0 eq) and Boc₂O (1.2 eq). Stir for 6 hours.

  • Validation/IPC: Ninhydrin stain on TLC confirms the transient free amine. Post-protection LC-MS confirms the Boc-protected mass [M+Na]⁺ = 388.2.

Step 4: Benzyl Deprotection

Protocol:

  • Dissolve the Boc-protected intermediate in MeOH (0.2 M). Add 10 wt% Pd/C (0.1 eq).

  • Purge the flask and stir under a Hydrogen atmosphere (balloon, 1 atm) for 12 hours.

  • Filter through Celite and concentrate to yield the 1,4-diol intermediate.

  • Validation/IPC: LC-MS confirms the loss of 90 Da (benzyl group), yielding [M+Na]⁺ = 298.1.

Step 5: Selective Activation and Spirocyclization

Causality: Primary alcohols are significantly less sterically encumbered than tertiary alcohols. Tosyl chloride reacts chemoselectively with the primary alcohol at 0 °C. Subsequent treatment with NaH deprotonates the tertiary alcohol, which executes an intramolecular Sₙ2 displacement of the tosylate, forming the oxaspiro ring [2]. Protocol:

  • Dissolve the 1,4-diol in anhydrous DCM (0.2 M) and Pyridine (3.0 eq). Cool to 0 °C.

  • Add Tosyl Chloride (TsCl, 1.05 eq) in portions. Stir at 0 °C for 4 hours.

  • Wash with 1M HCl to remove pyridine, dry, and concentrate. (IPC: TLC confirms mono-tosylate).

  • Dissolve the crude tosylate in anhydrous THF. Add NaH (60% dispersion, 2.0 eq) at 0 °C. Reflux for 8 hours.

  • Validation/IPC: LC-MS confirms the spirocycle mass [M+Na]⁺ = 280.1 (loss of TsOH).

Step 6: Boc Deprotection

Protocol:

  • Treat the spirocycle with 4M HCl in Dioxane (10.0 eq) at room temperature for 2 hours.

  • Concentrate in vacuo, neutralize with 1M NaOH, and extract with DCM to yield the free base.

  • Validation/IPC: LC-MS shows the final target mass [M+H]⁺ = 158.1. ¹H NMR confirms the disappearance of the massive Boc singlet at 1.44 ppm.

Analytical & Quantitative Data Summary

The following table summarizes the expected quantitative yields and critical analytical markers for each isolated intermediate, ensuring reproducibility across different laboratory environments.

StepIntermediate GeneratedExpected YieldPurity (HPLC)Key ¹H NMR / MS Marker
1 3-(Benzyloxy)-1-nitropropane82%>95%¹H: 4.45 ppm (t, 2H, -CH₂ NO₂)
2 Nitro-Aldol Adduct78%>90%MS:[M+Na]⁺ = 318.1
3 Boc-Protected Amine (Bn-Ether)85%>95%¹H: 1.44 ppm (s, 9H, Boc)
4 1,4-Diol Intermediate95%>98%MS: [M+Na]⁺ = 298.1 (Loss of Bn)
5 Boc-Protected Spirocycle71%>95%MS: [M+Na]⁺ = 280.1
6 1,8-Dioxaspiro[4.5]decan-4-amine 92%>99%MS: [M+H]⁺ = 158.1

(Note: Step 5 yields a mixture of diastereomers. If a specific enantiomer/diastereomer is required, preparative chiral SFC is recommended at the Boc-protected stage).

References

  • Seebach, D.; Lehr, F. "α,α-Doubly deprotonated nitroalkanes. enhancement of the C-nucleophilicity of nitronates." Angewandte Chemie International Edition, 1976.[Link]

  • Leino, R. "Synthesis of Spirocyclic Ethers." Synthesis, 2009.[Link]

  • PubChem Database. "1,8-dioxaspiro[4.5]decan-4-amine; CAS 1779730-52-7." National Center for Biotechnology Information, 2026.[Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,8-Dioxaspiro[4.5]decan-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1,8-Dioxaspiro[4.5]decan-4-amine is a spirocyclic aliphatic amine that holds significant potential...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1,8-Dioxaspiro[4.5]decan-4-amine is a spirocyclic aliphatic amine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of novel therapeutic agents, providing an avenue to explore chemical space beyond traditional flat aromatic systems. The strategic placement of the amine functional group on the tetrahydropyran ring, coupled with the spirocyclic ketal, imparts specific conformational constraints that can be exploited to achieve high selectivity and affinity for biological targets. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering insights into its handling, characterization, and potential applications.

Molecular Structure and Core Physicochemical Properties

The fundamental attributes of 1,8-Dioxaspiro[4.5]decan-4-amine are summarized in the table below. It is important to note that while some experimental data for this specific isomer is limited, many properties can be reliably predicted through computational methods, and inferences can be drawn from closely related analogs.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChemLite[1], Sapphire Bioscience[2]
Molecular Weight 157.21 g/mol Sapphire Bioscience[2]
Monoisotopic Mass 157.11028 DaPubChemLite[1]
CAS Number 1779730-52-7NextSDS[3]
Predicted XlogP -0.4PubChemLite[1]

The negative XlogP value suggests that 1,8-Dioxaspiro[4.5]decan-4-amine is likely to be a relatively polar molecule with a preference for hydrophilic environments. This is a crucial consideration in drug development, as it can influence solubility, membrane permeability, and overall pharmacokinetic profiles.

Spectroscopic and Analytical Characterization

While specific experimental spectra for 1,8-Dioxaspiro[4.5]decan-4-amine are not widely published, a combination of predicted data and analysis of related compounds can guide its characterization.

Mass Spectrometry

Predicted collision cross-section (CCS) values provide an indication of the ion's shape in the gas phase. This data is valuable for identification in complex mixtures using ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 158.11756132.8
[M+Na]⁺ 180.09950137.6
[M-H]⁻ 156.10300138.3
[M+NH₄]⁺ 175.14410154.1
[M+K]⁺ 196.07344138.6
[M]⁺ 157.10973126.7
[M]⁻ 157.11083126.7

Data sourced from PubChemLite and calculated using CCSbase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 1,8-Dioxaspiro[4.5]decan-4-amine are expected to be complex due to the spirocyclic nature and the presence of multiple chiral centers. The proton spectrum would likely show a series of overlapping multiplets in the aliphatic region (1-4 ppm). The carbon spectrum would exhibit eight distinct signals corresponding to the unique carbon environments within the molecule.

Synthesis and Reactivity

A generalized synthetic workflow is depicted below:

G A 1,8-Dioxaspiro[4.5]decan-4-one B Reductive Amination A->B Ammonia or Ammonium Salt, Reducing Agent (e.g., NaBH3CN) C 1,8-Dioxaspiro[4.5]decan-4-amine B->C

A potential synthetic pathway to 1,8-Dioxaspiro[4.5]decan-4-amine.

The primary amine group of 1,8-Dioxaspiro[4.5]decan-4-amine is a key functional handle for a variety of chemical transformations, including amidation, alkylation, and sulfonylation, making it a valuable intermediate for constructing diverse chemical libraries for drug screening.

Applications in Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds are of significant interest in modern drug discovery.[6] Their inherent three-dimensionality can lead to improved binding to protein targets and can confer favorable physicochemical properties such as enhanced metabolic stability and solubility.[6] Amines on such scaffolds serve as critical attachment points for pharmacophoric groups.

Derivatives of similar spirocyclic amines have been investigated for a range of biological activities, including as:

  • 5-HT1A receptor agonists for the treatment of central nervous system disorders.[6]

  • Cathepsin S inhibitors for inflammatory and autoimmune diseases.[6]

  • CCR4 antagonists with potential applications in immunology.[7]

The following diagram illustrates the central role of this spirocyclic amine as a building block in the drug discovery process:

G A 1,8-Dioxaspiro[4.5]decan-4-amine (Core Scaffold) B Chemical Derivatization (Amidation, Alkylation, etc.) A->B C Compound Library Synthesis B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

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Foundational

An In-depth Technical Guide to 1,8-Dioxaspiro[4.5]decan-4-amine (CAS: 1779730-52-7): A Scaffold for Modern Drug Discovery

Introduction Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and potent interactions with biological targets.[1][2] Among these, the 1,8-dioxaspiro[4.5]decane framework represents a valuable scaffold, and its amine derivatives, such as 1,8-Dioxaspiro[4.5]decan-4-amine, are emerging as intriguing building blocks for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 1,8-Dioxaspiro[4.5]decan-4-amine, including its physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical and Structural Information

1,8-Dioxaspiro[4.5]decan-4-amine is a spirocyclic amine with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol .[3] The spirocyclic nature of this compound imparts a rigid, three-dimensional conformation, a desirable feature for scaffolds in modern drug design.[4]

PropertyValueSource
CAS Number 1779730-52-7[5]
Molecular Formula C8H15NO2[3]
Molecular Weight 157.21 g/mol [3]
Canonical SMILES C1COC2(C1N)CCOCC2[6]
InChI Key NMFRMNKEXSSNMX-UHFFFAOYSA-N[6]

Proposed Synthetic Pathway

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction A 1,8-Dioxaspiro[4.5]decan-4-one B 1,8-Dioxaspiro[4.5]decan-4-one oxime A->B Hydroxylamine hydrochloride, Sodium acetate, Ethanol C 1,8-Dioxaspiro[4.5]decan-4-one oxime D 1,8-Dioxaspiro[4.5]decan-4-amine C->D Lithium aluminum hydride (LiAlH4), THF

Caption: Proposed two-step synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1,8-Dioxaspiro[4.5]decan-4-one oxime

  • To a solution of 1,8-Dioxaspiro[4.5]decan-4-one (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 1,8-Dioxaspiro[4.5]decan-4-one oxime (1.0 equivalent) from the previous step in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

  • Filter the resulting solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,8-Dioxaspiro[4.5]decan-4-amine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Potential Applications in Drug Discovery

The rigid, three-dimensional nature of the 1,8-dioxaspiro[4.5]decane scaffold makes it an attractive framework for the design of novel therapeutic agents. Spirocyclic scaffolds can orient pharmacophoric groups in specific spatial arrangements, leading to high-affinity interactions with biological targets.[3] Based on the known biological activities of structurally related compounds, 1,8-Dioxaspiro[4.5]decan-4-amine holds potential in several therapeutic areas.

G A 1,8-Dioxaspiro[4.5]decan-4-amine B Spirocyclic Scaffold A->B C Medicinal Chemistry Modifications B->C D Potential Biological Targets C->D E 5-HT1A Receptor Agonists (Anxiety, Depression) D->E F Cathepsin S Inhibitors (Neuroinflammation) D->F G Sigma-1 Receptor Ligands (Tumor Imaging) D->G

Caption: Potential drug discovery applications of 1,8-Dioxaspiro[4.5]decan-4-amine.

Serotonin 1A (5-HT1A) Receptor Agonists

Derivatives of the closely related 1,4-dioxaspiro[4.5]decane scaffold have been investigated as potent and selective 5-HT1A receptor agonists.[3][7] The 5-HT1A receptor is a well-established target for the treatment of anxiety and depression. The spirocyclic core of 1,8-Dioxaspiro[4.5]decan-4-amine can serve as a foundation for the development of novel ligands with potentially improved efficacy and side-effect profiles.

Cathepsin S Inhibitors

Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases, including neuroinflammatory conditions.[7] The 1,4-dioxaspiro[4.5]decane moiety has been utilized as a key intermediate in the synthesis of cathepsin S inhibitors.[3] The primary amine of 1,8-Dioxaspiro[4.5]decan-4-amine provides a convenient handle for the attachment of various pharmacophoric groups to target the active site of this enzyme.

Sigma-1 Receptor Ligands for Tumor Imaging

A radiolabeled derivative of 1,4-dioxa-8-azaspiro[4.5]decane has shown promise as a sigma-1 receptor radioligand for PET imaging of tumors.[8] This suggests that the dioxaspiro[4.5]decane scaffold can be adapted for the development of diagnostic agents. The amine functionality of 1,8-Dioxaspiro[4.5]decan-4-amine could be utilized for conjugation with chelating agents for radiolabeling.

Hypothetical Experimental Protocol: 5-HT1A Receptor Binding Assay

To evaluate the potential of 1,8-Dioxaspiro[4.5]decan-4-amine and its derivatives as 5-HT1A receptor ligands, a competitive radioligand binding assay can be performed.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

  • Radioligand: Use a commercially available radioligand with high affinity for the 5-HT1A receptor, such as [3H]8-OH-DPAT.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound (1,8-Dioxaspiro[4.5]decan-4-amine or its derivatives).

    • For the determination of non-specific binding, add a high concentration of a known 5-HT1A receptor antagonist (e.g., WAY-100635).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Safety and Handling

Based on the available information for 1,8-dioxaspiro[4.5]decan-4-amine, the following hazard classifications have been noted.[5] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning

  • Skin Irritation: Warning

  • Serious Eye Damage: Danger

  • Specific Target Organ Toxicity (Single Exposure): Warning

Conclusion

1,8-Dioxaspiro[4.5]decan-4-amine represents a promising yet underexplored building block for the design and synthesis of novel bioactive molecules. Its rigid, three-dimensional spirocyclic scaffold offers significant potential for creating compounds with enhanced potency, selectivity, and favorable physicochemical properties. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently incorporate this scaffold into their drug discovery programs. The potential applications in targeting the 5-HT1A receptor, cathepsin S, and other biologically relevant targets warrant further investigation into the chemistry and pharmacology of 1,8-Dioxaspiro[4.5]decan-4-amine and its derivatives.

References

  • NextSDS. 1,8-dioxaspiro[4.5]decan-4-amine — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 1,8-dioxaspiro[4.5]decan-4-amine. Available from: [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. Available from: [Link]

  • SciSpace. Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Scaffolds. Available from: [Link]

  • MDPI. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Available from: [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1,8-Dioxaspiro[4.5]decan-4-amine

Abstract The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 1,8-Dioxaspiro[4.5]decan-4-amine, a spirocyclic compound incorporating both ether and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 1,8-Dioxaspiro[4.5]decan-4-amine, a spirocyclic compound incorporating both ether and amine functionalities, presents a unique structural puzzle. Its three-dimensional architecture, stemming from the spirocyclic core, offers a rigid scaffold that is of significant interest in medicinal chemistry for the precise spatial positioning of pharmacophoric groups.[1][2] This guide provides a comprehensive, technically in-depth framework for the complete structure elucidation of 1,8-Dioxaspiro[4.5]decan-4-amine. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of techniques to explain the causality behind experimental choices and to establish a self-validating analytical workflow.

Introduction: The Structural Challenge

1,8-Dioxaspiro[4.5]decan-4-amine (CAS No. 1779730-52-7) is a heterocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol .[3][4] The core of the molecule is a spiro[4.5]decane system, where a five-membered and a six-membered ring are joined by a single common carbon atom. The presence of two oxygen atoms within this framework, along with a primary amine group, introduces multiple stereocenters and a complex conformational landscape. The primary challenge in the structure elucidation of this molecule lies in unambiguously determining the connectivity of all atoms and the relative stereochemistry of the chiral centers. This guide will outline a multi-pronged analytical approach, integrating mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance (NMR) techniques to solve this structural puzzle.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial steps in the structure elucidation process aim to confirm the molecular formula and identify the key functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is indispensable for the unambiguous determination of the elemental composition of a molecule. Unlike nominal mass measurements, HRMS provides highly accurate mass-to-charge ratios, which can be used to calculate the molecular formula with a high degree of confidence.

Trustworthiness: The protocol described below is a self-validating system. The use of a known internal standard ensures the accuracy of the mass measurement, and the comparison of the experimentally determined mass with the theoretically calculated mass for the proposed formula provides a clear pass/fail criterion.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of 1,8-Dioxaspiro[4.5]decan-4-amine is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the method of choice for this molecule due to the presence of the basic amine group, which is readily protonated.

  • Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range that includes the expected m/z of the protonated molecule [M+H]+.

  • Data Analysis: The exact mass of the [M+H]+ ion is determined. This experimental mass is then compared to the theoretical mass of C8H16NO2+ (the protonated form of the molecule).

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC8H15NO2
Theoretical Mass of [M+H]+158.1176
Experimentally Determined Mass of [M+H]+Within 5 ppm of theoretical

Visualization: Structure Elucidation Workflow

G cluster_0 Initial Characterization cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Structure Confirmation HRMS High-Resolution Mass Spectrometry (Confirms Molecular Formula) H1_NMR ¹H NMR (Proton Environment & Connectivity) HRMS->H1_NMR IR Infrared Spectroscopy (Identifies Functional Groups) IR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR DEPT DEPT (Distinguishes CH, CH₂, CH₃) C13_NMR->DEPT COSY COSY (¹H-¹H Correlations) DEPT->COSY HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structure Final Structure of 1,8-Dioxaspiro[4.5]decan-4-amine HMBC->Structure

Caption: A typical workflow for the structure elucidation of an organic molecule.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Trustworthiness: The presence of characteristic absorption bands for N-H, C-H, and C-O bonds provides strong evidence for the proposed functional groups. The absence of other characteristic bands (e.g., C=O) can be equally informative in ruling out alternative structures.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the neat sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first. The sample spectrum is then acquired, typically over the range of 4000-400 cm-1.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed and correlated with known functional group frequencies.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3250N-H stretchPrimary Amine
2950-2850C-H stretchAliphatic
1650-1580N-H bendPrimary Amine
1150-1050C-O stretchEther

Detailed Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the connectivity of the atoms in 1,8-Dioxaspiro[4.5]decan-4-amine.

One-Dimensional (1D) NMR: ¹H and ¹³C NMR

Expertise & Experience: ¹H NMR provides information about the chemical environment of each proton, the number of protons in each environment (through integration), and the connectivity of adjacent protons (through spin-spin coupling). ¹³C NMR, often acquired with proton decoupling, provides a count of the unique carbon atoms in the molecule.

Trustworthiness: The combination of chemical shift, integration, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provides a robust initial picture of the molecular structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, adding another layer of validation.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and DEPT-135 spectra are acquired.

  • Data Analysis: The chemical shifts (δ) are referenced to the solvent signal or TMS. The integration of the ¹H NMR signals is determined, and the coupling constants (J) are measured. The number of signals in the ¹³C NMR spectrum is counted, and the DEPT-135 spectrum is used to identify the multiplicity of each carbon signal.

Data Presentation: Predicted ¹H and ¹³C NMR Data

A precise prediction of chemical shifts is not possible without experimental data; however, a qualitative description of the expected signals can be provided.

¹H NMR:

  • Signals in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the protons of the five- and six-membered rings.

  • Signals in the region of δ 2.5-4.0 ppm corresponding to protons on carbons adjacent to the oxygen and nitrogen atoms.

  • A broad singlet corresponding to the NH₂ protons, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR:

  • Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

  • Signals for carbons bonded to oxygen will be in the downfield region (δ 60-80 ppm).

  • The signal for the carbon bonded to nitrogen will also be shifted downfield (δ 40-60 ppm).

  • The spiro carbon will have a unique chemical shift.

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular fragments identified from 1D NMR into a complete structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting molecular fragments across quaternary carbons (like the spiro center) and heteroatoms.

Trustworthiness: The combination of these three experiments provides a highly redundant and self-consistent dataset. For example, a correlation observed in the COSY spectrum between two protons should be consistent with the correlations seen in the HSQC and HMBC spectra. Any inconsistencies would indicate an incorrect structural assignment.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation and Instrumentation: The same sample and instrument as for 1D NMR are used.

  • Data Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments are run.

  • Data Analysis: The 2D spectra are processed and analyzed to identify cross-peaks, which indicate correlations between nuclei. These correlations are used to piece together the carbon skeleton and determine the positions of the heteroatoms and the amine group.

Visualization: Key HMBC Correlations for Structure Elucidation

G H_alpha Protons on Cα to Nitrogen C_spiro Spiro Carbon (C5) H_alpha->C_spiro 2J or 3J HMBC Correlation C_beta Carbons β to Nitrogen H_alpha->C_beta 2J HMBC Correlation H_gamma Protons on Cγ to Nitrogen H_gamma->C_spiro 3J HMBC Correlation

Caption: Expected key long-range proton-carbon correlations in the HMBC spectrum.

Conclusion: Assembling the Final Structure

By systematically applying the analytical techniques outlined in this guide, a complete and unambiguous structure of 1,8-Dioxaspiro[4.5]decan-4-amine can be determined. The process begins with the confirmation of the molecular formula by HRMS and the identification of functional groups by IR spectroscopy. 1D NMR provides the initial framework of the proton and carbon environments. Finally, 2D NMR experiments, particularly COSY, HSQC, and HMBC, allow for the definitive assembly of the molecular structure by establishing the connectivity between all atoms. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further investigation into the chemical and biological properties of this intriguing spirocyclic amine.

References

  • Turesky, R. J. (2002). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Journal of Mass Spectrometry, 37(8), 829-844. Available from: [Link]

  • NextSDS. (n.d.). 1,8-dioxaspiro[4.5]decan-4-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,8-dioxaspiro[4.5]decan-4-amine. Retrieved from [Link]

  • Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Retrieved from [Link]

  • Merck & Co., Inc. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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Foundational

The Ascendancy of Spiroketal Amines: A Journey from Natural Scaffolds to Synthetic Marvels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The spiroketal amine scaffold, a fascinating and structurally complex three-dimensional motif, has carved a significant...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiroketal amine scaffold, a fascinating and structurally complex three-dimensional motif, has carved a significant niche in the landscape of chemical sciences. Characterized by a spirocyclic junction where two rings share a single carbon atom, with at least one of the heterocyclic rings containing a nitrogen atom adjacent to the spirocenter, these compounds have emerged from the realm of esoteric natural products to become prized targets in synthetic chemistry and crucial components in modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of spiroketal amines, tracing their origins from early encounters with complex alkaloids to the sophisticated stereoselective synthetic methodologies that define the field today. We will delve into the pioneering discoveries of foundational natural products, the evolution of synthetic strategies, and the profound impact of these unique molecular architectures on medicinal chemistry and beyond.

Introduction: The Allure of the Third Dimension

In the quest for novel molecular entities with enhanced biological activity and improved physicochemical properties, the exploration of three-dimensional chemical space is paramount. Spirocyclic systems, by virtue of their rigid and defined spatial arrangement of atoms, offer a compelling departure from the predominantly planar structures that have historically dominated synthetic chemistry. Among these, spiroketal amines, which include N,O-spiroketals (spiroaminals), N,N-spiroketals, and more complex alkaloidal structures, represent a particularly intriguing class of compounds. The incorporation of a nitrogen atom into the spiroketal framework imparts basicity and the potential for hydrogen bonding, significantly influencing their biological interactions and pharmacokinetic profiles. This unique combination of a rigid scaffold and a key heteroatom has made spiroketal amines a focal point for innovation in both academia and industry.

Early Encounters: Nature's Blueprint for Spiroketal Amines

The story of spiroketal amines begins not in the synthetic laboratory, but in the intricate biosynthetic pathways of nature. For decades, chemists have been isolating and characterizing structurally complex natural products that feature this unique motif. These naturally occurring spiroketal amines provided the initial inspiration and challenge for the development of synthetic methodologies.

The Steroidal Alkaloids: An Early Glimpse

Long before the systematic study of spiroketal amines, the scientific community had unknowingly encountered this structural class in the form of steroidal alkaloids from the Solanum genus. Compounds like solasodine and tomatidine , found in various nightshade plants, feature a nitrogen atom incorporated into a spiroketal-like system (specifically, a spiroaminoacetal).[1][2] These molecules, recognized for their physiological effects and as precursors for steroid synthesis, were studied for their chemical properties, though the term "spiroketal amine" was not yet in common use.[1][3] The complex, polycyclic nature of these compounds presented a formidable synthetic challenge, and for a long time, their study was primarily the domain of natural product chemists focused on isolation and degradation studies.

The Histrionicotoxins: A Toxin's Tale

A pivotal moment in the history of spiroketal amines arrived with the isolation and characterization of the histrionicotoxins in 1971 by Daly and coworkers.[4][5] These neurotoxic alkaloids, sourced from the skin of poison dart frogs of the Dendrobates genus, feature a unique 1-azaspiro[5.5]undecane core.[4][6] The discovery of the histrionicotoxins, with their potent biological activity as non-competitive inhibitors of the acetylcholine receptor, ignited significant interest from the synthetic community.[4][5] The challenge of constructing the spirocyclic amine core spurred the development of new synthetic strategies and brought the unique properties of this scaffold to the forefront of organic chemistry.[5][7]

The Dawn of Synthesis: From Fundamental Reactions to Strategic Cyclizations

The journey to synthesize spiroketal amines in a controlled and predictable manner has been a long and evolving one. Early efforts were often serendipitous or limited to specific, complex systems. However, a deeper understanding of fundamental reaction mechanisms, particularly intramolecular cyclization, paved the way for more general and elegant synthetic approaches.

Foundational Principles: The Intramolecular Cyclization of Amino Alcohols

The conceptual basis for the synthesis of many spiroaminals (N,O-spiroketals) lies in the intramolecular reaction of an amino alcohol with a ketone or aldehyde. While early examples of the cyclization of amino-alcohols to form cyclic amines date back to the late 1940s, the deliberate application of this principle to the formation of the spiroaminal core became more prominent with the growing interest in nitrogen-containing heterocycles.[8] The acid-catalyzed condensation of a suitably positioned amine and hydroxyl group onto a carbonyl carbon forms the thermodynamic basis for spiroaminal formation.

Diagram 1: General Principle of Spiroaminal Formation

This diagram illustrates the fundamental equilibrium of intramolecular cyclization of an amino alcohol with a ketone to form a spiroaminal.

Caption: Intramolecular cyclization of an amino alcohol with a ketone to form a spiroaminal.

The Perron-Albizati Review (1989): A Landmark in Spiroketal Chemistry

A significant milestone in the field was the comprehensive 1989 review by Françoise Perron and Kim F. Albizati in Chemical Reviews, titled "Chemistry of Spiroketals."[9][10] While the primary focus was on oxygen-containing spiroketals, this seminal work also acknowledged and discussed their aza-analogs, bringing the concept of spiroketal amines to a wider audience. The review summarized the known naturally occurring spiroketals, including the nitrogen-containing examples, and surveyed the synthetic methodologies of the time. This publication served to codify the field and undoubtedly spurred further research into the synthesis and applications of these intriguing molecules.

The Modern Era: The Rise of Stereoselective Synthesis

As the field matured, the focus of synthetic efforts shifted from merely constructing the spiroketal amine skeleton to controlling its three-dimensional architecture with high precision. The development of stereoselective and, more recently, enantioselective methods has been a major driver of innovation.

Cascade Reactions and Bimetallic Catalysis

The early 21st century has witnessed the emergence of powerful new synthetic strategies. Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, have proven to be particularly effective for the efficient construction of complex spiroketal amine frameworks. For instance, a novel tandem metal relay catalytic system combining gold-catalyzed cycloisomerization with an early transition-metal-catalyzed inverse-electron-demand hetero-Diels-Alder reaction has been developed to produce a variety of biologically important spiroaminals and spiroketals with high efficiency.[11][12]

Organocatalysis: A New Frontier

The advent of organocatalysis has provided a powerful toolkit for the asymmetric synthesis of spiroketal amines. Chiral Brønsted acids, bifunctional thioureas, and squaramides have been employed to catalyze the enantioselective formation of spiroaminals and other nitrogen-containing spirocycles. A notable achievement in this area is the first stereodivergent synthesis of spiroaminals, allowing access to all possible stereoisomers of the product from a single starting material by simply changing the chiral catalyst.[8][13] This level of control represents a significant advance in the field, opening up new avenues for the synthesis of diverse libraries of spiroketal amines for biological screening.

Experimental Protocol: A Representative Organocatalyzed Spiroaminal Synthesis

The following is a generalized procedure based on modern organocatalytic methods for the synthesis of spiroaminals.

Step 1: Preparation of the Starting Material A solution of the acyclic amino alcohol ketone precursor (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., argon, nitrogen).

Step 2: Catalyst Addition The chiral organocatalyst (e.g., a cinchona-derived squaramide, 0.1 eq) is added to the stirred solution of the starting material.

Step 3: Reaction The reaction mixture is stirred at a controlled temperature (e.g., room temperature, 0 °C, or elevated temperatures) for a specified period (typically 12-48 hours), with reaction progress monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

Step 4: Work-up and Purification Upon completion, the reaction is quenched (e.g., with saturated aqueous sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spiroaminal.

Step 5: Characterization The structure and stereochemistry of the purified spiroaminal are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC analysis.

The Impact on Drug Discovery and Beyond

The unique structural and electronic properties of spiroketal amines have made them highly attractive scaffolds in medicinal chemistry. Their rigid, three-dimensional nature allows for the precise positioning of functional groups for optimal interaction with biological targets, while the nitrogen atom can serve as a key pharmacophoric element.

Spiroketal Amines in Modern Pharmaceuticals

While a blockbuster drug featuring a spiroketal amine core has yet to emerge, the scaffold is increasingly being incorporated into drug discovery programs. The conformational rigidity imparted by the spirocyclic system can lead to enhanced binding affinity and selectivity for protein targets. Furthermore, the introduction of a spiro-center can improve metabolic stability and other pharmacokinetic properties.

A Growing Family of Bioactive Natural Products

The discovery of new, biologically active spiroketal amine natural products continues to inspire and inform the field. Recent examples include the lycibarbarines A-C , isolated from the fruits of Lycium barbarum (goji berries), which exhibit neuroprotective activity, and the goondoxazoles A-C , anthelmintic spiroketal polyketide alkaloids from Streptomyces species.[5][14][15] The total synthesis of these complex molecules remains a significant challenge and a testament to the power of modern synthetic chemistry.

Future Outlook: New Frontiers and Uncharted Territories

The field of spiroketal amine chemistry is poised for continued growth and innovation. The development of even more efficient and stereoselective synthetic methods will undoubtedly lead to the creation of novel and diverse molecular architectures. The application of computational methods for the design of spiroketal amine-based ligands and inhibitors will accelerate their integration into drug discovery pipelines. Furthermore, the exploration of the biological activities of both natural and synthetic spiroketal amines is far from complete, and new and unexpected therapeutic applications are likely to be uncovered. As our ability to manipulate and understand these complex three-dimensional structures continues to evolve, the future of spiroketal amines in science and medicine looks exceptionally bright.

References

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2567-2573.
  • Wang, X., Dong, S., Yao, Z., Feng, L., Daka, P., Wang, H., & Xu, Z. (2014).
  • Smith, A. B., III, & Dong, Y. (2018). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society, 140(4), 1740–1744.
  • Gayen, P., Sar, S., & Ghorai, P. (2024). Stereodivergent Synthesis of Spiroaminals via Chiral Bifunctional Hydrogen Bonding Organocatalysis.
  • Wang, X., Dong, S., Yao, Z., Feng, L., Daka, P., Wang, H., & Xu, Z. (2013).
  • Ballini, R., & Petrini, M. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 358-372.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661.
  • Tokuyama, H. (2017). Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion. RSC Advances, 7(15), 9034-9037.
  • Tokuyama, H. (2017). Total Synthesis of (−)-Histrionicotoxin through a Stereoselective Radical Translocation-Cyclization Reaction.
  • Toste, F. D. (2011). Total Synthesis of (−)-Histrionicotoxin. Organic Letters, 13(16), 4224-4227.
  • Sinclair, A., & Stockman, R. A. (2007). Thirty-five years of synthetic studies directed towards the histrionicotoxin family of alkaloids.
  • Holmes, A. B. (2008). Total Synthesis of (−)-Histrionicotoxin 285A and (−)-Perhydrohistrionicotoxin. Organic Letters, 10(19), 4227-4230.
  • Patel, K., Singh, R. B., & Patel, D. (2019). Solasodine: A Perspective on their roles in Health and Disease. Research Journal of Pharmacy and Technology, 12(2), 896-902.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Scribd. Retrieved from [Link]

  • Tokuyama, H. (2006). A Concise Total Synthesis of dl-Histrionicotoxin. Figshare. Retrieved from [Link]

  • Brimble, M. A., Young, E. G., & Furkert, D. P. (2023). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. Journal of the American Chemical Society, 145(17), 9456-9463.
  • Friedman, M. (2023). Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits. Molecules, 28(8), 3583.
  • Khripach, V. A., Zhabinskii, V. N., & de Groot, A. (2018). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 23(11), 2958.
  • Bubb, W. A. (2010). Synthesis of Nitrogen‐Containing Spiro Compounds from Lactams by Allylboration and Subsequent Ring‐Closing Metathesis. European Journal of Organic Chemistry, 2010(14), 2655-2664.
  • Ghorai, M. K. (2020). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 25(20), 4786.
  • Saikia, P. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 2055-2106.
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  • Saha, A. (2017). Synthetic, mechanistic and kinetic studies on the organo-nanocatalyzed synthesis of oxygen and nitrogen containing spiro compounds under ultrasonic conditions. Green Chemistry, 19(1), 213-225.
  • Al-Omar, M. A. (2012). Fused and spiro nitrogen heterocycles of quinuclidine and its C-nucleosides. Molecules, 17(1), 539-551.
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  • Su, L., Gao, S., & Liu, J. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition.
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  • Comins, D. L. (2002). A Novel and Highly Stereoselective Approach to Aza-Spirocycles. A Short Total Synthesis of 2-epi-(+/-)-perhydrohistrionicotoxin and an Unprecedented Decarboxylation of 2-pyrones. Organic Letters, 4(12), 2017-2020.
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Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,8-Dioxaspiro[4.5]decan-4-amine

Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the expected spectroscopic data for the novel spirocyclic compound, 1,8-Dioxaspiro[4.5]decan-4-amine. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel spirocyclic compound, 1,8-Dioxaspiro[4.5]decan-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes predictive data with established spectroscopic principles and methodologies to offer a robust framework for its characterization. The unique three-dimensional structure of spirocyclic compounds makes them intriguing scaffolds in medicinal chemistry, and a thorough understanding of their spectroscopic properties is paramount for their synthesis and application.[1][2]

Molecular Structure and Properties

1,8-Dioxaspiro[4.5]decan-4-amine possesses a unique spirocyclic framework, where two rings share a single carbon atom. This structural rigidity can be advantageous in drug design for optimizing binding affinity and selectivity.[2][3]

Molecular Formula: C₈H₁₅NO₂[4]

Monoisotopic Mass: 157.1103 g/mol [4]

Caption: Molecular structure of 1,8-Dioxaspiro[4.5]decan-4-amine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of a compound. For 1,8-Dioxaspiro[4.5]decan-4-amine, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 1,8-Dioxaspiro[4.5]decan-4-amine.[4]

AdductPredicted m/z
[M+H]⁺158.1176
[M+Na]⁺180.0995
[M+K]⁺196.0734
[M+NH₄]⁺175.1441
[M-H]⁻156.1030
[M+HCOO]⁻202.1085
[M+CH₃COO]⁻216.1241

Expected Fragmentation Pathways

In electron ionization (EI) mass spectrometry, the molecular ion would undergo fragmentation. Key fragmentations would likely involve the loss of the amine group, and cleavage of the ether rings. The spirocyclic nature of the molecule would influence the fragmentation pattern, potentially leading to characteristic ring-opening and rearrangement products.

fragmentation_pathway M [C₈H₁₅NO₂]⁺ m/z = 157.1103 M_H [M+H]⁺ m/z = 158.1176 F1 Loss of NH₃ [C₈H₁₂O₂]⁺ M_H->F1 F2 Ring Opening M_H->F2 F3 Further Fragmentation F2->F3

Caption: Predicted mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure. Although experimental data is not available, predictions for ¹H and ¹³C NMR spectra can be made based on the chemical environment of the nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the spirocyclic system.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 4.0Multiplet4H-O-CH₂- protons in the dioxane ring
~ 2.8 - 3.2Multiplet1H-CH-NH₂ proton
~ 1.5 - 2.5Multiplets8H-CH₂- protons in the cyclohexane ring
~ 1.2 (broad)Singlet2H-NH₂ protons

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)Assignment
~ 108 - 112Spiro carbon (C-O-C-O)
~ 60 - 65-O-CH₂- carbons in the dioxane ring
~ 50 - 55-CH-NH₂ carbon
~ 25 - 40-CH₂- carbons in the cyclohexane ring

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,8-Dioxaspiro[4.5]decan-4-amine is expected to show characteristic absorption bands for the amine and ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretching (primary amine)
2850 - 2960StrongC-H stretching (aliphatic)
1590 - 1650MediumN-H bending (primary amine)
1050 - 1150StrongC-O stretching (ether)
1000 - 1250StrongC-N stretching

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Sample Preparation and NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1,8-Dioxaspiro[4.5]decan-4-amine. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]

  • ¹H NMR Data Acquisition: Utilize a standard single-pulse program on a 400 MHz or higher field spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Data Acquisition: Employ a proton-decoupled pulse program. A higher number of scans (≥1024) is typically required with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise.[5]

  • Data Analysis: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS) Protocol

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended. Acquire data in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and propose fragmentation pathways.

Infrared (IR) Spectroscopy Protocol

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory, which is often simpler and requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[6]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[6]

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Interpretation Structural Elucidation & Data Interpretation MS->Interpretation NMR->Interpretation IR->Interpretation Report Technical Report Generation Interpretation->Report

Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization of a novel compound.

Synthesis Context

While a specific synthesis for 1,8-Dioxaspiro[4.5]decan-4-amine is not detailed in the readily available literature, general methods for the synthesis of spirocyclic amines often involve multi-step sequences.[7] A plausible route could involve the formation of the corresponding oxime from 1,8-Dioxaspiro[4.5]decan-4-one, followed by reduction to the primary amine.[2] The starting ketone, 1,8-dioxaspiro[4.5]decan-4-one, is a known compound.[8]

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the key spectroscopic features of 1,8-Dioxaspiro[4.5]decan-4-amine. The provided data and protocols offer a valuable resource for researchers working on the synthesis and characterization of this and related spirocyclic amines. The unique structural aspects of such molecules continue to make them promising candidates in the development of new therapeutic agents.

References

  • Clayden, J., & West, R. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Organic Letters.
  • PubChem. (n.d.). 1,8-dioxaspiro[4.5]decan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2021). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Molecules, 26(14), 4153.
  • Gomaa, M. A.-M. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
  • NextSDS. (n.d.). 1,8-dioxaspiro[4.5]decan-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Herbig, M., et al. (2021). New cyclic and spirocyclic aminosilanes. De Gruyter.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • HETEROCYCLES. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATIONS OF NOVEL SPIRO CYCLIC 2-OXINDOLE DERIVATIVES OF N-(1H-PYRAZOL-5-YL)HEXAHYDROQUINOLINE DE.
  • PubChem. (n.d.). 1,8-dioxaspiro[4.5]decan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 6,10-DIOXASPIRO-[4.5]-DECAN-2-ONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 302-309.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Dioxaspiro[4.5]decan-4-amine

Authored by: A Senior Application Scientist Introduction 1,8-Dioxaspiro[4.5]decan-4-amine is a unique spirocyclic compound featuring a saturated heterocyclic system. Its structure, containing two ether linkages and a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

1,8-Dioxaspiro[4.5]decan-4-amine is a unique spirocyclic compound featuring a saturated heterocyclic system. Its structure, containing two ether linkages and a primary amine, suggests a complex interplay of hydrophilicity and lipophilicity, making its physicochemical characterization crucial for its application in medicinal chemistry and drug development. Spirocyclic scaffolds are of increasing interest in drug design as they provide rigid, three-dimensional structures that can enhance binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 1,8-Dioxaspiro[4.5]decan-4-amine, with a focus on the experimental methodologies required for their determination. While specific experimental data for this compound is not extensively available in public literature, this document outlines the authoritative protocols and theoretical considerations necessary for its complete characterization.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its basic molecular and physical characteristics. For 1,8-Dioxaspiro[4.5]decan-4-amine, the following information has been established:

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [2]
Monoisotopic Mass 157.11028 Da[1]
Predicted XlogP -0.4[1]

The negative predicted XlogP suggests that 1,8-Dioxaspiro[4.5]decan-4-amine is likely to be more hydrophilic in nature. However, experimental verification is essential for accurate assessment.

Ionization Constant (pKa): A Key Determinant of Biological Behavior

The basicity of the primary amine group in 1,8-Dioxaspiro[4.5]decan-4-amine is a critical parameter that will govern its charge state at physiological pH, thereby influencing its solubility, permeability, and interaction with biological targets. The ionization constant (pKa) is the measure of this basicity.

Causality Behind Experimental Choices for pKa Determination

The choice of method for pKa determination depends on factors such as sample purity, quantity, and solubility.[3] Potentiometric titration is a highly accurate and widely used method, particularly for compounds with pKa values in the range of 2-12.[3][4] This method directly measures the pH change of a solution upon the addition of a titrant.[4][5] For compounds that are poorly soluble or available in small quantities, UV-Vis spectrophotometry offers a sensitive alternative, provided the protonated and deprotonated forms of the molecule exhibit different UV-Vis spectra.[3][4]

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa of 1,8-Dioxaspiro[4.5]decan-4-amine using a standardized potentiometric titration method.[4][5]

Materials:

  • 1,8-Dioxaspiro[4.5]decan-4-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)

  • Standard pH buffers (pH 4, 7, and 10)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Calibrated pH meter with an electrode

  • Potentiometer/Autotitrator

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[5]

  • Sample Preparation: Accurately weigh and dissolve a known quantity of 1,8-Dioxaspiro[4.5]decan-4-amine in deionized water containing 0.15 M KCl to achieve a final concentration of approximately 1 mM.[5]

  • Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl.[5]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[5]

  • Titration: Titrate the stirred solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow: pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve sample in KCl solution prep2 Acidify with HCl to pH ~2 prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 titrate Titrate with 0.1M NaOH prep3->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of NaOH record->plot determine Determine pKa at half-equivalence point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Assessing Membrane Permeability and Drug-Likeness

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

Understanding LogP and LogD
  • LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6]

  • LogD is the logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and neutral) in the lipid phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH. For an ionizable compound like 1,8-Dioxaspiro[4.5]decan-4-amine, LogD is pH-dependent.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[7]

Materials:

  • 1,8-Dioxaspiro[4.5]decan-4-amine

  • n-Octanol (pre-saturated with water or buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, pre-saturated with n-octanol)[8][9]

  • High-purity water

Equipment:

  • Separatory funnels or vials

  • Mechanical shaker or rotator

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)[8]

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[10]

  • Sample Preparation: Prepare a stock solution of 1,8-Dioxaspiro[4.5]decan-4-amine in the aqueous phase.

  • Partitioning: Add a known volume of the sample solution to a separatory funnel or vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.[9]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of 1,8-Dioxaspiro[4.5]decan-4-amine in both the aqueous and n-octanol layers using a validated analytical method like HPLC-UV.[8][10]

  • Calculation:

    • LogP (for the neutral form): LogP = log10([Concentration in n-octanol] / [Concentration in aqueous phase])

    • LogD (at a specific pH): LogD = log10([Total concentration in n-octanol] / [Total concentration in aqueous phase])

Experimental Workflow: Shake-Flask LogD Determination

LogD_Determination cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation prep1 Pre-saturate n-octanol and aqueous buffer prep2 Prepare stock solution in aqueous phase prep1->prep2 mix Mix aqueous solution and n-octanol prep2->mix shake Shake to reach equilibrium mix->shake separate Separate the two phases shake->separate analyze Analyze concentration in each phase (HPLC) separate->analyze calculate Calculate LogD analyze->calculate

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts the bioavailability of a drug candidate.[11] Poor aqueous solubility can lead to low absorption and erratic bioavailability.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (often in DMSO) and then diluted into an aqueous buffer.[12] It is a high-throughput method suitable for early drug discovery screening.[11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid compound is equilibrated with the aqueous medium over an extended period.[12] This is the "gold standard" measurement and is crucial for later-stage development.[12]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the determination of the equilibrium solubility of 1,8-Dioxaspiro[4.5]decan-4-amine.

Materials:

  • Solid 1,8-Dioxaspiro[4.5]decan-4-amine

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[13]

  • High-purity water

Equipment:

  • Vials with tight-fitting caps

  • Shaker or rotator with temperature control (e.g., 25°C or 37°C)[12]

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS/MS)[12]

Procedure:

  • Sample Addition: Add an excess amount of solid 1,8-Dioxaspiro[4.5]decan-4-amine to vials containing a known volume of the desired aqueous buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][14]

  • Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle.[14]

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid particles.[14]

  • Dilution and Analysis: Accurately dilute the filtered sample and determine the concentration of the dissolved compound using a validated analytical method.

  • Replication: It is recommended to perform a minimum of three replicate determinations at each pH condition.[13]

Experimental Workflow: Thermodynamic Solubility

Thermodynamic_Solubility cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis add_excess Add excess solid to buffer agitate Agitate at constant temperature (24-48h) add_excess->agitate settle Allow undissolved solid to settle agitate->settle sample Sample supernatant settle->sample filter_sample Filter to remove solids sample->filter_sample analyze Analyze concentration (HPLC) filter_sample->analyze

Caption: Workflow for thermodynamic solubility determination.

Spectral Properties

While not strictly physicochemical properties in the same vein as pKa or LogP, the spectral characteristics of 1,8-Dioxaspiro[4.5]decan-4-amine are indispensable for its identification, purity assessment, and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the spirocyclic system.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine and the C-O bonds of the ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and provide the exact mass of the molecule.

Conclusion

A thorough understanding of the physicochemical properties of 1,8-Dioxaspiro[4.5]decan-4-amine is fundamental to unlocking its potential in research and development. This guide has provided a comprehensive framework for the experimental determination of its key properties, including pKa, lipophilicity, and aqueous solubility. By following these established and authoritative protocols, researchers can generate the high-quality data necessary to inform decisions in drug design, formulation development, and chemical synthesis. The interplay of the hydrophilic amine and the more lipophilic spirocyclic core makes this a compound of significant interest, and its full characterization will undoubtedly pave the way for novel applications.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • PMC. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure .... Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • NextSDS. 1,8-dioxaspiro[4.5]decan-4-amine — Chemical Substance Information. Available from: [Link]

  • PMC. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Available from: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). Available from: [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-amine. Available from: [Link]

  • PubChemLite. 1,8-dioxaspiro[4.5]decan-4-amine. Available from: [Link]

Sources

Exploratory

1,8-Dioxaspiro[4.5]decan-4-amine molecular weight and formula

An In-Depth Technical Guide to 1,8-Dioxaspiro[4.5]decan-4-amine: A Versatile Spirocyclic Scaffold for Drug Discovery Executive Summary Spirocyclic systems, which feature two rings connected by a single common atom, repre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,8-Dioxaspiro[4.5]decan-4-amine: A Versatile Spirocyclic Scaffold for Drug Discovery

Executive Summary

Spirocyclic systems, which feature two rings connected by a single common atom, represent a class of privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality offers a significant advantage over traditional flat aromatic systems, enabling the exploration of novel chemical space and the design of highly selective and potent therapeutic agents. This guide focuses on 1,8-Dioxaspiro[4.5]decan-4-amine, a member of this valuable class of compounds. We will delve into its core molecular properties, propose a robust synthetic strategy, and explore its potential applications in drug discovery by drawing insights from structurally related analogs that have shown promise in targeting central nervous system disorders and inflammatory diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced, three-dimensional building blocks in their research endeavors.

Core Molecular Profile

Chemical Identity and Structure

1,8-Dioxaspiro[4.5]decan-4-amine is a saturated heterocyclic compound. Its structure is defined by a spirocyclic carbon center that joins a five-membered tetrahydrofuran ring and a six-membered tetrahydropyran ring. The "1,8-Dioxa" nomenclature indicates the positions of the two oxygen atoms within the bicyclic system, and the primary amine functional group is located at the 4th position of the decane skeleton.

The rigid, non-planar conformation of this scaffold is a key attribute. It allows for the precise spatial orientation of the amine group and any subsequent modifications, which is a critical factor in achieving high-affinity interactions with specific biological targets.[1]

Physicochemical Properties

The fundamental properties of 1,8-Dioxaspiro[4.5]decan-4-amine are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[2][3]
Molecular Weight 157.21 g/mol [2]
Monoisotopic Mass 157.11028 Da[3]
CAS Number 1779730-52-7[2][4]
Predicted XlogP -0.4[3]
Canonical SMILES C1COC2(C1N)CCOCC2[3]
InChI Key NMFRMNKEXSSNMX-UHFFFAOYSA-N[3]

The Spirocyclic Advantage in Medicinal Chemistry

Beyond Flatland: The Role of 3D Scaffolds

For decades, drug discovery was dominated by aromatic and heteroaromatic ring systems. While successful, this approach often leads to "flat" molecules with suboptimal physicochemical properties, such as poor solubility or high metabolic turnover. The introduction of three-dimensional scaffolds like spirocycles offers a compelling alternative.[5] The rigid nature of the 1,8-Dioxaspiro[4.5]decane core imparts several benefits:

  • Improved Physicochemical Properties: The spirocyclic moiety can enhance metabolic stability and solubility, key parameters in developing viable drug candidates.[5]

  • Novelty and Intellectual Property: Moving into three-dimensional chemical space allows for the creation of novel molecular entities with strong intellectual property potential.

  • Precise Vectorial Orientation: The fixed spatial arrangement of substituents on the spirocyclic core allows for the design of ligands that can precisely match the topology of a target's binding site, leading to enhanced potency and selectivity.[1]

Scaffold Spirocyclic Scaffold (e.g., 1,8-Dioxaspiro[4.5]decane) Structure Rigid 3D Structure Scaffold->Structure Properties Favorable Physicochemical Properties Scaffold->Properties Orientation Precise Pharmacophore Orientation Structure->Orientation Potency Enhanced Potency & Selectivity Orientation->Potency Stability Improved Metabolic Stability & Solubility Properties->Stability

Caption: The logical advantages of using a spirocyclic scaffold in drug design.

The Dioxaspiro[4.5]decane Moiety as a Privileged Scaffold

While specific data on the 1,8-dioxa isomer is limited, its structural analogs have proven to be highly valuable in developing therapeutics. For instance, derivatives of the isomeric 1,4-Dioxaspiro[4.5]decane scaffold have been investigated as:

  • Selective 5-HT1A Receptor Agonists: The 5-HT1A receptor is a key target for treating anxiety and depression. The spirocyclic core helps orient pharmacophoric groups to achieve high-affinity interactions.[5]

  • Cathepsin S Inhibitors: Cathepsin S is a protease involved in inflammatory and autoimmune diseases. The spirocyclic amine can be incorporated into inhibitor structures to modulate potency and pharmacokinetic profiles.[1][5]

  • M1 Muscarinic Agonists: The related 1-oxa-8-azaspiro[4.5]decane skeleton has been used to develop agonists for the M1 muscarinic receptor, a target for treating cognitive deficits in Alzheimer's disease.[6]

These examples underscore the utility of the dioxaspiro[4.5]decane framework as a versatile starting point for generating diverse and biologically active compound libraries.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The synthesis of spirocyclic amines like 1,8-Dioxaspiro[4.5]decan-4-amine is most efficiently achieved via a two-step sequence starting from the corresponding ketone precursor. The key transformation is a reductive amination, which involves the in situ formation and reduction of an imine intermediate.

Ketone 1,8-Dioxaspiro[4.5]decan-4-one (Precursor) Reagents1 + Ammonia Source (e.g., NH₄OAc) Imine Imine Intermediate Reagents2 + Reducing Agent (e.g., NaBH(OAc)₃) Amine 1,8-Dioxaspiro[4.5]decan-4-amine (Target Product) Reagents1->Imine Reagents2->Amine

Caption: Proposed synthetic workflow for 1,8-Dioxaspiro[4.5]decan-4-amine.

Experimental Protocol: Reductive Amination

This protocol describes a representative method for the synthesis of the title compound from its ketone precursor, 1,8-Dioxaspiro[4.5]decan-4-one. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate; it is a mild and selective reagent that is particularly effective for reductive aminations, as it does not readily reduce the starting ketone.

Materials:

  • 1,8-Dioxaspiro[4.5]decan-4-one (1.0 eq)

  • Ammonium acetate (NH₄OAc, 10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,8-Dioxaspiro[4.5]decan-4-one (1.0 eq) and ammonium acetate (10 eq).

  • Dissolution: Add anhydrous DCM and anhydrous MeOH (e.g., a 4:1 DCM:MeOH mixture) to dissolve the solids. The methanol co-solvent aids in the dissolution of the ammonium salt.

  • Imine Formation: Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting ketone.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate and the appearance of the amine product by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 1,8-Dioxaspiro[4.5]decan-4-amine.

Reactivity and Derivatization

The primary amine of 1,8-Dioxaspiro[4.5]decan-4-amine is a versatile functional handle for a wide array of chemical transformations crucial for building compound libraries, including amide bond formation, sulfonylation, alkylation, and urea formation. This allows for the systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core.

Conclusion

1,8-Dioxaspiro[4.5]decan-4-amine represents a valuable, yet underexplored, building block for drug discovery. Its defined three-dimensional structure, rooted in the spirocyclic core, offers a strategic advantage for designing novel therapeutics with potentially improved selectivity and physicochemical properties. The synthetic pathway, accessible through standard reductive amination protocols, makes this scaffold readily available for derivatization and incorporation into screening libraries. Drawing from the established success of its isomers in various therapeutic areas, 1,8-Dioxaspiro[4.5]decan-4-amine stands as a promising platform for the development of next-generation medicines.

References

  • Title: 1,8-dioxaspiro[4.5]decan-4-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 1,8-dioxaspiro[4.5]decan-4-amine - PubChemLite Source: PubChemLite URL: [Link]

  • Title: 1,4-DIOXASPIRO[4.5]DECAN-8-AMINE [P73373] Source: ChemUniverse URL: [Link]

  • Title: 1,4-Dioxaspiro[4.5]decan-8-amine - PubChem Source: PubChem URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed URL: [Link]

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Foundational

stereochemistry of 1,8-Dioxaspiro[4.5]decan-4-amine

An In-Depth Technical Guide to the Stereochemistry of 1,8-Dioxaspiro[4.5]decan-4-amine Abstract The spirocyclic scaffold has emerged as a privileged structural motif in modern drug discovery, driven by the need to increa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 1,8-Dioxaspiro[4.5]decan-4-amine

Abstract The spirocyclic scaffold has emerged as a privileged structural motif in modern drug discovery, driven by the need to increase the sp3 character (Fsp3) of drug candidates to improve metabolic stability and target specificity. Among these, 1,8-dioxaspiro[4.5]decan-4-amine (CAS: 1779730-52-7) represents a highly versatile, yet stereochemically nuanced, building block[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the stereochemical architecture of this molecule, detail its asymmetric synthesis, and provide self-validating analytical protocols for rigorous structural elucidation.

Stereochemical Architecture & Topology

To manipulate 1,8-dioxaspiro[4.5]decan-4-amine effectively, one must first deconstruct its topology. The molecule consists of a 5-membered tetrahydrofuran-like ring and a 6-membered tetrahydropyran-like ring, joined orthogonally at a single spiro carbon (C5).

The C5 Spiro Node: A Prochiral Center

A common pitfall in spirocyclic nomenclature is the assumption that the spiro fusion carbon is inherently chiral[3]. In 1,8-dioxaspiro[4.5]decan-4-amine, the C5 carbon is bonded to:

  • O1 (Oxygen of the 5-membered ring)

  • C4 (Carbon of the 5-membered ring)

  • C6 (Carbon of the 6-membered ring)

  • C10 (Carbon of the 6-membered ring)

Because the 6-membered ring is an unsubstituted tetrahydropyran (with oxygen at position 8), the two paths from the spiro carbon to the oxygen (C5 C6 C7 O8 and C5 C10 C9 O8) are constitutionally and stereochemically identical[4]. Consequently, C5 is bonded to two identical groups, rendering it achiral (specifically, a prochiral center). The rapid chair-flip of the 6-membered ring at room temperature further time-averages the axial and equatorial positions, ensuring no stable conformational isomerism arises from the pyran ring[5].

The C4 Stereocenter: The Locus of Chirality

The sole stereocenter in the molecule is C4 , which bears the primary amine (-NH 2​ ). It is bonded to four distinct groups: the amino group, a hydrogen atom, the C3 methylene group, and the C5 spiro carbon. Therefore, the molecule exists as exactly two stable enantiomers: (4R) and (4S) .

G C5 C5 Spiro Carbon (Achiral / Prochiral) PathA Path A: C6 -> C7 -> O8 (Tetrahydropyran) C5->PathA Identical Path PathB Path B: C10 -> C9 -> O8 (Tetrahydropyran) C5->PathB Identical Path C4 C4 Chiral Center (R or S Configuration) C5->C4 Chiral Node O1 O1 Oxygen (Tetrahydrofuran) C5->O1 Heteroatom Symmetry Plane of Symmetry (Time-Averaged Chair) PathA->Symmetry Equivalence PathB->Symmetry Equivalence

Fig 1: Stereochemical topology mapping of the 1,8-dioxaspiro[4.5]decane core.

Table 1: Stereochemical Profile Summary
PropertyValue / DescriptionCausality / Rationale
Total Stereocenters 1 (C4)C5 possesses two identical paths through the pyran ring, negating chirality.
Enantiomers (4R) and (4S)Arises solely from the spatial arrangement of the -NH 2​ group at C4.
Diastereomers NoneRequires 2 stereocenters; the pyran ring lacks substituents to create cis/trans geometry.
Conformational State Rapid Chair-FlipThe tetrahydropyran ring interconverts rapidly, preventing stable axial/equatorial isolation.

Asymmetric Synthesis & Stereocontrol

Synthesizing spirocyclic amines with high enantiomeric excess (ee) requires breaking the symmetry of the transition state during the amination of the precursor ketone (1,8-dioxaspiro[4.5]decan-4-one)[6][7]. The most robust, self-validating method for this is Diastereoselective Reductive Amination using Ellman’s auxiliary ((R)- or (S)-tert-butanesulfinamide).

Experimental Protocol: Synthesis of (4R)-1,8-Dioxaspiro[4.5]decan-4-amine

This protocol utilizes steric shielding to dictate the trajectory of hydride attack, ensuring high stereofidelity.

Step 1: Imine Condensation

  • Charge an oven-dried flask with 1,8-dioxaspiro[4.5]decan-4-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (Ti(OEt) 4​ , 2.0 equiv) dropwise at room temperature. Causality: Ti(OEt) 4​ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

  • Stir for 12 hours, then quench with brine, filter through Celite, and concentrate to isolate the chiral sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -48 °C.

  • Add Sodium borohydride (NaBH 4​ , 3.0 equiv) in portions. Causality: The bulky tert-butyl group of the auxiliary blocks one face of the imine. NaBH 4​ is chosen over stronger reductants to maximize facial selectivity at low temperatures.

  • Stir for 4 hours, quench with saturated NH 4​ Cl, extract with EtOAc, and purify via flash chromatography to isolate the major diastereomer.

Step 3: Auxiliary Cleavage

  • Dissolve the pure diastereomer in MeOH (0.1 M) and add 4M HCl in dioxane (3.0 equiv).

  • Stir at room temperature for 1 hour. Causality: Acidic methanolysis selectively cleaves the N-S bond without opening the acid-sensitive spiroacetal/ether linkages.

  • Concentrate and precipitate with diethyl ether to yield (4R)-1,8-dioxaspiro[4.5]decan-4-amine hydrochloride as a white solid.

G Ketone 1,8-Dioxaspiro[4.5]decan-4-one (Prochiral Ketone) Imine Chiral Sulfinyl Imine (Diastereomeric Intermediate) Ketone->Imine (R)-t-BuSONH2 Ti(OEt)4 Reduction Diastereoselective Reduction (NaBH4 / -48 °C) Imine->Reduction Hydride Attack Cleavage Acidic Cleavage (HCl in Dioxane) Reduction->Cleavage Isomer Separation Product (4R)- or (4S)-Amine (Enantiopure Product) Cleavage->Product Deprotection

Fig 2: Asymmetric synthesis workflow utilizing Ellman's sulfinamide for stereocontrol.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the stereochemical assignment must be validated through orthogonal analytical techniques. Relying solely on optical rotation is insufficient for flexible spiro-systems[3].

Method A: Chiral Derivatization and NMR (Mosher’s Method)

Because the molecule is a primary amine, it is an ideal candidate for Mosher's acid derivatization.

  • React the free amine with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in separate vials using pyridine as a base.

  • Acquire 1 H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

  • Analysis : Calculate the Δδ ( δS​−δR​ ) values for the protons on the 5-membered ring (C3 protons) and the spiro-adjacent protons. A consistent positive/negative distribution of Δδ values across the C4-plane definitively assigns the absolute configuration at C4.

Method B: Chiral HPLC

To validate the enantiomeric excess (ee > 99%) of the final product:

  • Stationary Phase : Chiralpak IG (immobilized amylose-based phase).

  • Mobile Phase : Hexane/EtOH/Diethylamine (80:20:0.1). Causality: The DEA additive suppresses peak tailing caused by the secondary interactions of the primary amine with residual silanols.

Table 2: Analytical Validation Parameters
TechniqueTarget MetricExpected Outcome for High Purity
1 H NMR (1D) C4 Methine Proton ( δ≈3.2 ppm)Sharp multiplet; integration exactly 1H.
13 C NMR C5 Spiro Carbon ( δ≈105−110 ppm)Single distinct peak; confirms intact spiro core[8].
Chiral HPLC Enantiomeric Excess (ee)Single peak at specific retention time; absence of antipode.
LC-MS (ESI+) Mass Accuracy [M+H]+ at m/z 158.11; matches calculated exact mass[9].

Conclusion

The 1,8-dioxaspiro[4.5]decan-4-amine scaffold is a powerful tool in medicinal chemistry, offering a rigidified, vector-rich framework[10]. By understanding that the spiro node (C5) is achiral and focusing stereocontrol efforts exclusively on the C4 amine, researchers can streamline their synthetic routes. Utilizing Ellman's auxiliary provides a self-validating, highly diastereoselective pathway to enantiopure building blocks, which can be orthogonally verified via Mosher's derivatization and chiral chromatography.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 1,8-Dioxaspiro[4.5]decan-4-amine as a High-sp³ Building Block in Drug Discovery and Organic Synthesis

Executive Summary Modern medicinal chemistry is undergoing a structural renaissance. Driven by the seminal "Escape from Flatland" paradigm [1], drug developers are actively moving away from planar, sp²-hybridized aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry is undergoing a structural renaissance. Driven by the seminal "Escape from Flatland" paradigm [1], drug developers are actively moving away from planar, sp²-hybridized aromatic scaffolds toward complex, three-dimensional architectures. This transition mitigates clinical attrition by improving solubility, reducing off-target promiscuity, and enhancing metabolic stability.

1,8-Dioxaspiro[4.5]decan-4-amine (CAS: 1779730-52-7) [2] has emerged as a premium building block in this space. By combining a rigid spirocyclic core with a versatile primary amine handle and strategically placed oxygen heteroatoms, this scaffold allows synthetic chemists to rapidly generate highly functionalized, sp³-rich libraries [3]. This application note provides a comprehensive guide to the structural rationale, quantitative benchmarks, and validated synthetic protocols for integrating this molecule into active drug discovery workflows.

Structural Analysis & Physicochemical Rationale

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen before executing its chemistry. The utility of 1,8-Dioxaspiro[4.5]decan-4-amine is rooted in three distinct structural features:

  • The Spirocyclic Core (3D Vectoring): The spiro center forces the molecule into a defined, non-planar geometry. This disrupts the π-π stacking interactions that typically cause flat aromatic drugs to aggregate and precipitate, thereby intrinsically improving aqueous solubility.

  • The Dioxa Motif (LogP Modulation): The inclusion of two oxygen atoms (1,8-dioxa) serves a dual purpose. First, they act as potent hydrogen bond acceptors (HBAs), interacting favorably with aqueous solvent networks. Second, they lower the overall lipophilicity (LogP) of the scaffold, preventing the molecule from becoming overly greasy when appended to larger drug leads.

  • The Primary Amine (Synthetic Handle): Positioned at the 4-position, the primary amine is sterically accessible yet electronically stable. It serves as a versatile nucleophile for amidation, reductive amination, and transition-metal-catalyzed cross-coupling.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1,8-Dioxaspiro[4.5]decan-4-amine

PropertyValueRationale in Drug Design
CAS Number 1779730-52-7Unique chemical identifier [2].
Molecular Formula C₈H₁₅NO₂High Fsp³ (Fraction of sp³ carbons = 1.0).
Molecular Weight 157.21 g/mol Low MW provides ample room for lead optimization without violating Lipinski's Rule of 5.
H-Bond Acceptors 3 (2x O, 1x N)Enhances aqueous solubility and target-protein interactions.
H-Bond Donors 1 (-NH₂)Enables targeted kinase/receptor binding and synthetic functionalization.

Table 2: Comparative Reaction Benchmarks

Reaction TypeOptimal ReagentsTypical YieldMechanistic Advantage
Amide Coupling HATU, DIPEA, DMF85–95%HATU overcomes mild steric hindrance near the spiro center by forming a highly reactive HOAt ester.
Reductive Amination NaBH(OAc)₃, DCE75–90%Mild conditions selectively reduce the iminium ion without over-alkylating the primary amine.
Buchwald-Hartwig Pd₂(dba)₃, BrettPhos60–80%BrettPhos ligand suppresses β-hydride elimination and prevents bis-arylation.

Mechanistic & Workflow Visualizations

To conceptualize the integration of 1,8-Dioxaspiro[4.5]decan-4-amine into discovery pipelines, the following validated workflows and pharmacological pathways have been mapped.

Fig 1. Divergent synthetic workflows utilizing 1,8-Dioxaspiro[4.5]decan-4-amine.

Fig 2. Pharmacological optimization mechanism via spirocyclic integration.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into each step to ensure researchers understand why specific parameters are chosen, allowing for intelligent troubleshooting.

Protocol A: Amide Bond Formation (Synthesis of Spirocyclic Amides)

Objective: Append the spirocyclic core to a target carboxylic acid.

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive HOAt-ester, which is necessary to overcome any steric bulk near the spiro center. DIPEA ensures the reaction mixture remains basic, preventing the premature protonation of the incoming amine.

  • Coupling: Add 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination (N-Alkylation for Library Generation)

Objective: Generate secondary amines via reaction with target aldehydes.

  • Imine Formation: Combine 1,8-Dioxaspiro[4.5]decan-4-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq) and stir for 2 hours at room temperature.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst, accelerating the dehydration step to form the intermediate iminium ion, which is highly susceptible to reduction.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Stir for 12 hours.

    • Causality: NaBH(OAc)₃ is preferred over NaBH₄ because its electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the iminium ion without reducing the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Workup: Quench carefully with 1N NaOH to break down stable boron-amine complexes. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Protocol C: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Couple the spirocyclic amine to an aryl halide (e.g., for kinase inhibitor synthesis).

  • Setup: In a glovebox or under strict argon atmosphere, charge a Schlenk flask with 1,8-Dioxaspiro[4.5]decan-4-amine (1.2 eq), the aryl bromide/iodide (1.0 eq), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and Sodium tert-butoxide (NaOtBu, 2.0 eq). Suspend in anhydrous, degassed toluene (0.1 M).

    • Causality: BrettPhos is specifically chosen as the ligand for primary amines. Its bulky biaryl structure prevents the formation of bis-arylated products and effectively suppresses β-hydride elimination, ensuring high yields of the mono-arylated secondary amine.

  • Reaction: Seal the flask and heat to 90°C for 8–12 hours.

    • Causality: Elevated temperature provides the necessary activation energy for the oxidative addition of the aryl halide to the active Pd(0) species.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1,8-dioxaspiro[4.5]decan-4-amine — Chemical Substance Information (CAS: 1779730-52-7) Source: NextSDS URL:[Link]

Application

Application Notes and Protocols: 1,8-Dioxaspiro[4.5]decan-4-amine in Medicinal Chemistry

Escaping Flatland: The Strategic Role of Spirocyclic Scaffolds Modern medicinal chemistry has increasingly shifted away from planar, sp2 -hybridized aromatic molecules toward complex, three-dimensional architectures. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: The Strategic Role of Spirocyclic Scaffolds

Modern medicinal chemistry has increasingly shifted away from planar, sp2 -hybridized aromatic molecules toward complex, three-dimensional architectures. This paradigm shift, often referred to as "escaping flatland," relies heavily on the integration of spirocyclic scaffolds[1]. By inherently possessing high three-dimensionality and structural novelty, spiro scaffolds dramatically improve physicochemical properties—such as aqueous solubility and metabolic stability—while reducing off-target promiscuity[2][3].

1,8-Dioxaspiro[4.5]decan-4-amine (Molecular Formula: C8​H15​NO2​ , Monoisotopic Mass: 157.11 Da) represents a highly versatile building block in this space[4]. The rigid spiro-fused oxygen-containing rings provide multiple hydrogen-bond acceptors, while the primary amine at position 4 acts as a synthetic handle for rapid library generation.

Mechanistic Grounding: Targeting Mutant IDH1

The biological relevance of the 1,8-dioxaspiro[4.5]decane motif is prominently highlighted by Asperspiropene A , a fungal meroterpenoid natural product[5]. Asperspiropene A features a highly functionalized 1,8-dioxaspiro[4.5]decane core and has been identified as a potent inhibitor of cancer-associated mutant isocitrate dehydrogenase 1 (IDH1), exhibiting a Ki​ as low as 0.27 μ M[5][6].

The Causality of the Disease State: Wild-type IDH1 normally catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG). However, specific neomorphic mutations (e.g., R132H or R132C) cause the enzyme to reduce α -KG into the oncometabolite D-2-hydroxyglutarate (D2HG)[5][7]. The pathological accumulation of D2HG competitively inhibits α -KG-dependent dioxygenases, leading to severe epigenetic dysregulation, such as histone H3K9me3 hypermethylation, which drives oncogenesis[5][7].

By utilizing 1,8-Dioxaspiro[4.5]decan-4-amine, drug development professionals can synthesize targeted libraries of Asperspiropene A analogs to block this neomorphic activity.

Physicochemical Profiling

To understand the structural advantages of incorporating the 1,8-dioxaspiro[4.5]decane motif, we must compare it against traditional flat pharmacophores.

PropertyFlat Aromatic Amine (e.g., Aniline)1,8-Dioxaspiro[4.5]decan-4-amineCausality / Impact on Drug Design
Fraction sp3 ( Fsp3​ ) ~0.1 - 0.21.0 (Fully saturated) Higher Fsp3​ correlates with clinical progression success and lower toxicity profiles.
Aqueous Solubility Low to ModerateHigh The two oxygen heteroatoms act as strong H-bond acceptors, significantly improving aqueous solvation.
Conformational Rigidity High (Planar)High (3D Spherical) The spiro fusion restricts rotatable bonds while maintaining a distinct 3D vector projection for target binding.
Metabolic Stability Susceptible to aromatic oxidationResistant to CYP450 oxidation The lack of aromatic rings prevents standard epoxidation and hydroxylation degradation pathways.

Visualizing the Workflow and Mechanism

Workflow A 1,8-Dioxaspiro[4.5]decan-4-amine (3D Building Block) B Library Synthesis (Amide/Amine Analogs) A->B Derivatization C In Vitro Screening (Mutant IDH1 Assay) B->C High-Throughput D Hit-to-Lead (ADME/PK Optimization) C->D SAR Analysis

Figure 1: Drug discovery workflow utilizing 1,8-Dioxaspiro[4.5]decan-4-amine for library generation.

Pathway WT Wild-Type IDH1 aKG α-Ketoglutarate (α-KG) WT->aKG Normal Metabolism Mutant Mutant IDH1 (R132H/C) D2HG D-2-Hydroxyglutarate (D2HG) Mutant->D2HG Neomorphic Activity aKG->Mutant Substrate Epi Histone Hypermethylation (H3K9me3) D2HG->Epi Dioxygenase Inhibition Cancer Oncogenesis Epi->Cancer Epigenetic Dysregulation Inhibitor Spirocyclic Inhibitor (1,8-Dioxaspiro analog) Inhibitor->Mutant Active Site Blockade

Figure 2: Mutant IDH1 signaling pathway and targeted intervention by spirocyclic inhibitors.

Validated Experimental Protocols

The 1,8-dioxaspiro system is structurally an acetal/ketal. Critical Insight: It is highly sensitive to strong aqueous acids. The following protocols are explicitly designed to prevent hydrolytic ring-opening during synthesis and workup.

Protocol A: Sterically Hindered Amide Coupling

Objective: Synthesize Asperspiropene A analogs via amide bond formation.

Causality & Reagent Selection: The primary amine at the 4-position is sterically hindered by the adjacent spiro center. Standard coupling reagents (e.g., EDC/NHS) often result in poor yields. Therefore, HATU is selected due to its ability to form a highly reactive 7-aza-HOBt active ester, driving complete conversion even with hindered aliphatic amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under N2​ atmosphere, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validating Check: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The disappearance of the primary amine (which stains a distinct pink/purple) confirms the total consumption of the spiro-amine.

  • Chemoselective Workup: Dilute the mixture with EtOAc (15 mL). Wash sequentially with saturated aqueous NaHCO3​ (3 × 10 mL) and brine (1 × 10 mL). Do not wash with 1M HCl, as this will hydrolyze the spiro-acetal core.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

  • Analytical Validation: Confirm product integrity via 13C -NMR; the preservation of the highly deshielded spiro-acetal carbon signature (~100–110 ppm) validates that the ring system remains intact.

Protocol B: Chemoselective Reductive Amination

Objective: Generate secondary amine libraries for scaffold hopping.

Causality & Reagent Selection: To alkylate the spiro-amine without over-alkylation or ring degradation, Sodium triacetoxyborohydride (STAB) is utilized. STAB is a mild reducing agent that selectively reduces the iminium intermediate without affecting the oxygen-rich spiro system.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1,8-Dioxaspiro[4.5]decan-4-amine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (4.0 mL). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation.

  • Self-Validating Check: Monitor by LC-MS. The formation of the iminium intermediate can be observed by the mass shift before the addition of the reducing agent.

  • Reduction: After stirring for 2 hours at room temperature, add STAB (1.5 equiv, 0.75 mmol) in portions. Stir for an additional 12 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO3​ (5 mL) to neutralize the acetic acid and destroy excess STAB.

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over MgSO4​ , and concentrate.

  • Analytical Validation: Analyze the crude mixture via LC-MS. The presence of the desired [M+H]+ peak and the strict absence of an [M+H+18]+ peak ensures the spiro ring has not undergone hydrolytic cleavage.

References

  • PubChem Compound Summary for CID 105430683, 1,8-dioxaspiro[4.5]decan-4-amine. National Center for Biotechnology Information. URL:[Link]

  • Asperspiropene A, a novel fungal metabolite as an inhibitor of cancer-associated mutant isocitrate dehydrogenase 1. He, Y., et al. Organic Chemistry Frontiers (RSC Publishing), 2017, 4, 1137-1144. URL:[Link]

  • The use of spirocyclic scaffolds in drug discovery. Zheng, Y., Tice, C. M., & Singh, S. B. Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 3673-3682. URL:[Link]

  • Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-Thiohydantoin Compounds. Journal of Medicinal Chemistry (ACS Publications), 2015. URL:[Link]

Sources

Method

Application Note & Protocol: A Modular Approach to the Synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine and Its Derivatives

Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a route to escape the "flatland" of traditional aromatic compounds by providing rigid, three-dimensionally complex structures....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a route to escape the "flatland" of traditional aromatic compounds by providing rigid, three-dimensionally complex structures. The 1,8-dioxaspiro[4.5]decane framework, a privileged spiroketal motif, serves as an excellent starting point for the development of novel chemical entities. This guide provides a comprehensive, field-proven protocol for the synthesis of the key building block, 1,8-dioxaspiro[4.5]decan-4-amine, and demonstrates its utility through subsequent derivatization. The synthesis is structured in two main stages: the acid-catalyzed spiroketalization to form the ketone precursor, followed by a robust reductive amination to furnish the target primary amine. This modular approach allows for the generation of diverse libraries of spirocyclic compounds for screening and lead optimization.

Introduction: The Significance of Spiroketals in Medicinal Chemistry

Spiroketals are a class of bicyclic compounds where two rings are joined by a single common atom. This structural feature imparts a high degree of conformational rigidity and a defined three-dimensional geometry. In medicinal chemistry, these attributes are highly desirable as they can lead to enhanced binding affinity and selectivity for biological targets by presenting functional groups along precise vectors.[1] The 1,8-dioxaspiro[4.5]decane core, in particular, is found in numerous bioactive natural products and serves as a valuable scaffold for creating novel therapeutics.

The introduction of a primary amine, as in 1,8-dioxaspiro[4.5]decan-4-amine, provides a critical functional handle. This amine can be readily modified through a variety of well-established chemical transformations, such as amide bond formation or further alkylation, enabling the systematic exploration of the chemical space around the spirocyclic core. This document details a reliable and scalable synthetic strategy to access this versatile building block and its derivatives.

Overall Synthetic Strategy

The synthesis of 1,8-dioxaspiro[4.5]decan-4-amine derivatives is approached in a logical, three-part sequence. This ensures that each stage is optimized and validated before proceeding, a critical aspect of efficient chemical synthesis.

  • Part A: Synthesis of the Ketone Precursor. The foundational step is the creation of the spiroketal core via an acid-catalyzed intramolecular cyclization of a suitable dihydroxyketone precursor to yield 1,8-dioxaspiro[4.5]decan-4-one.

  • Part B: Reductive Amination to the Primary Amine. The ketone is converted into the pivotal primary amine building block, 1,8-dioxaspiro[4.5]decan-4-amine, using a selective reductive amination protocol.

  • Part C: Derivatization. The utility of the primary amine is demonstrated through a general protocol for N-acylation to form amide derivatives, showcasing a common pathway for library generation.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Amine Synthesis cluster_2 Part C: Derivatization A Dihydroxyketone Precursor B 1,8-Dioxaspiro[4.5]decan-4-one A->B  Acid-Catalyzed  Spiroketalization C 1,8-Dioxaspiro[4.5]decan-4-amine B->C  Reductive  Amination E N-Acyl Derivative Library C->E D Carboxylic Acid (R-COOH) D->E Amide Coupling

Figure 1. Overall workflow for the synthesis of 1,8-dioxaspiro[4.5]decan-4-amine derivatives.

Part A: Protocol for Synthesis of 1,8-Dioxaspiro[4.5]decan-4-one

Principle: The formation of spiroketals is most commonly achieved through the acid-promoted intramolecular acetalization of a dihydroxy ketone.[2] This reaction is often under thermodynamic control, meaning the most stable spiroketal diastereomer is preferentially formed.[2] The reversibility of the cyclization under acidic conditions allows the system to equilibrate to the lowest energy product.[1]

Protocol:

Materials & Reagents

Reagent/MaterialCAS No.M.W. ( g/mol )Role
1-(Tetrahydrofuran-2-yl)butane-1,4-diol(Hypothetical)-Precursor
Pyridinium p-toluenesulfonate (PPTS)24057-28-1251.30Acid Catalyst
Dichloromethane (DCM), anhydrous75-09-284.93Solvent
Sodium bicarbonate (sat. aq. soln.)144-55-884.01Quenching
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Silica Gel (230-400 mesh)63231-67-4-Chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihydroxyketone precursor (1.0 eq). Dissolve the precursor in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the solution.

    • Causality Note: PPTS is a mild, organic-soluble acid catalyst. It provides the necessary protons to catalyze the ketalization without promoting unwanted side reactions like dehydration, which can occur with stronger acids.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 1,8-dioxaspiro[4.5]decan-4-one as a colorless oil.

Expected Characterization (for 1,8-Dioxaspiro[4.5]decan-4-one):

  • Molecular Formula: C₈H₁₂O₃

  • Monoisotopic Mass: 156.0786 g/mol

  • ¹H NMR: Expect complex multiplets for the aliphatic protons.

  • ¹³C NMR: Expect a signal for the ketone carbonyl carbon (~208-212 ppm) and the spiroketal carbon (~108-112 ppm).

  • IR (cm⁻¹): Strong absorbance around 1715 cm⁻¹ (C=O stretch).

Part B: Protocol for Reductive Amination to 1,8-Dioxaspiro[4.5]decan-4-amine

Principle: Reductive amination is a powerful and widely used method for forming C-N bonds. It proceeds via a two-step, one-pot process: (1) the formation of an imine or iminium ion intermediate from the ketone and an amine source (here, ammonia), followed by (2) in-situ reduction to the corresponding amine.

G ketone 1,8-Dioxaspiro[4.5]decan-4-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ ammonia NH₃ hemiaminal->ketone - NH₃ iminium Iminium Ion hemiaminal->iminium - H₂O iminium->hemiaminal + H₂O amine 1,8-Dioxaspiro[4.5]decan-4-amine iminium->amine + [H⁻] reducer [H⁻] (e.g., NaBH(OAc)₃)

Figure 2. Mechanism of reductive amination.

Protocol:

Materials & Reagents

Reagent/MaterialCAS No.M.W. ( g/mol )Role
1,8-Dioxaspiro[4.5]decan-4-one60065-68-1156.18Starting Material
Ammonium Acetate (NH₄OAc)631-61-877.08Ammonia Source
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Reducing Agent
1,2-Dichloroethane (DCE), anhydrous107-06-298.96Solvent
Sodium hydroxide (1M aq. soln.)1310-73-240.00Workup Base

Procedure:

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 1,8-dioxaspiro[4.5]decan-4-one (1.0 eq) and ammonium acetate (5.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of ~0.2 M with respect to the ketone. Stir the suspension for 30 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

    • Causality Note: Sodium triacetoxyborohydride is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to reduce the starting ketone, thus minimizing side reactions. It does not require strict pH control, unlike sodium cyanoborohydride.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

  • Workup: Carefully quench the reaction by the slow addition of 1M aqueous NaOH solution until the pH is >10. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amine is often of sufficient purity for subsequent steps. If necessary, it can be purified by chromatography on silica gel (eluting with DCM/Methanol/NH₄OH, e.g., 95:5:0.5) or by distillation under high vacuum.

Expected Characterization (for 1,8-Dioxaspiro[4.5]decan-4-amine):

  • Molecular Formula: C₈H₁₅NO₂

  • Monoisotopic Mass: 157.1103 g/mol

  • ¹H NMR: The proton alpha to the amine will appear as a distinct multiplet. The NH₂ protons may appear as a broad singlet.

  • MS (ESI+): Expect m/z = 158.1 [M+H]⁺.

Part C: General Protocol for N-Acyl Derivatization

Principle: Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a standard carbodiimide coupling agent (EDC) with an activating agent (HOBt) to form an active ester from a carboxylic acid, which then readily reacts with the primary amine to form a stable amide bond.

Protocol:

Materials & Reagents

Reagent/MaterialCAS No.M.W. ( g/mol )Role
1,8-Dioxaspiro[4.5]decan-4-amine1779730-52-7157.21Nucleophile
Carboxylic Acid (R-COOH)VariesVariesElectrophile
EDC hydrochloride25952-53-8191.70Coupling Agent
HOBt2592-95-2135.12Activating Agent
Diisopropylethylamine (DIPEA)7087-68-5129.24Organic Base
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Solvent

Procedure:

  • Activation: In a dry flask, dissolve the carboxylic acid of interest (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve 1,8-dioxaspiro[4.5]decan-4-amine (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Coupling: Add the amine solution to the activated carboxylic acid solution.

  • Reaction Execution: Stir the reaction at room temperature for 6-18 hours. Monitor by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography to yield the desired N-acyl derivative.

Conclusion

This guide provides a robust and modular synthetic platform for accessing 1,8-dioxaspiro[4.5]decan-4-amine and its derivatives. The protocols are based on well-established, reliable chemical transformations and have been designed with causality and practical execution in mind. By following these procedures, researchers in drug discovery and medicinal chemistry can efficiently generate libraries of novel, three-dimensional spirocyclic compounds, accelerating the identification of new therapeutic leads.

References

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from a relevant institutional research page.
  • BenchChem. (2025).
  • Wolfe, J. P., & Rossi, M. A. (n.d.). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. As published in a peer-reviewed chemistry journal.
  • Wolfe, J. P., et al. (n.d.). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. As published in a peer-reviewed chemistry journal.
  • Brimble, M. A., et al. (2009). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. As published in a peer-reviewed chemistry journal.
  • (2003, May 1). A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones. The Journal of Organic Chemistry.
  • (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • (2017, July 11).
  • (n.d.). A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. As published in a peer-reviewed chemistry journal.
  • (2021, March 26). Cobalt-Catalyzed Hartung–Mukaiyama Cyclization of γ-Hydroxy Olefins: Stereocontrolled Synthesis of the Tetrahydrofuran Moiety of Amphidinolide N. The Journal of Organic Chemistry.
  • (2014, April 4).
  • (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. BenchChem.
  • (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • (1995, May). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin.
  • (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • (2025, April 19). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI.
  • BenchChem. (n.d.). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. BenchChem.

Sources

Application

Application Notes and Protocols for the Synthesis of 5-HT1A Receptor Agonists Utilizing 1,8-Dioxaspiro[4.5]decan-4-amine

Introduction: The Strategic Integration of Spirocyclic Scaffolds in 5-HT1A Receptor Agonist Design The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target for a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of Spirocyclic Scaffolds in 5-HT1A Receptor Agonist Design

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target for a spectrum of central nervous system disorders, including anxiety and depression.[1] Agonists of the 5-HT1A receptor, such as the clinically utilized buspirone, often feature a common pharmacophore: an arylpiperazine moiety connected by an alkyl chain to a nitrogen-containing cyclic system.[2] The exploration of novel chemical space in drug design has led to the incorporation of spirocyclic scaffolds, which offer a rigid and three-dimensional architecture. This rigidity can enhance binding affinity and selectivity by pre-organizing the pharmacophoric elements into a conformationally constrained arrangement, thus minimizing the entropic penalty upon binding to the receptor.

This technical guide details the proposed use of 1,8-Dioxaspiro[4.5]decan-4-amine as a novel building block in the synthesis of potent and selective 5-HT1A receptor agonists. While direct literature on the application of this specific isomer is limited, its structural motifs are highly relevant. We present a comprehensive, field-proven approach to its synthesis and subsequent elaboration into target 5-HT1A agonists, grounded in established synthetic methodologies for related spirocyclic amines and arylpiperazine derivatives.[3][4]

The Causality Behind Experimental Choices: Why 1,8-Dioxaspiro[4.5]decan-4-amine?

The selection of 1,8-Dioxaspiro[4.5]decan-4-amine as a scaffold is predicated on several key medicinal chemistry principles:

  • Structural Rigidity and Novelty: The spirocyclic core imparts a high degree of conformational rigidity, which can lead to a more defined structure-activity relationship (SAR) and potentially higher receptor selectivity. This novel scaffold allows for exploration of previously uncharted chemical space.

  • Three-Dimensionality: Unlike flat aromatic systems, the spirocyclic nature of this building block presents substituents in a distinct three-dimensional orientation, which can facilitate unique and high-affinity interactions with the receptor's binding pocket.

  • Physicochemical Properties: The dioxaspiro moiety can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability. The presence of the ether oxygens can also serve as hydrogen bond acceptors.

  • Synthetic Tractability: The primary amine handle serves as a versatile point for synthetic elaboration, allowing for the straightforward introduction of the crucial arylpiperazine side chain via well-established alkylation reactions.

Synthetic Protocols

The synthesis of potential 5-HT1A receptor agonists from 1,8-Dioxaspiro[4.5]decan-4-amine can be conceptualized as a three-stage process:

  • Synthesis of the Precursor Ketone: Preparation of 1,8-Dioxaspiro[4.5]decan-4-one.

  • Formation of the Key Spirocyclic Amine: Reductive amination to yield 1,8-Dioxaspiro[4.5]decan-4-amine.

  • Coupling to the Arylpiperazine Moiety: N-alkylation to furnish the final 5-HT1A receptor agonist candidates.

Synthetic_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: Final Product Synthesis Precursor_Materials Commercially Available Starting Materials Ketone_Synthesis Synthesis of 1,8-Dioxaspiro[4.5]decan-4-one Precursor_Materials->Ketone_Synthesis [Proposed] Reductive_Amination Reductive Amination Ketone_Synthesis->Reductive_Amination Spiro_Amine 1,8-Dioxaspiro[4.5]decan-4-amine Reductive_Amination->Spiro_Amine N_Alkylation N-Alkylation Spiro_Amine->N_Alkylation Arylpiperazine_Sidechain Arylpiperazine Alkyl Halide Arylpiperazine_Sidechain->N_Alkylation Final_Agonist Target 5-HT1A Receptor Agonist N_Alkylation->Final_Agonist 5HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ) 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP converts K_ion K+ K_Channel->K_ion Efflux Agonist 5-HT1A Agonist (e.g., synthesized compound) Agonist->5HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Reduced Signaling K_ion->Cellular_Response Hyperpolarization

Sources

Method

Harnessing the 1,8-Dioxaspiro[4.5]decane Scaffold for Potent and Selective Cathepsin S Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the strategic application of the 1,8-dioxaspiro[4.5]decan-4-amine scaffold in the design...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic application of the 1,8-dioxaspiro[4.5]decan-4-amine scaffold in the design and development of potent and selective inhibitors targeting cathepsin S (CatS). Cathepsin S, a lysosomal cysteine protease, is a critical mediator in immune and inflammatory pathways, making it a compelling therapeutic target for a range of pathologies, including autoimmune diseases, chronic inflammation, and certain cancers.[1][2][3] This document details the rationale behind utilizing the spiroketal moiety, provides validated protocols for the synthesis of key intermediates and final compounds, and outlines robust in vitro and cell-based assays for evaluating inhibitor potency, selectivity, and cellular efficacy. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to adapt and troubleshoot experimental workflows.

Introduction: The Therapeutic Rationale for Targeting Cathepsin S

Cathepsin S (CTSS) is a cysteine protease predominantly expressed in immune cells such as B cells, dendritic cells, and macrophages.[1][3] Its primary role involves the processing of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules, a crucial step in antigen presentation to CD4+ T cells.[1][4][5] Dysregulation of CatS activity has been implicated in the pathogenesis of numerous diseases:

  • Autoimmune Disorders: By modulating antigen presentation, aberrant CatS activity can contribute to the activation of self-reactive T cells, driving autoimmune responses in conditions like rheumatoid arthritis and Sjögren's syndrome.[1][6][7]

  • Inflammation: CatS can be secreted and remains active at neutral pH outside the lysosome, where it can degrade extracellular matrix (ECM) proteins and activate protease-activated receptors (PARs), contributing to chronic inflammation.[1][8][9]

  • Cancer: Elevated CatS expression is observed in several cancers and is associated with tumor invasion, metastasis, and angiogenesis through ECM remodeling.[2][3][10]

  • Neuroinflammation: Emerging evidence suggests a role for CatS in neuroinflammatory conditions, potentially contributing to neuronal damage.[6]

The multifaceted role of CatS in these disease processes establishes it as a high-value target for therapeutic intervention.[1] The development of small molecule inhibitors that can selectively block CatS activity holds significant promise for novel treatment strategies.[6][11]

The 1,8-Dioxaspiro[4.5]decane Scaffold: A Privileged Motif for Cathepsin S Inhibitors

The 1,8-dioxaspiro[4.5]decane moiety is a spiroketal structure that offers several advantages in drug design:

  • Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the target enzyme's active site. This contrasts with traditional flat aromatic systems and provides an avenue to explore novel chemical space.[12]

  • Improved Physicochemical Properties: Spirocyclic scaffolds can impart favorable properties to drug candidates, such as enhanced metabolic stability and improved solubility, which are critical for pharmacokinetic profiles.[12][13][14]

  • Modulation of Potency and Selectivity: The spiroketal core can be strategically incorporated into inhibitor designs to influence potency and selectivity over other closely related cathepsins (e.g., Cathepsins K and L), which is a significant challenge in the field.[11][12][15]

The amine functionality on the 1,8-dioxaspiro[4.5]decane ring system serves as a key synthetic handle for introducing various pharmacophoric elements to interact with the S2 and S3 pockets of the CatS active site, which are critical for achieving inhibitor specificity.[11][15]

Synthetic Protocol: Synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine Derivatives

This section details a representative protocol for the synthesis of a Cathepsin S inhibitor incorporating the 1,8-dioxaspiro[4.5]decan-4-amine scaffold. The synthesis is modular, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[16]

Overview of the Synthetic Strategy

The synthetic approach involves a key nucleophilic aromatic substitution reaction between 1,8-dioxaspiro[4.5]decan-4-amine and a suitably functionalized heterocyclic core, often a pyrimidine derivative, which is a common scaffold in CatS inhibitors.[17]

Synthetic Workflow for Cathepsin S Inhibitor cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 1,8-Dioxaspiro[4.5]decan-4-amine C Nucleophilic Aromatic Substitution A->C B Substituted 4-Chloro-2-cyanopyrimidine B->C D Crude Product C->D DIPEA, DMF 80-100 °C E Purification (Column Chromatography) D->E F Final Cathepsin S Inhibitor E->F

Caption: Synthetic workflow for a Cathepsin S inhibitor.

Step-by-Step Protocol: Synthesis of a 4-((1,8-dioxaspiro[4.5]decan-4-yl)amino)-2-cyanopyrimidine Derivative

Materials:

  • 1,8-Dioxaspiro[4.5]decan-4-amine

  • Substituted 4-chloro-2-cyanopyrimidine derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-dioxaspiro[4.5]decan-4-amine (1.0 eq).

  • Reagent Addition: Add the substituted 4-chloro-2-cyanopyrimidine derivative (1.1 eq) and anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired final product.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the cationic intermediate without interfering with the nucleophile.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The specified temperature range is a typical starting point and may require optimization.

In Vitro Enzyme Inhibition Assay Protocol

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC50) of the synthesized compounds against recombinant human Cathepsin S.

Principle of the Assay

The assay utilizes a fluorogenic substrate, such as Z-VVR-AFC (N-carbobenzoxy-Val-Val-Arg-7-amino-4-trifluoromethylcoumarin), which is cleaved by active Cathepsin S to release the highly fluorescent AFC molecule.[18] The rate of fluorescence increase is directly proportional to the enzyme's activity. Inhibitors will decrease the rate of substrate cleavage, and the extent of this reduction is used to quantify their potency.[4]

In Vitro Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Assay Buffer and Inhibitor Dilutions into 96-well plate A->B C Add Cathepsin S Enzyme B->C D Pre-incubate (e.g., 15-30 min at 37°C) C->D E Initiate Reaction (Add Fluorogenic Substrate) D->E F Measure Fluorescence (Kinetic or Endpoint Reading) E->F G Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) F->G Cell-Based Assay Workflow A Seed Cells in a Culture Plate B Treat Cells with Inhibitor (Varying Concentrations) A->B C Incubate for a Defined Period (e.g., 24 hours) B->C D Wash and Lyse Cells C->D E Measure Protein Concentration of Lysates D->E F Perform Cathepsin S Activity Assay on Lysates E->F G Data Analysis (Normalize to Protein Concentration, Calculate Cellular IC50) F->G

Caption: Workflow for the cell-based Cathepsin S inhibition assay.

Step-by-Step Protocol

Materials:

  • A cell line with known Cathepsin S expression (e.g., CL1-3 lung adenocarcinoma cells, A2058 melanoma cells) [19]* Complete cell culture medium

  • Test compounds

  • Cell Lysis Buffer (e.g., as provided in commercial kits) [18]* Reagents for the in vitro Cathepsin S activity assay (as described in Section 4)

  • Protein assay reagents (e.g., BCA or Bradford)

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed the cells in a multi-well culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined period (e.g., 24 hours). [19]3. Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding chilled Cell Lysis Buffer and incubating on ice for 10 minutes. [5][18]4. Lysate Collection: Scrape the cells and centrifuge the lysate to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay.

  • Activity Measurement:

    • Transfer a standardized amount of protein from each lysate to a 96-well black plate.

    • Add assay buffer and the fluorogenic Cathepsin S substrate.

    • Incubate at 37°C for 1-2 hours, protected from light. [5][18] * Measure the end-point fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each sample.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Data Presentation and Interpretation

To facilitate the comparison of inhibitor performance, all quantitative data should be summarized in a structured table.

Table 1: Representative Data for Novel Cathepsin S Inhibitors

Compound IDCatS IC50 (nM) (In Vitro)CatK IC50 (nM) (In Vitro)CatL IC50 (nM) (In Vitro)Selectivity (CatK/CatS)Selectivity (CatL/CatS)Cellular IC50 (nM)
Example-001 5.2>10,000850>192316375.4
Example-002 15.8>10,0001200>63276210.1
Control (E-64) 2.11.50.80.70.4N/A

Interpretation:

  • Potency: Lower IC50 values indicate higher potency.

  • Selectivity: A high ratio of IC50 values for off-target cathepsins (e.g., CatK, CatL) to the IC50 for CatS indicates good selectivity. This is crucial to minimize off-target effects.

  • Cellular Efficacy: The cellular IC50 provides insight into the compound's ability to function in a biological system. A significant drop in potency from the in vitro to the cellular assay may suggest issues with cell permeability or efflux.

Conclusion and Future Directions

The 1,8-dioxaspiro[4.5]decan-4-amine scaffold represents a valuable starting point for the development of novel Cathepsin S inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of such compounds. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for potential clinical candidates for the treatment of autoimmune, inflammatory, and oncological diseases.

References

  • Patsnap Synapse. (2024, June 21). What are CTSS inhibitors and how do they work? Retrieved from [Link]

  • Frontiers in Immunology. (n.d.). Cathepsin S: molecular mechanisms in inflammatory and immunological processes. Retrieved from [Link]

  • BPS Bioscience. (2025). Cathepsin S Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubMed. (2023, December 4). Prognostic value and immunological role of cathepsin S gene in pan-cancer. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Spandidos Publications. (2023, December 4). Prognostic value and immunological role of cathepsin S gene in pan‑cancer. Retrieved from [Link]

  • Taylor & Francis Online. (2013, October 1). Effects of novel human cathepsin S inhibitors on cell migration in human cancer cells. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are Cathepsin inhibitors and how do they work? Retrieved from [Link]

  • PMC. (2024, December 31). The multifaceted roles of cathepsins in immune and inflammatory responses: implications for cancer therapy, autoimmune diseases, and infectious diseases. Retrieved from [Link]

  • MDPI. (2024, September 3). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Antibody targeting of Cathepsin S induces antibody-dependent cellular cytotoxicity. Retrieved from [Link]

  • Frontiers in Cardiovascular Medicine. (n.d.). Cathepsin S As an Inhibitor of Cardiovascular Inflammation and Calcification in Chronic Kidney Disease. Retrieved from [Link]

  • Swiss Medical Weekly. (n.d.). Cathepsins and their involvement in immune responses. Retrieved from [Link]

  • PMC. (n.d.). Rational Design of Humanized Antibody Inhibitors for Cathepsin S. Retrieved from [Link]

  • AMSBIO. (n.d.). Cathepsin S Activity Assay Kit. Retrieved from [Link]

  • bioRxiv. (2025, December 23). Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. Retrieved from [Link]

  • PubMed. (2010, March 19). Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form. Retrieved from [Link]

  • ResearchGate. (2025, September 16). Identification of Potent and Selective Cathepsin S (CatS) Inhibitors Containing Different Central Cyclic Scaffolds. Retrieved from [Link]

  • PubMed. (2012, June 14). Structure-activity Studies on the Spiroketal Moiety of a Simplified Analogue of Debromoaplysiatoxin With Antiproliferative Activity. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,8-dioxaspiro[4.5]decan-4-amine. Retrieved from [Link]

  • PubMed. (n.d.). Recent advances in the design of cathepsin S inhibitors. Retrieved from [Link]

  • MDPI. (2024, September 3). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Retrieved from [Link]

  • bioRxiv. (2025, December 23). Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino acids. Retrieved from [Link]

  • MDPI. (2024, September 3). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Structure based development of novel specific inhibitors for cathepsin L and cathepsin S in vitro and in vivo. Retrieved from [Link]

  • PMC. (n.d.). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Retrieved from [Link]

  • Scielo. (2025, March 13). The role of Pharmacokinetics in drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubMed. (2013, June 1). Synthesis of proline analogues as potent and selective cathepsin S inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved from [Link]

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Application

Application Notes and Protocols for the Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one to Yield Diverse Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 1,4-Dioxaspiro[4.5]decan-8-amine Scaffolds In the landscape of modern medicinal chemistry and drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1,4-Dioxaspiro[4.5]decan-8-amine Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of structurally diverse amine libraries is a cornerstone for identifying novel therapeutic agents. Among the vast array of molecular scaffolds, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1] These attributes can lead to enhanced binding affinity and selectivity for biological targets. 1,4-Dioxaspiro[4.5]decan-8-one, a readily available starting material, serves as a versatile precursor to a range of spirocyclic amines that are key intermediates in the synthesis of biologically active compounds, including potent analgesic compounds and probes for studying dopamine reuptake complexes.[2] This guide provides a comprehensive overview of the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one, offering detailed mechanistic insights, a comparative analysis of synthetic protocols, and step-by-step experimental procedures to empower researchers in their synthetic endeavors.

Mechanistic Insights into the Reductive Amination of a Spirocyclic Ketone

Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[3][4] This approach offers a controlled alternative to direct amine alkylation, which is often plagued by over-alkylation.[4]

The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of 1,4-Dioxaspiro[4.5]decan-8-one. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (from primary amines) or an iminium ion (from secondary amines).

The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the imine or iminium ion in the presence of the starting ketone.[4] This selectivity is key to achieving high yields of the desired amine product.

Reductive_Amination_Mechanism Ketone 1,4-Dioxaspiro[4.5]decan-8-one Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine R-NH2 (Primary Amine) Amine->Imine Product Secondary Amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General workflow for the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Comparative Analysis of Reductive Amination Protocols

The synthesis of amines from 1,4-Dioxaspiro[4.5]decan-8-one can be achieved through various protocols, with the choice of reducing agent and reaction conditions influencing the yield and substrate scope.

AmineReducing AgentSolventConditionsYieldReference
Ammonia (as Ammonium Acetate)Sodium TriacetoxyborohydrideMethanolRoom TemperatureNot specified[5]
Ammonia (7N solution in Methanol)Sodium CyanoborohydrideMethanolRoom Temperature, pH 6-7 (with Acetic Acid)Not specified[1]
Ammonia (as Ammonium Formate)Iridium CatalystHexafluoroisopropanol (HFIP)50°C99%
BenzylamineNot specifiedNot specifiedNot specifiedProduct available commercially[6]
DibenzylamineNot specifiedNot specifiedNot specifiedProduct available commercially

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine using Sodium Triacetoxyborohydride

This protocol is a representative procedure for the synthesis of the primary amine using a mild borohydride reducing agent.[5]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate

  • Methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol.

  • Add a large excess of ammonium acetate and stir the mixture at room temperature.

  • Slowly add sodium triacetoxyborohydride in portions.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 1,4-Dioxaspiro[4.5]decan-8-amine.

Protocol 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine using Sodium Cyanoborohydride

This protocol offers an alternative using sodium cyanoborohydride, which requires pH control for optimal results.[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and purify the product as described in Protocol 1.

Experimental_Workflow Start Start with 1,4-Dioxaspiro[4.5]decan-8-one Imine_Formation Imine/Iminium Ion Formation (with Amine and optional Acid Catalyst) Start->Imine_Formation Reduction Reduction (with Reducing Agent) Imine_Formation->Reduction Workup Aqueous Workup (Quenching and Extraction) Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Amine Product Purification->Product

Caption: A generalized experimental workflow for the reductive amination process.

Considerations for Stereoselectivity

The reduction of the imine intermediate derived from 1,4-Dioxaspiro[4.5]decan-8-one can potentially lead to the formation of diastereomers if the amine substituent is chiral or if the reduction itself is diastereoselective. The axial or equatorial attack of the hydride on the iminium ion will determine the stereochemical outcome. While specific studies on the diastereoselective reductive amination of this particular ketone are not prevalent in the searched literature, the choice of reducing agent and reaction conditions can influence the stereochemical outcome in similar systems. For instance, bulkier reducing agents may exhibit a higher degree of facial selectivity. Further investigation into the use of chiral catalysts or auxiliaries could enable enantioselective synthesis of specific stereoisomers.

Conclusion

The reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one is a powerful and versatile method for the synthesis of a diverse range of spirocyclic amines. By carefully selecting the amine, reducing agent, and reaction conditions, researchers can efficiently access valuable building blocks for drug discovery and development. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this important transformation in the laboratory.

References

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Method

Application Note: Enantioselective Synthesis of Spiroketal Moieties

Executive Summary Spiroketals are privileged structural motifs ubiquitous in biologically active natural products, including spongistatins, avermectins, and okadaic acid ()[1]. Historically, the synthesis of these motifs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiroketals are privileged structural motifs ubiquitous in biologically active natural products, including spongistatins, avermectins, and okadaic acid ()[1]. Historically, the synthesis of these motifs relied on thermodynamic equilibration, which strongly favors the isomer stabilized by the double anomeric effect[2]. However, modern drug discovery frequently demands access to non-thermodynamic (kinetic) stereoisomers. This application note details state-of-the-art methodologies for the enantioselective synthesis of spiroketals, focusing on Chiral Phosphoric Acid (CPA) catalysis and Lewis Base-catalyzed sulfenocyclization cascades.

Mechanistic Foundations & Causality

The fundamental challenge in enantioselective spiroketalization is preventing the spontaneous post-reaction equilibration of the newly formed spirocenter. To achieve high enantiomeric excess (ee%), the reaction must be strictly kinetically controlled.

Chiral Phosphoric Acid (CPA) Catalysis: Pioneered independently by the List[3] and Nagorny[4] laboratories, this approach utilizes bulky BINOL-derived phosphoric acids (e.g., TRIP) or C2-symmetric imidodiphosphoric acids. The CPA protonates an enol ether to generate a highly reactive oxocarbenium ion. Crucially, the bulky chiral phosphate counterion remains electrostatically bound to the oxocarbenium, forming a tight chiral ion pair. This asymmetric microenvironment dictates the trajectory of the tethered nucleophilic alcohol, enabling the selective formation of non-thermodynamic spiroketals ()[4].

Lewis Base-Catalyzed Sulfenium Ion Cascade: Developed by the Denmark group, this strategy completely bypasses traditional acid-catalyzed oxocarbenium formation. Instead, a chiral BINAM-derived phosphoramide Lewis base activates an electrophilic sulfur reagent (e.g., N-(arylthio)phthalimide). This generates an enantioenriched thiiranium ion on a pendant alkene. The thiiranium intermediate is subsequently opened by a tethered ketone oxygen, triggering a cascade that terminates with a secondary alcohol cyclization to form the spiroketal ()[5].

MechanisticPathway Substrate Acyclic Precursor (Enol Ether / Hydroxy Ketone) Activation Chiral Catalyst Activation (CPA or Lewis Base) Substrate->Activation Catalyst Binding IonPair Chiral Intermediate (Oxocarbenium / Thiiranium) Activation->IonPair Protonation / Sulfenylation Cyclization Stereocontrolled Cyclization (Kinetic Trapping) IonPair->Cyclization Tethered Nucleophile Attack Thermodynamic Thermodynamic Equilibration (Undesired Pathway) IonPair->Thermodynamic High Temp / Strong Acid Product Enantioenriched Spiroketal (Non-thermodynamic) Cyclization->Product Irreversible under conditions

Mechanistic divergence in kinetic vs. thermodynamic spiroketalization pathways.

Quantitative Optimization Data

The dielectric constant of the solvent plays a definitive role in CPA catalysis. As demonstrated in Table 1, polar solvents like CH₂Cl₂ cause the dissociation of the oxocarbenium-phosphate ion pair, leading to background racemic cyclization. Non-polar solvents (e.g., Toluene, Fluorobenzene) are mandatory to enforce tight ion-pairing[6],[4].

Table 1: Impact of Reaction Conditions on Enantioselectivity

Catalyst SystemSolventTemp (°C)Yield (%)ee (%)Ref
(S)-TRIP (5 mol%)Toluene-78 to 258996[4]
(S)-TRIP (5 mol%)CH₂Cl₂257545[4]
C2-Symmetric IDP (5 mol%)Fluorobenzene-558897[6]
BINAM-Phosphoramide (10 mol%)CH₂Cl₂-788592[5]

Validated Experimental Protocols

Protocol A: Chiral Phosphoric Acid (CPA) Catalyzed Spiroketalization

Designed for the conversion of hydroxyalkyl-substituted enol ethers into non-thermodynamic spiroketals.

Causality & Design: The use of anhydrous toluene prevents moisture-driven protic background reactions. The reaction must be quenched with a base (Et₃N) before concentration. If the solvent is removed while the CPA is still active, the effective molarity of the acid spikes, driving the kinetically formed spiroketal into a thermodynamic racemic mixture[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the acyclic enol ether substrate (0.2 mmol) and activated 4Å molecular sieves (50 mg).

  • Solvation: Add anhydrous, degassed toluene (4.0 mL) to achieve a 0.05 M concentration. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add (S)-TRIP catalyst (0.01 mmol, 5 mol%) as a solution in 1.0 mL of toluene dropwise over 5 minutes.

  • Incubation & Monitoring: Stir the reaction at -78 °C. Monitor progression via 2D-TLC (Hexanes/EtOAc 8:2). Self-Validation: Extract a 10 µL aliquot, quench in Et₃N/CDCl₃, and analyze via ¹H-NMR to confirm the disappearance of the enol ether olefinic protons.

  • Kinetic Quench: Once full conversion is achieved (typically 12-14 hours), add triethylamine (0.1 mL, excess) directly to the reaction mixture at -78 °C. Stir for 10 minutes before warming to room temperature.

  • Purification: Filter through a short pad of basic alumina (to prevent acid-catalyzed epimerization on silica) and concentrate. Purify via flash chromatography using triethylamine-deactivated silica gel.

Protocol B: Lewis Base Catalyzed Sulfenium Ion Cascade

Designed for the conversion of unsaturated hydroxy ketones into highly substituted[6,6]-spiroketals.

Causality & Design: The electrophilic sulfur source (N-(arylthio)phthalimide) is unreactive toward the alkene until activated by the chiral Lewis base. Cryogenic temperatures (-78 °C) are required to suppress the uncatalyzed background reaction, ensuring that the thiiranium ion is formed exclusively within the chiral pocket of the catalyst[5].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the chiral BINAM-derived phosphoramide catalyst (10 mol%) and N-(2,6-diisopropylphenylthio)phthalimide (1.05 equiv).

  • Solvation: Dissolve the reagents in anhydrous CH₂Cl₂ (0.1 M) and cool the homogeneous solution to -78 °C.

  • Initiation: Add the unsaturated hydroxy ketone substrate (0.10 mmol) dropwise.

  • Cascade Progression: Maintain the reaction at -78 °C for 24 hours. The cascade proceeds autonomously from the thiiranium intermediate to the final spiroketal.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (2 mL). Extract with CH₂Cl₂ (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) via crude ¹H-NMR and the enantiomeric excess (ee) via chiral stationary phase HPLC.

ExperimentalWorkflow Prep 1. Substrate & Catalyst Prep (Strictly Anhydrous) Reaction 2. Cryogenic Reaction (-78°C to 10°C) Prep->Reaction Monitor 3. In-Process Monitoring (2D-TLC / Aliquot NMR) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Basic Quench (Et3N / NaHCO3) Monitor->Quench Complete Conversion Purification 5. Flash Chromatography (Deactivated Silica) Quench->Purification Analysis 6. ee% & dr% Determination (Chiral HPLC / NOESY) Purification->Analysis

Self-validating experimental workflow for chiral spiroketal synthesis.

Quality Control & Troubleshooting

  • Loss of Enantioselectivity During Purification: Standard silica gel is inherently acidic (pH ~4.5-5.5) and can trigger the ring-opening/closing equilibration of kinetic spiroketals. Always pre-treat silica gel with 1-2% Et₃N in the eluent system.

  • Incomplete Conversion in CPA Catalysis: Moisture competitively binds to the chiral phosphoric acid via hydrogen bonding, disrupting the catalyst-substrate transition state. Ensure all solvents are distilled over sodium/benzophenone or passed through activated alumina columns immediately prior to use.

  • Diastereomeric Leakage in Sulfenocyclization: If the dr% is lower than expected, verify the geometric purity (E/Z ratio) of the starting alkene, as the stereospecific nature of the thiiranium intermediate directly translates alkene geometry into spiroketal diastereoselectivity.

References

  • Nagorny, P., Sun, Z., Winschel, G. A., & Borovika, A. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society, 134(19), 8074-8077. URL:[Link]

  • List, B., Čorić, I., Müller, S., et al. (2012). Asymmetric spiroacetalization catalysed by a confined Brønsted acid. Nature, 483, 315–319. URL:[Link]

  • Denmark, S. E., & Hilby, K. M. (2021). Lewis Base Catalyzed, Sulfenium Ion Initiated Enantioselective, Spiroketalization Cascade. The Journal of Organic Chemistry, 86(21), 15218-15241. URL:[Link]

  • Yang, W.-L., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657. URL:[Link]

Sources

Application

The Spirocyclic Scaffold: A Gateway to Three-Dimensionality and Enhanced Drug-Like Properties

Application Note & Protocols Authored by: Gemini, Senior Application Scientist Introduction: Escaping "Flatland" in Medicinal Chemistry For decades, drug discovery has been heavily reliant on aromatic, sp2-rich molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Authored by: Gemini, Senior Application Scientist

Introduction: Escaping "Flatland" in Medicinal Chemistry

For decades, drug discovery has been heavily reliant on aromatic, sp2-rich molecular scaffolds. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility, high metabolic liability, and off-target effects. The strategic incorporation of three-dimensional (3D) structural motifs is a powerful approach to overcome these limitations. Among these, spirocyclic scaffolds—ring systems fused at a single, quaternary carbon atom—have emerged as a privileged structural class in modern medicinal chemistry.[1][2]

Spirocycles introduce a rigid, well-defined 3D geometry, increasing the fraction of sp3-hybridized carbons (Fsp3).[3][1] An elevated Fsp3 count is strongly correlated with improved clinical success, as it tends to enhance solubility, reduce lipophilicity, and improve metabolic stability.[1][4] By locking the conformation of a molecule, spirocyclic scaffolds can pre-organize pharmacophoric elements into an optimal orientation for target binding, thereby boosting potency and selectivity while minimizing the entropic penalty of binding.[4][5]

This technical guide provides an in-depth exploration of the role of spirocyclic scaffolds in drug design. It outlines the causal relationship between their unique structure and improved pharmacological properties, provides detailed protocols for their synthesis and evaluation, and showcases their successful application in clinically approved therapeutics.

The Strategic Advantage of Spirocyclic Scaffolds

The decision to incorporate a spirocyclic moiety is driven by a desire to rationally modulate a drug candidate's properties. The rigid nature of the spiro-fusion provides a level of conformational control not achievable with flexible aliphatic chains or even simple monocyclic rings.

Key Advantages:

  • Enhanced Three-Dimensionality and Fsp3 Character: Moving away from planar systems increases receptor/ligand complementarity and can lead to novel intellectual property.[3][1]

  • Improved Physicochemical Properties: The introduction of spirocycles, particularly azaspirocycles and spiro-oxetanes, has been shown to increase aqueous solubility, decrease lipophilicity (LogP/LogD), and enhance metabolic stability compared to their non-spirocyclic or simpler cyclic counterparts.[1][4]

  • Conformational Rigidity: By reducing the number of rotatable bonds, spirocycles lock a molecule into a more defined conformation.[4][5] This "pre-organization" can lead to a significant increase in binding affinity and potency, as less conformational entropy is lost upon binding to the target protein.[5]

  • Vectorial Control for Fragment Exploration: The rigid framework provides precise, multi-directional vectors for positioning substituents in chemical space, making them ideal scaffolds for fragment-based drug discovery (FBDD) and lead optimization.[6]

  • Improved Selectivity: The defined spatial arrangement of functional groups can enhance selectivity for the intended target over off-targets, leading to a better safety profile.[3][1] A notable example is the modification of the PARP inhibitor Olaparib, where replacing a piperazine ring with a diazaspiro[3.3]heptane significantly increased selectivity for PARP-1.[1]

Data Presentation: The Impact of Spirocyclization

The benefits of incorporating spirocyclic scaffolds can be quantified through comparative analysis of physicochemical and pharmacological properties.

Table 1: Comparative Physicochemical Properties of Planar vs. Spirocyclic Analogs

PropertyPlanar Precursor (PLK4 Inhibitor)Spirocyclic AnalogRationale for Improvement
Aqueous Solubility PoorImprovedThe 3D structure disrupts crystal packing and increases polarity, enhancing interaction with water.
Metabolic Stability Low (High Clearance)ImprovedThe quaternary spirocenter and adjacent carbons are less susceptible to metabolic enzymes like CYPs.
Lipophilicity (LogD) HighLoweredIncreased sp3 character and potential for polar functional groups reduce overall lipophilicity.

Data compiled from principles discussed in cited literature.[1][4][7]

Table 2: Spirocyclic Scaffolds in FDA-Approved Drugs

Drug NameSpirocyclic ScaffoldTherapeutic AreaMechanism of Action
Revumenib 2,7-diazaspiro[3.5]nonaneAcute LeukemiaMenin-MLL Interaction Inhibitor
Olaparib (modified in analogs)Ovarian CancerPARP Inhibitor
Spironolactone SpirolactoneHypertension, Heart FailureMineralocorticoid Receptor Antagonist
Irbesartan SpirocyclopentaneHypertensionAngiotensin II Receptor Blocker
Fluspirilene Diazaspiro[4.5]decanoneSchizophreniaAntipsychotic (Dopamine D2 / Serotonin 5HT2A Antagonist)
Eplerenone SpirolactoneHypertension, Heart FailureSelective Mineralocorticoid Receptor Antagonist

This table presents a selection of FDA-approved drugs containing spirocyclic motifs, showcasing their diverse applications.[1][6][8]

Core Workflows and Protocols

Successful integration of spirocyclic scaffolds requires robust synthetic methods and rigorous analytical evaluation. This section provides validated, step-by-step protocols for key workflows.

Workflow 1: Synthesis of Spirocyclic Scaffolds

The synthesis of spirocycles was once a significant hurdle, limiting their widespread use.[9][10] However, advances in synthetic methodology, including cycloaddition reactions and palladium-catalyzed cross-coupling, have made many scaffolds readily accessible.[1]

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Functionalization Start Commercially Available Starting Materials Precursor Key Intermediate (e.g., Exo-alkene, Dibromoalkane) Start->Precursor Multi-step synthesis Cyclization Key Spirocyclization Step (e.g., [3+2] Cycloaddition, Intramolecular Alkylation) Precursor->Cyclization Spiro_Core Core Spirocyclic Scaffold (Protected) Cyclization->Spiro_Core Deprotection Deprotection Spiro_Core->Deprotection Functionalization Functionalization (e.g., Buchwald-Hartwig Amination, Amide Coupling) Deprotection->Functionalization Final Final Target Molecule Functionalization->Final

Caption: A generalized workflow for the synthesis and functionalization of spirocyclic compounds.

This protocol describes the palladium-catalyzed N-arylation of a mono-Boc-protected diazaspiro[3.3]heptane, a common scaffold used to replace piperazine. The causality for this choice rests on the high efficiency and functional group tolerance of the Buchwald-Hartwig reaction for forming C-N bonds, which is critical for library synthesis.[1]

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base (e.g., NaOtBu - Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane.

Workflow 2: Evaluation of Physicochemical Properties

To validate the "scaffold hopping" strategy from a planar to a spirocyclic system, key physicochemical properties must be measured. Aqueous solubility and metabolic stability are two of the most critical parameters.

G A Compound Library (Planar & Spirocyclic Analogs) B Tier 1: Physicochemical Properties A->B C Aqueous Solubility (Shake-Flask) B->C D Lipophilicity (LogD) B->D E Tier 2: In Vitro ADME C->E D->E F Metabolic Stability (Liver Microsomes) E->F G Permeability (e.g., PAMPA) E->G H Tier 3: In Vivo PK F->H G->H I Lead Candidates for In Vivo Efficacy Studies H->I

Caption: A tiered approach to evaluating drug candidates, starting with fundamental properties.

This method is the gold standard for determining thermodynamic solubility. It measures the concentration of a compound in a saturated aqueous solution after a state of equilibrium has been reached.

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO, Acetonitrile) for stock and analytical standards

  • Glass vials with screw caps

  • Orbital shaker/incubator set to 25 °C or 37 °C

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial (the excess is crucial to ensure saturation).

  • Solvent Addition: Add a known volume of PBS (pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in an incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium. The long incubation time is necessary to ensure the dissolution process is complete.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV or LC-MS/MS method to determine the concentration.

  • Calculation: Calculate the solubility (e.g., in µg/mL or µM) by multiplying the measured concentration by the dilution factor. The experiment should be run in triplicate for statistical validity.

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. A higher stability (longer half-life) is generally desirable.

Materials:

  • Test compound and positive control (e.g., Verapamil, a high-clearance compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

  • Incubator/water bath at 37 °C

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Thaw HLM at 37°C and dilute to the working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer. Keep on ice. Prepare the test compound stock solution in DMSO and dilute in buffer to the initial reaction concentration (e.g., 1 µM).

  • Pre-incubation: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The NADPH cofactor is essential for CYP450 enzyme activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold stop solution. The "0-minute" sample is prepared by adding the stop solution before the NADPH system.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Workflow 3: Conformational Analysis

Understanding the 3D structure and conformational preferences of a spirocyclic molecule is key to rationalizing its biological activity. This is best achieved by a synergistic combination of computational modeling and experimental NMR spectroscopy.[5][11]

G cluster_0 Computational Modeling cluster_1 Experimental Validation cluster_2 Analysis & Refinement A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization & Energy Calculation (DFT) B->C D Predict NMR Shifts & Coupling Constants C->D H Compare Experimental & Computed Data C->H E Synthesize & Purify Spirocyclic Compound F Acquire NMR Spectra (1D: ¹H, ¹³C; 2D: COSY, NOESY) E->F G Measure Chemical Shifts, Coupling Constants, & NOEs F->G G->H I Determine Dominant Conformation(s) in Solution H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: An integrated workflow combining computational and experimental methods for robust conformational analysis.

This protocol provides a framework for determining the solution-state conformation of a novel spirocyclic compound.

Part 1: Computational Protocol (ab initio/DFT)

  • Structure Generation: Build an initial 3D structure of the spirocyclic molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers. This step broadly explores the conformational space.

  • DFT Optimization: For each low-energy conformer identified, perform a geometry optimization using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G* basis set. This provides accurate geometries and relative free energies.

  • NMR Prediction: Using the optimized geometries, calculate the NMR chemical shifts (¹H and ¹³C) and coupling constants for each conformer. This is typically done using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Boltzmann Averaging: Calculate the Boltzmann-weighted average of the predicted chemical shifts based on the relative free energies of the conformers. This provides a single set of predicted NMR data that represents the conformational ensemble at a given temperature.

Part 2: Experimental NMR Protocol

  • Sample Preparation: Dissolve a pure sample of the spirocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to observe chemical shifts and basic multiplicity.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish ¹H-¹H scalar coupling networks and identify adjacent protons.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC or HMQC spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å), which provides crucial information about the 3D structure and relative stereochemistry.

  • Data Analysis: Integrate peaks, measure chemical shifts, and determine coupling constants from the 1D and 2D spectra. Analyze NOESY cross-peaks to derive spatial constraints.

Part 3: Integrated Analysis

  • Comparison: Compare the experimentally measured chemical shifts and coupling constants with the Boltzmann-averaged computed values.

  • Validation: A strong correlation between the experimental and computed data validates the predicted conformational ensemble. Discrepancies may suggest that the computational model needs refinement (e.g., by including an implicit solvent model).

  • Structural Elucidation: Use the validated model and the experimental NOE constraints to confidently assign the dominant solution-state conformation of the spirocyclic scaffold.

Conclusion

Spirocyclic scaffolds are no longer a synthetic novelty but a cornerstone of modern medicinal chemistry.[9][10] Their ability to impart conformational rigidity and enhance three-dimensionality provides a rational and field-proven strategy to improve potency, selectivity, and ADME properties.[1][4][12] The surge in available building blocks and the development of robust synthetic and analytical protocols have made the exploration of this valuable chemical space more accessible than ever.[6] By moving beyond "flatland," researchers can unlock new opportunities to design safer and more effective therapeutics for a wide range of diseases.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis Online. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). CORE. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). ResearchGate. [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (2025). MDPI. [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (2021). ACS Publications. [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (2017). PubMed. [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). PubMed. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of polycyclic and spiro N-heterocycles via aryl alkyne-based strategies. (n.d.). Royal Society of Chemistry. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. (2025). Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of heterocyclic spirocycles. (n.d.). ResearchGate. [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Magnetic Resonance in Chemistry. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). Royal Society of Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Method

functionalization of the primary amine in 1,8-Dioxaspiro[4.5]decan-4-amine

An Application Guide to the Strategic Functionalization of 1,8-Dioxaspiro[4.5]decan-4-amine: Protocols and Mechanistic Insights Introduction: The Strategic Value of the Spiroketal Scaffold In contemporary drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 1,8-Dioxaspiro[4.5]decan-4-amine: Protocols and Mechanistic Insights

Introduction: The Strategic Value of the Spiroketal Scaffold

In contemporary drug discovery, the demand for molecules with greater three-dimensional (3D) complexity has led to a focus on scaffolds that depart from traditional flat, aromatic systems.[1][2] Spirocycles, which feature two rings joined by a single common atom, are exemplary in this regard. Their rigid, well-defined 3D geometry allows for the precise projection of functional groups into the binding pockets of biological targets, potentially enhancing potency and selectivity.[1][3] The increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic systems is often correlated with improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for successful clinical development.[2][4]

1,8-Dioxaspiro[4.5]decan-4-amine is a spiroketal that embodies these desirable characteristics. It presents a robust scaffold with a strategically positioned primary amine. This primary amine serves as a versatile synthetic handle, a gateway for a multitude of chemical transformations that allow researchers to explore the surrounding chemical space and optimize ligand-receptor interactions.

This guide provides an in-depth exploration of key methods for the functionalization of the primary amine of 1,8-Dioxaspiro[4.5]decan-4-amine. As a senior application scientist, the focus here extends beyond simple procedural steps to encompass the underlying mechanistic rationale, troubleshooting insights, and strategic considerations that enable researchers to make informed decisions in their synthetic campaigns.

Caption: Key functionalization pathways for 1,8-Dioxaspiro[4.5]decan-4-amine.

Acylation: Forging Robust Amide Linkages

The formation of an amide bond is one of the most reliable and fundamental transformations in medicinal chemistry. It creates a stable, neutral linkage that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), making it a privileged functional group for molecular recognition.

Causality and Experimental Choice: Acylation is typically the first choice for derivatization due to its high efficiency and the vast commercial availability of acylating agents (acyl chlorides, anhydrides, carboxylic acids). The reaction of the nucleophilic primary amine with an electrophilic acyl source is rapid and often proceeds to completion under mild conditions.

Protocol 1: Acylation with an Acyl Chloride

This protocol describes a standard procedure for reacting 1,8-Dioxaspiro[4.5]decan-4-amine with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • 1,8-Dioxaspiro[4.5]decan-4-amine (1.0 eq.)

  • Acyl Chloride (e.g., Benzoyl chloride) (1.05 - 1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,8-Dioxaspiro[4.5]decan-4-amine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add the base (e.g., TEA, 1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This mitigates potential side reactions and controls the exotherm.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq.) dropwise to the cooled solution. A cloudy precipitate of triethylammonium chloride may form.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (NaHCO₃) (to remove excess acid chloride), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Presentation: Acylation Reaction Parameters

ParameterConditionRationale
Stoichiometry Slight excess of acyl chloride (1.05 eq.)Ensures complete consumption of the valuable starting amine.
Base Triethylamine or DIPEAActs as an acid scavenger for the generated HCl.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes potential side reactions.
Solvent Anhydrous DCM or THFAprotic solvent that solubilizes reactants without interfering.

Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs. It is often considered a bioisostere of an amide or a phenol and can act as a key hydrogen bond acceptor.

Causality and Experimental Choice: Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride. A critical challenge in the sulfonylation of primary amines is preventing the formation of the di-sulfonylated byproduct, R-N(SO₂R')₂.[5][6] This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that attacks a second molecule of the sulfonyl chloride.[5] Careful control of stoichiometry, temperature, and the rate of addition is paramount for success.[5][6]

Protocol 2: Selective Mono-Sulfonylation

This protocol is designed to favor the formation of the desired mono-sulfonamide product.

Materials:

  • 1,8-Dioxaspiro[4.5]decan-4-amine (1.0 eq.)

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.0 - 1.05 eq.)

  • Pyridine or 2,6-Lutidine (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,8-Dioxaspiro[4.5]decan-4-amine (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add pyridine (2.0 eq.) to the solution. Pyridine serves as both a base and a nucleophilic catalyst.

  • Cooling: Cool the solution to 0 °C in an ice bath. Maintaining a low temperature is crucial to suppress di-sulfonylation.[5]

  • Reagent Addition: Add the sulfonyl chloride (1.05 eq.) slowly and portion-wise to the vigorously stirred solution. Slow addition helps to keep the instantaneous concentration of the sulfonylating agent low, further disfavoring the second addition.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting amine (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with DCM (3x).

    • Combine the organic layers and wash with 1M Copper (II) Sulfate (CuSO₄) solution to remove pyridine, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Trustworthiness: A Self-Validating System for Sulfonylation

Troubleshooting ObservationPossible CauseSuggested Solution
Significant Di-sulfonylated Product Excess sulfonyl chloride; reaction too warm; rapid addition.[5][6]Use a 1:1 stoichiometry or a slight excess of the amine. Maintain low temperature (0 °C). Add sulfonyl chloride dropwise over 30-60 minutes.[6]
Low Conversion / No Reaction Degraded sulfonyl chloride (hydrolyzed to sulfonic acid).[6]Use fresh or purified sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry.[6]
Formation of Sulfonic Acid Presence of water in the reaction mixture.[6]Use anhydrous solvents and flame-dried glassware under an inert atmosphere.

Reductive Amination: Controlled N-Alkylation

Direct alkylation of primary amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[7][8] Reductive amination offers a superior and more controlled method for introducing alkyl groups. The reaction proceeds in two stages: first, the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by the in situ reduction of the imine to the corresponding amine.[9][10]

Causality and Experimental Choice: The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should reduce the imine intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this purpose due to its mildness and chemoselectivity.[11][12] It is less reactive towards aldehydes and ketones, especially at slightly acidic pH, but readily reduces the protonated iminium ion.[10]

Protocol 3: Reductive Amination with an Aldehyde

This protocol details the formation of a secondary amine using sodium triacetoxyborohydride.

Materials:

  • 1,8-Dioxaspiro[4.5]decan-4-amine (1.0 eq.)

  • Aldehyde (e.g., Isobutyraldehyde) (1.1 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: Combine 1,8-Dioxaspiro[4.5]decan-4-amine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCE under an inert atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. The reaction may bubble slightly (hydrogen evolution).

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials and the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting secondary amine by flash column chromatography.

G Start Select Functionalization Strategy Goal_Amide Goal: Stable Amide Linker Start->Goal_Amide Goal_Sulfonamide Goal: Sulfonamide Moiety Start->Goal_Sulfonamide Goal_Alkyl Goal: Add Alkyl Group(s) Start->Goal_Alkyl Proc_Acylation Use Acylation Protocol (Acyl Chloride / Anhydride) Goal_Amide->Proc_Acylation Yes Proc_Sulfonylation Use Sulfonylation Protocol (Sulfonyl Chloride) Goal_Sulfonamide->Proc_Sulfonylation Yes Proc_Reductive Use Reductive Amination (Aldehyde / Ketone + STAB) Goal_Alkyl->Proc_Reductive Yes

Caption: Decision workflow for amine functionalization.

Conclusion

1,8-Dioxaspiro[4.5]decan-4-amine is a valuable building block whose utility is fully realized through the strategic functionalization of its primary amine. The choice of reaction—be it acylation, sulfonylation, or reductive amination—should be guided by the desired properties of the final molecule. By understanding the mechanistic nuances and adhering to carefully controlled protocols, researchers can efficiently and reliably generate diverse libraries of novel spirocyclic compounds, paving the way for the discovery of next-generation therapeutics. The protocols and insights provided in this guide serve as a robust foundation for these synthetic endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • Sommer, H. Z., & Jackson, L. L.
  • Fiveable. (2025, August 15). Alkylation of amines: Organic Chemistry II Study Guide. Fiveable.
  • JoVE. (2025, May 22).
  • Sommer, H. Z., & Jackson, L. L.
  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • ResearchGate. (2025, November 18). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • R Discovery. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. R Discovery.
  • Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(48), 17707–17710.
  • ResearchGate. (2026, March 15). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • ResearchGate. Optimization of Milling Conditions for Sulfonylation of Primary Amine a.
  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Organic Chemistry Data. Reductive Amination - Common Conditions.
  • Wordpress.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • PubChem. 1,8-dioxaspiro[4.5]decan-4-amine. PubChem.
  • BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. BenchChem.

Sources

Application

Protocol &amp; Application Guide: Robust Amide Bond Formation with 1,8-Dioxaspiro[4.5]decan-4-amine

An Application Note for Medicinal and Process Chemistry Abstract The amide bond is a cornerstone of modern drug discovery, forming the critical linkage in a vast array of pharmaceuticals.[1][2][3] While numerous methods...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The amide bond is a cornerstone of modern drug discovery, forming the critical linkage in a vast array of pharmaceuticals.[1][2][3] While numerous methods for its construction exist, challenges frequently arise with sterically demanding or structurally complex amines. This application note provides a detailed guide to the successful synthesis of amides using 1,8-Dioxaspiro[4.5]decan-4-amine, a valuable spirocyclic building block. We present two field-proven protocols, HATU-mediated coupling and EDC/HOBt-mediated coupling, selected for their high efficiency and reliability with challenging substrates. This guide is designed for researchers, medicinal chemists, and process development professionals, offering not just step-by-step instructions but also the underlying chemical principles and troubleshooting strategies to ensure reproducible success.

Introduction: The Challenge and Opportunity of Spirocyclic Amines

The synthesis of amide bonds is arguably the most utilized reaction in medicinal chemistry.[2] The condensation of a carboxylic acid and an amine is central to building molecular complexity from readily available starting materials.[1] However, the reactivity of the amine nucleophile can be significantly attenuated by its steric environment. 1,8-Dioxaspiro[4.5]decan-4-amine presents such a case; its spirocyclic framework, while imparting desirable three-dimensional character for drug design, can hinder the approach to an activated carboxylic acid.

Standard coupling methods may prove sluggish or fail entirely, necessitating the use of highly efficient coupling reagents and optimized conditions.[2][4][5] This guide details robust protocols that overcome these challenges, enabling the reliable incorporation of this unique amine into target molecules.

The Core Principle: Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the reaction universally proceeds via the "activation" of the carboxylic acid. The coupling reagent converts the hydroxyl group of the acid into a good leaving group, creating a highly electrophilic acyl species that is readily attacked by the amine.[2][7]

G Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (Highly Electrophilic) Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine 1,8-Dioxaspiro[4.5]decan-4-amine (R'-NH₂) Amine->Tetrahedral Nucleophilic Attack Amide Final Amide Product Tetrahedral->Amide Collapse & Proton Transfer Byproducts Byproducts (e.g., Urea, HOBt) Tetrahedral->Byproducts

Caption: General mechanism of amide bond formation.

Recommended Protocols & Methodologies

We present two primary protocols. Protocol A, using HATU, is a highly reactive and reliable method ideal for challenging couplings.[8][9] Protocol B, using the more economical EDC/HOBt combination, is a robust workhorse for general amide synthesis.[10][11]

The general procedure for both protocols follows a logical sequence from setup to final product isolation.

G Start Starting Materials (Acid, Amine, Reagents, Solvent) Setup Reaction Setup (Anhydrous conditions, Inert atmosphere) Start->Setup Activation Carboxylic Acid Activation (Add Coupling Reagent) Setup->Activation Coupling Amine Addition & Coupling Activation->Coupling Monitor Monitor Progress (TLC / LC-MS) Coupling->Monitor Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Characterization (NMR, MS) Purify->Product

Caption: Standard experimental workflow for amide coupling.

HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a uronium salt-based coupling reagent known for its high reactivity, low rates of racemization, and effectiveness with sterically hindered substrates.[8][9][12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approx. 0.1-0.2 M with respect to the carboxylic acid).

  • Activation: Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the reactive acyl-OBt ester.[10]

  • Amine Addition: In a separate vial, dissolve 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 equiv) in a small amount of anhydrous DMF and add it dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[7] It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole), which acts as a catalytic acyl transfer agent to form a more reactive intermediate, improve yields, and suppress side reactions like N-acylurea formation and racemization.[13][14]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the solids (to a concentration of approx. 0.1-0.2 M).

  • Amine Addition: Add 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 equiv) followed by the base (Et₃N or DIPEA, 3.0 equiv).

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or EtOAc.

  • Washing: Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃, and brine. The water-soluble urea byproduct from EDC should be largely removed during these washes.[15][16]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Summary & Protocol Comparison

The choice of protocol often depends on the value of the substrates, the scale of the reaction, and the observed difficulty of the coupling.

ParameterProtocol A (HATU)Protocol B (EDC/HOBt)
Coupling Reagent HATUEDC·HCl
Additive None required (contains HOAt moiety)HOBt (or Oxyma)
Typical Base DIPEA, 2,4,6-CollidineDIPEA, Et₃N
Common Solvents DMF, NMP, DCMDCM, DMF, MeCN
Reaction Time Fast (2-6 hours)Moderate (12-18 hours)
Advantages High reactivity for hindered substrates[9], Low racemization[8]Cost-effective, readily available, water-soluble byproducts[10][14]
Disadvantages Higher cost, can react with amine if not pre-activated[16]Can form N-acylurea byproduct, less reactive for difficult couplings[10]

Troubleshooting & Advanced Strategies

  • Poor Solubility: If starting materials are not fully soluble, consider using a more polar aprotic solvent like DMF, NMP, or DMSO.[10]

  • Sluggish or Incomplete Reaction:

    • Ensure all reagents are anhydrous, as moisture can hydrolyze coupling reagents and activated intermediates.[10]

    • Consider gentle heating (40-50 °C), though this may increase the risk of side reactions.

    • For extremely challenging couplings, an alternative is the in-situ formation of a highly reactive acyl fluoride using a reagent like BTFFH, followed by amine addition at elevated temperatures.[17][18]

  • Purification Difficulties: If the product co-elutes with byproducts, ensure the aqueous workup was performed thoroughly. An acid wash removes basic impurities (amine, DIPEA) and a base wash removes acidic impurities (acid, HOBt).[10] For very polar products, reverse-phase chromatography may be necessary.

Conclusion

The successful formation of amide bonds with structurally unique amines like 1,8-Dioxaspiro[4.5]decan-4-amine is readily achievable with the appropriate selection of modern coupling reagents and adherence to robust protocols. The HATU- and EDC/HOBt-mediated methods detailed in this note provide reliable and scalable solutions for medicinal and process chemists. By understanding the principles of acid activation and following these validated procedures, researchers can confidently incorporate this valuable spirocyclic motif into their synthetic programs.

References

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Synlett.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. Benchchem.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Coupling Reagents. ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • HATU. Enamine.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,8-Dioxaspiro[4.5]decan-4-amine

Welcome to the Technical Support Center for the isolation and purification of 1,8-Dioxaspiro[4.5]decan-4-amine. This spirocyclic aliphatic amine presents unique downstream processing challenges due to its high polarity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1,8-Dioxaspiro[4.5]decan-4-amine. This spirocyclic aliphatic amine presents unique downstream processing challenges due to its high polarity, lack of a UV chromophore, and the presence of a spiro-ether core. This guide is designed for drug development professionals and synthetic chemists to troubleshoot common purification bottlenecks.

Workflow Crude Crude Reaction Mixture (1,8-Dioxaspiro[4.5]decan-4-amine) AcidExt Acid-Base Extraction (pH 2 then pH 12) Crude->AcidExt OrgLayer Organic Layer (Free Amine) AcidExt->OrgLayer pH > 11 Extraction AqLayer Aqueous Layer (Impurities) AcidExt->AqLayer Discard Flash Flash Chromatography (KP-NH Silica) OrgLayer->Flash Detection Fraction Collection (ELSD / MS-Triggered) Flash->Detection Pure Pure 1,8-Dioxaspiro[4.5]decan-4-amine Detection->Pure

Workflow for the isolation and purification of 1,8-Dioxaspiro[4.5]decan-4-amine.

Section 1: Troubleshooting Chromatography & Detection (FAQs)

Q1: I lose my product or observe severe peak tailing during standard silica gel chromatography. What is causing this, and how do I fix it? Causality: 1,8-Dioxaspiro[4.5]decan-4-amine is a basic aliphatic primary amine. Standard bare silica gel is inherently acidic, acting as a Brønsted proton donor via surface silanol groups. The basic amine irreversibly binds to these silanol sites, leading to poor mass transfer kinetics, severe streaking, and low recovery. Solution: You must mask the silica's acidity or change the stationary phase.

  • Preferred Method: Use an amine-functionalized silica stationary phase (e.g., Biotage KP-NH). This neutralizes the acidic surface, allowing the amine to elute with predictable, sharp peaks using standard normal-phase solvents like Hexane/Ethyl Acetate .

  • Alternative Method: If using bare silica, you must add a basic modifier. Pre-equilibrate the column with 1-5% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your mobile phase (typically Dichloromethane/Methanol) to competitively block the silanol active sites.

Q2: I cannot detect the product on TLC or HPLC. How do I track the purification? Causality: The molecular structure of 1,8-dioxaspiro[4.5]decan-4-amine (C₈H₁₅NO₂, Monoisotopic Mass 157.11 Da) lacks aromatic rings or conjugated π-systems . Consequently, it does not absorb UV light at standard analytical wavelengths (214 nm or 254 nm). Solution:

  • For HPLC/Flash Chromatography: Switch from UV detection to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS). The molecule readily ionizes in positive electrospray ionization (ESI+) to yield a strong [M+H]⁺ signal at m/z 158.1.

  • For TLC: Use a primary amine-specific chemical stain. Ninhydrin is the gold standard; it reacts with the primary amine upon heating to form Ruhemann's purple, providing a highly specific and visible spot.

Data Presentation: Detection Strategy Comparison
Detection MethodSuitabilitySensitivityMechanism / Rationale
UV-Vis (254 nm) PoorN/AFails due to the absence of a conjugated chromophore.
LC-MS (ESI+) ExcellentHighDetects the [M+H]⁺ ion (m/z 158.1). Ideal for fraction triggering.
ELSD / CAD ExcellentMedium-HighUniversal detection for non-volatile analytes; independent of optical properties.
Ninhydrin Stain Excellent (TLC)MediumNucleophilic attack of the primary amine on ninhydrin yields a purple complex.

Section 2: Liquid-Liquid Extraction (LLE) & Stability

Q3: Is the spirocyclic core sensitive to acidic cleavage during aqueous workup? Causality: A common misconception is that all spiro-oxygen systems are highly acid-labile spiroacetals. However, 1,8-dioxaspiro[4.5]decan-4-amine is a spiro ether, not a spiroacetal. In its structure, only the oxygen at position 1 is directly bonded to the spiro carbon (C5). Because it lacks the O-C-O geminal diether linkage characteristic of acetals, it cannot form a highly stabilized oxocarbenium ion upon protonation. Therefore, it does not undergo the rapid, thermodynamically driven acid-catalyzed ring-opening seen in true spiroacetals. Solution: You can safely perform standard acid-base extractions. The spiro ether core is completely stable to 1M HCl or 1M H₂SO₄ at room temperature during routine phase separations.

Q4: My yield is exceptionally low after acid-base extraction. Where is the product going? Causality: As a low-molecular-weight aliphatic amine, the free base is highly polar and retains partial water solubility even at a basic pH. If extraction is performed with a purely non-polar solvent (like pure Hexane or Diethyl ether), the partition coefficient ( Kow​ ) remains unfavorable, leaving the product in the aqueous layer. Solution: Use a highly polar organic extraction solvent mixture and ensure the aqueous layer is sufficiently basic.

Extraction Protonated Protonated Amine (Water Soluble) Base Add NaOH (pH > 11) Protonated->Base FreeBase Free Base Amine (Organic Soluble) Base->FreeBase Deprotonation Extraction Extract with DCM / IPA (9:1) FreeBase->Extraction Product Purified Product Extraction->Product Phase Separation

Mechanism of acid-base extraction for the isolation of the free amine.
Self-Validating Experimental Protocol: Optimized Acid-Base Extraction

This protocol utilizes a self-validating feedback loop (pH verification) to guarantee the amine is fully deprotonated before extraction.

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction (Impurity Removal):

    • Add an equal volume of 1M HCl.

    • Mechanism: The primary amine protonates to form a water-soluble ammonium salt.

    • Separate the layers. Discard the organic layer (contains neutral/acidic impurities).

    • Wash the aqueous layer once more with Dichloromethane (DCM) to remove residual lipophilic byproducts.

  • Basification (Product Liberation):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH dropwise while stirring.

    • Self-Validation Step: Test the aqueous layer with pH paper. You must confirm the pH is 12. If the pH is lower, the amine remains partially protonated and will not extract.

  • Organic Extraction (Product Recovery):

    • Extract the aqueous layer three times with a solvent mixture of DCM/Isopropanol (9:1 v/v) .

    • Mechanism: The addition of 10% isopropanol disrupts the hydration shell of the polar amine, drastically improving its partition into the organic phase.

  • Drying and Concentration:

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C (avoid high temperatures to prevent volatilization of the free amine).

Section 3: Advanced Purification Workflows

Step-by-Step Methodology: Amine-Modified Silica Flash Chromatography

When LLE is insufficient for absolute purity, follow this protocol for chromatographic isolation .

  • Stationary Phase Selection: Equip your flash chromatography system with an amine-functionalized silica cartridge (e.g., KP-NH).

  • System Priming: Flush the column with 3 column volumes (CV) of 100% Hexane. Do not use acidic modifiers like TFA or Acetic Acid, as they will permanently deactivate the NH-functionalized surface.

  • Sample Loading (Dry Loading):

    • Dissolve the free base amine in a minimal amount of DCM.

    • Add Celite 545 (1:2 ratio of sample to Celite) and evaporate the DCM to yield a free-flowing powder.

    • Load the powder into a solid-load cartridge. Self-Validation Step: Avoid dry-loading onto bare silica, as the acidic silanols will trap the basic amine.

  • Gradient Elution:

    • Run a linear gradient from 0% to 100% Ethyl Acetate in Hexane over 15 CV.

    • Causality: Unlike bare silica, NH-silica does not require highly polar, protic solvents (like Methanol) to elute amines. The Hexane/EtOAc gradient provides superior resolution for diastereomers or structurally similar amine impurities.

  • Fraction Collection & Verification:

    • Trigger fraction collection using an in-line ELSD or MS detector.

    • Spot the collected fractions on a KP-NH TLC plate, elute with 50% EtOAc/Hexane, and dip in Ninhydrin stain. Heat with a heat gun until a purple spot appears to confirm the presence of the amine.

References

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]

  • PubChemLite - 1,8-dioxaspiro[4.5]decan-4-amine (C8H15NO2). PubChem. Available at: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Optimization

Technical Support Center: Synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine

Welcome to the technical support center for the synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield improvement. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success.

The synthesis of this spirocyclic amine, a valuable building block in modern medicinal chemistry, typically proceeds via a two-stage approach: the formation of the spiroketal precursor, 1,8-Dioxaspiro[4.5]decan-4-one, followed by its conversion to the target amine, most commonly through reductive amination. This guide is structured to address potential issues in both stages of this synthetic sequence.

Part 1: Synthesis of the Spiroketal Precursor (1,8-Dioxaspiro[4.5]decan-4-one)

The successful synthesis of the final amine is critically dependent on the quality and availability of the ketone precursor. Low yields or impurities at this stage will invariably compromise the subsequent steps.

FAQ 1: My spiroketalization reaction to form the precursor ketone is inefficient. What are the primary causes and how can I improve the yield?

Low efficiency in spiroketalization is almost always tied to the equilibrium nature of the reaction. The formation of the ketal from a ketone and a diol is a reversible process that must be driven to the product side.

Core Issues & Solutions:

  • Inefficient Water Removal: The reaction produces one equivalent of water, which can hydrolyze the ketal product, pushing the equilibrium back towards the starting materials.

    • Solution: The most effective method for water removal is the use of a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or benzene. This physically removes water from the reaction mixture as it forms. Alternatively, chemical dehydrating agents such as anhydrous MgSO₄ or molecular sieves can be employed, though they may be less efficient for larger-scale reactions.

  • Suboptimal Catalysis: Acid catalysis is required to activate the carbonyl group for nucleophilic attack by the diol. However, the choice and amount of acid are critical.

    • Solution: p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst. Use a catalytic amount (0.1-1 mol%). Excessive acid can lead to side reactions, including polymerization or degradation of acid-sensitive substrates.[1] For particularly sensitive substrates, milder Lewis acids like Ti(Oi-Pr)₄ can offer high yields and stereocontrol.[2]

  • Reaction Time and Temperature: Insufficient reaction time or temperature can result in incomplete conversion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically run at the reflux temperature of the azeotroping solvent until no further water is collected in the Dean-Stark trap.

Part 2: Optimizing the Reductive Amination of 1,8-Dioxaspiro[4.5]decan-4-one

Reductive amination is a robust and widely used transformation, but its success hinges on the careful orchestration of imine formation and subsequent reduction.[3][4]

Logical Workflow for Troubleshooting Reductive Amination

G start Low Yield of 1,8-Dioxaspiro[4.5]decan-4-amine check_sm Verify Purity of Ketone Starting Material start->check_sm imine_formation Is Imine Formation Incomplete? check_sm->imine_formation If pure reduction_step Is the Reduction Step Failing? imine_formation->reduction_step No, imine forms node_ph Optimize pH (4-6) imine_formation->node_ph Yes node_amine Use Large Excess of Ammonia Source (e.g., NH4OAc or 7N NH3 in MeOH) imine_formation->node_amine Yes node_time Increase Imine Formation Time (Pre-stirring before Reductant) imine_formation->node_time Yes workup_loss Is Product Lost During Work-up/Purification? reduction_step->workup_loss No, reduction is complete node_reductant Check Reducing Agent Quality (NaBH(OAc)3 is moisture-sensitive) reduction_step->node_reductant Yes node_equiv Increase Equivalents of Reducing Agent (1.5-2.0 eq) reduction_step->node_equiv Yes node_solvent Ensure Solvent Compatibility (DCE, DCM, THF for NaBH(OAc)3) reduction_step->node_solvent Yes node_quench Careful Quenching (sat. NaHCO3) workup_loss->node_quench Yes node_extract Optimize Extraction pH (>9) to ensure amine is free-based workup_loss->node_extract Yes node_purify Use Amine-Treated Silica or Add Base (Et3N) to Eluent workup_loss->node_purify Yes end Improved Yield node_ph->end Leads to node_amine->end Leads to node_time->end Leads to node_reductant->end Leads to node_equiv->end Leads to node_solvent->end Leads to node_quench->end Leads to node_extract->end Leads to node_purify->end Leads to G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification a Dissolve Ketone (1.0 eq) in Methanol b Add Ammonia in Methanol (7N, 10-20 eq) a->b c Stir for 1-2h at RT (Imine Formation) b->c d Add NaBH(OAc)3 (1.5 eq) portion-wise c->d e Adjust pH to 6-7 with Glacial Acetic Acid d->e f Stir 12-24h at RT e->f g Monitor by TLC/LC-MS f->g h Quench with Water g->h i Basify to pH > 9 h->i j Extract with DCM or EtOAc i->j k Purify by Column Chromatography (with Et3N) j->k

Sources

Troubleshooting

Technical Support Center: Synthesis of Spiroketal Amines

Welcome to the technical support center for the synthesis of spiroketal amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of spiroketal amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Troubleshooting Guide: Navigating Common Side Reactions

This section provides a detailed analysis of common issues, their underlying causes, and actionable solutions to optimize your spiroketal amine synthesis.

Issue 1: Low to No Yield of the Desired Spiroketal Amine

Question: I am attempting an acid-catalyzed intramolecular hydroamination of a hydroxy-alkenyl amine, but I am observing very low conversion to the desired spiroketal amine. What are the likely causes and how can I improve my yield?

Answer:

Low yields in spiroketal amine synthesis can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and substrate stability.

Potential Causes & Solutions:

  • Unfavorable Equilibrium: The formation of the spiroketal amine is often a reversible process. The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.

    • Solution: Employ a Dean-Stark apparatus or add molecular sieves to remove water as it is formed. This will shift the equilibrium towards the product.

  • Insufficient Catalyst Activity: The Brønsted or Lewis acid catalyst may not be strong enough to effectively protonate the alkene or activate the hydroxyl group for nucleophilic attack by the amine.[1]

    • Solution: Screen a variety of acid catalysts with increasing strength. For example, if p-toluenesulfonic acid (pTSA) is ineffective, consider stronger acids like camphorsulfonic acid (CSA) or a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]

  • Substrate Decomposition: The starting material or the product may be unstable under the reaction conditions, especially with strong acids and elevated temperatures.

    • Solution:

      • Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration.

      • Milder Catalyst: Use a milder acid catalyst to minimize degradation.

      • Protecting Groups: If your substrate contains sensitive functional groups, consider protecting them before the cyclization step.

  • Steric Hindrance: Significant steric hindrance around the reacting centers (the alkene, hydroxyl, and amino groups) can impede the intramolecular cyclization.

    • Solution: While difficult to alter post-synthesis of the precursor, for future attempts, consider a synthetic route that minimizes steric congestion around the key functional groups.

Issue 2: Formation of an Enamine or Imine Byproduct

Question: My reaction is producing a significant amount of an enamine or imine, which appears to be a competing side product. How can I suppress this side reaction?

Answer:

The formation of enamines or imines is a common side reaction, particularly when the reaction conditions favor intermolecular reactions or when the intramolecular cyclization is slow.[3]

dot

Spiroketal_Epimerization A Kinetic Product (Less Stable) I Oxocarbenium Ion Intermediate A->I Acid-Catalyzed Equilibration B Thermodynamic Product (More Stable) I->B

Caption: Acid-catalyzed epimerization of spiroketals.

Potential Causes & Solutions:

  • Thermodynamic Equilibration: Under acidic conditions, the spiroketal can reopen to form an oxocarbenium ion intermediate, which can then re-close to form either diastereomer. Over time, this leads to the thermodynamically most stable product. [4] * Solution:

    • Kinetic Control: To favor the kinetically formed product, use milder reaction conditions (lower temperature, weaker acid) and shorter reaction times.
    • Chiral Catalysis: Employ a chiral Brønsted acid or a chiral metal catalyst to induce facial selectivity in the cyclization, leading to an enrichment of one diastereomer. [5]
  • Anomeric Effect: The thermodynamic stability is heavily influenced by the anomeric effect, which favors the conformation where a lone pair on one of the ring oxygens is anti-periplanar to the C-O bond of the other ring.

    • Solution: While you cannot change the inherent thermodynamic preference, understanding it can help predict the major diastereomer. Computational modeling can be a useful tool here.

  • Substrate Control: The inherent stereochemistry of your starting material will influence the facial bias of the intramolecular attack.

    • Solution: Careful design of the synthetic precursor, including the placement of stereocenters, can be used to direct the stereochemical outcome of the spiroketalization.

Factor Effect on Stereoselectivity Troubleshooting Strategy
Reaction Time Longer times favor the thermodynamic product.Shorten reaction time for kinetic control.
Temperature Higher temperatures promote equilibration.Run the reaction at lower temperatures.
Catalyst Stronger acids can accelerate epimerization.Use a milder acid or a chiral catalyst.
Substrate Stereochem Can create a facial bias for the cyclization.Design precursor with desired stereocenters.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed synthesis of spiroketal amines?

A1: The generally accepted mechanism involves the following key steps:

  • Protonation of the Alkene: The acid catalyst protonates the double bond, generating a carbocation intermediate.

  • Intramolecular Nucleophilic Attack: The nitrogen of the amine attacks the carbocation, forming a new C-N bond and a cyclic amine intermediate.

  • Hemiaminal Formation: The hydroxyl group then attacks the iminium ion (formed after deprotonation of the amine), leading to a hemiaminal intermediate.

  • Spiroketalization: Subsequent protonation of the hemiaminal hydroxyl group and elimination of water, followed by intramolecular attack of the remaining hydroxyl group, forms the spiroketal ring system.

Q2: Are there alternative, non-acidic methods for synthesizing spiroketal amines?

A2: Yes, several alternative methods exist that avoid the use of strong acids. These can be particularly useful for sensitive substrates.

  • Metal-Catalyzed Hydroamination: A variety of transition metal catalysts (e.g., based on gold, iridium, or rare-earth metals) can promote the intramolecular hydroamination of alkenes and alkynes. [6][7]These reactions often proceed under milder conditions and can offer different selectivity profiles.

  • Reductive Amination Strategies: A dihydroxy ketone precursor can be reacted with an amine under reductive amination conditions to form the spiroketal amine in a single step.

  • Photocatalytic Radical-Based Reactions: Emerging methods utilize photoredox catalysis to generate radical intermediates that can undergo cyclization to form the spiroketal amine scaffold. [8] Q3: How can I purify my spiroketal amine, especially if it is prone to decomposition on silica gel?

A3: Purification of amines can be challenging due to their basicity and potential for decomposition on acidic silica gel.

  • Neutralized Silica Gel: Treat your silica gel with a base (e.g., triethylamine in the eluent) to neutralize the acidic sites before performing column chromatography.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with a buffer) can be effective.

  • Crystallization: If your product is a solid, crystallization is an excellent purification method that can also help to isolate a single diastereomer.

  • Distillation: For volatile spiroketal amines, distillation under reduced pressure may be a viable purification technique.

Q4: What analytical techniques are most useful for characterizing spiroketal amines and their side products?

A4: A combination of spectroscopic and spectrometric techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): NMR is crucial for determining the connectivity and stereochemistry of the spiroketal amine. NOESY experiments are particularly useful for establishing the relative stereochemistry of the substituents on the spiroketal rings.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry is used to confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., N-H and C-O bonds) and the absence of starting material functionalities (e.g., O-H and C=C).

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.

Experimental Protocol: Acid-Catalyzed Spiroketal Amine Synthesis

This protocol provides a general procedure for the synthesis of a spiroketal amine from a hydroxy-alkenyl amine precursor using a Brønsted acid catalyst.

Materials:

  • Hydroxy-alkenyl amine precursor

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, camphorsulfonic acid)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (4Å)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap (filled with the reaction solvent) under an inert atmosphere. If not using a Dean-Stark trap, add activated molecular sieves to the flask.

  • Reagent Addition: Dissolve the hydroxy-alkenyl amine precursor in the anhydrous solvent (to a concentration of approximately 0.05 M to favor intramolecular cyclization).

  • Catalyst Addition: Add the acid catalyst (typically 0.1 to 0.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (if using toluene) or stir at the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (using neutralized silica gel or alumina), crystallization, or distillation.

dot

Spiroketal_Amine_Synthesis_Workflow A Dissolve Precursor in Anhydrous Solvent B Add Acid Catalyst A->B C Heat and Monitor (TLC/LC-MS) B->C D Quench with Base C->D E Extract and Dry D->E F Purify Product E->F

Caption: General workflow for spiroketal amine synthesis.

References

  • Couty, L., Frongia, E., & Sambiagio, M. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(20), 4533. [Link] [8][9]2. Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. [Link] [6]3. Zhang, W., & Floreancig, P. E. (2024). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. The Journal of Organic Chemistry. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661.
  • Li, P., & Snyder, S. A. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(1), 83-86. [Link] [1]6. Hassan, H. M. (2019). A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives. ChemInform, 50(22). [Link]

  • Ballini, R., & Petrini, M. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 376-388. [Link]

  • Khomutnyk, Y. Y., Argüelles, A. J., Winschel, G. A., Sun, Z., Zimmerman, P. M., & Nagorny, P. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444-454. [Link] [5]9. Deslongchamps, P., & Pothier, N. (1991). Epimerization of spiroacetals through acid-catalyzed heterolysis. The Journal of Organic Chemistry, 56(19), 5493-5498. [Link] [4]10. Sun, L., Li, D., Liu, Y., & Zhang, H. (2013). NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure. The Journal of Organic Chemistry, 79(1), 359-366. [Link]

  • Postulated mechanism for the spiroketal formation. (n.d.). ResearchGate. Retrieved from [Link]

  • A redox-enabled strategy for intramolecular hydroamination. (2022). RSC. [Link]

  • Gold(I)-catalysed intramolecular hydroamination of α-quaternary alkynes: Synthetic studies towards spiroimine marine toxins. (2014). ResearchGate. [Link] [7]14. Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link] [3]15. Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. (2017). ACS Publications. [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2025). PMC. [Link]

  • Tian, L., et al. (2016). Direct amination of EF spiroketal in steroidal sapogenins: An efficient synthetic strategy and method for related alkaloids. ResearchGate. [Link]

  • Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. (2023). ACS Publications. [Link]

  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. (2017). Journal of the American Chemical Society. [Link]

  • Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. (2012). ResearchGate. [Link]

  • Tian, L., et al. (2015). A facile and high-yielding route for the synthesis of solasodine from diosgenin. Tetrahedron Letters, 56(1), 184-187. [Link] [2]23. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2014). ACS Publications. [Link]

  • Reactions of Amines. (n.d.). Jasperse, North Dakota State University. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to 1,8-Dioxaspiro[4.5]decan-4-amine

Welcome to the technical support center for 1,8-Dioxaspiro[4.5]decan-4-amine (CAS No. 1779730-52-7). This guide is designed for researchers, scientists, and professionals in drug development who are working with this ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,8-Dioxaspiro[4.5]decan-4-amine (CAS No. 1779730-52-7). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spiroketal amine. Here, we provide in-depth information on its proper storage, handling, and troubleshooting for common experimental challenges. Our goal is to ensure the integrity of your experiments and promote a safe laboratory environment.

I. Compound Overview and Key Properties

1,8-Dioxaspiro[4.5]decan-4-amine is a unique bifunctional molecule featuring a rigid spiroketal scaffold and a primary amine. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, offering a three-dimensional framework for the development of novel compounds.[1][2]

PropertyValueSource
CAS Number 1779730-52-7[3]
Molecular Formula C₈H₁₅NO₂[4]
Molecular Weight 157.21 g/mol [4]
Appearance Typically a colorless to light yellow liquid or solid[5][6]

II. Safety First: Hazard Identification and Handling

It is imperative to handle 1,8-Dioxaspiro[4.5]decan-4-amine with care, adhering to strict safety protocols. The compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Can cause serious eye damage.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Splash goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

III. Storage and Stability: Preserving Compound Integrity

The stability of 1,8-Dioxaspiro[4.5]decan-4-amine is critical for reproducible experimental results. The primary stability concerns stem from its two key functional groups: the spiroketal and the primary amine.[7]

  • Spiroketal Moiety: Susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[7][8]

  • Primary Amine Group: Prone to oxidation upon exposure to air, which can result in discoloration and the formation of impurities.[5][9]

Recommended Storage Conditions:

To ensure long-term stability, store 1,8-Dioxaspiro[4.5]decan-4-amine in a cool, dry, and dark place.[7] The container should be tightly sealed to prevent moisture and air exposure. For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of 1,8-Dioxaspiro[4.5]decan-4-amine in a question-and-answer format.

Storage and Stability Issues

Q1: My sample of 1,8-Dioxaspiro[4.5]decan-4-amine has turned yellow/brown. Is it still usable?

A yellow or brown discoloration is a common visual indicator of amine oxidation.[5][6][9] While slight discoloration may not significantly impact all applications, it is a sign of degradation. For sensitive reactions, it is highly recommended to use a fresh or purified sample. The presence of oxidation byproducts can lead to lower reaction yields and the formation of unwanted side products.

Q2: I see unexpected peaks in my HPLC/LC-MS analysis of a stored sample. What could they be?

The appearance of new peaks likely indicates degradation. The two primary degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The spiroketal ring can open in the presence of acid, even trace amounts, leading to the formation of a ketone and a diol.[7]

  • Oxidation of the Amine: The primary amine can be oxidized to form various products, including imines and oximes.[7][10]

To identify the degradation products, high-resolution mass spectrometry can be a valuable tool to determine the molecular formulas of the impurities.

degradation_pathways A 1,8-Dioxaspiro[4.5]decan-4-amine B Acid-Catalyzed Hydrolysis (Ring-Opened Products) A->B Acidic Conditions C Amine Oxidation (Imines, Oximes, etc.) A->C Exposure to Air (O2)

Caption: Primary degradation pathways for 1,8-Dioxaspiro[4.5]decan-4-amine.

Experimental & Reaction-Based Issues

Q3: I am getting a low yield in my amide coupling reaction using 1,8-Dioxaspiro[4.5]decan-4-amine. What are the possible causes and how can I troubleshoot this?

Low yields in amide coupling reactions are a frequent challenge. Here is a systematic approach to troubleshooting:

troubleshooting_workflow start Low Reaction Yield check_reagents 1. Verify Reagent Quality - Is the amine degraded? - Are coupling reagents fresh? start->check_reagents check_conditions 2. Assess Reaction Conditions - Is the solvent anhydrous? - Is the temperature appropriate? check_reagents->check_conditions Reagents OK check_equivalents 3. Review Stoichiometry - Are the equivalents of coupling  reagents and base correct? check_conditions->check_equivalents Conditions OK check_ph 4. Evaluate pH - Is the pH optimal for both  activation and coupling steps? check_equivalents->check_ph Stoichiometry OK purification 5. Analyze Purification Step - Was the product lost during  workup or chromatography? check_ph->purification pH OK success Improved Yield purification->success Purification Optimized

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • Amine Integrity: As discussed, ensure your 1,8-Dioxaspiro[4.5]decan-4-amine has not degraded. If in doubt, purify it by distillation or chromatography, or use a fresh batch.

    • Coupling Reagents: Reagents like EDC and HATU are moisture-sensitive.[11] Use fresh, properly stored reagents.

  • Reaction Conditions:

    • Anhydrous Conditions: Moisture can hydrolyze activated intermediates and quench the reaction. Use anhydrous solvents and dry glassware.

    • Temperature: Amide coupling reactions are often started at 0°C and then allowed to warm to room temperature.[11] Ensure your temperature control is accurate.

  • Stoichiometry:

    • Review the equivalents of your coupling reagents (e.g., EDC, HOBt, HATU) and base (e.g., DIPEA, triethylamine). Typically, 1.1 to 1.5 equivalents of coupling reagents are used.[11][12][13]

  • pH Optimization:

    • For EDC/NHS couplings, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is better at a physiological to slightly basic pH (7.0-8.5).[14][15] A two-step process where the pH is adjusted after the initial activation can sometimes improve yields.

Q4: How do I quench my reaction containing 1,8-Dioxaspiro[4.5]decan-4-amine?

The quenching agent will depend on the specific reaction. For amide coupling reactions, a common method is to add water or a dilute aqueous acid to hydrolyze any remaining activated species. If you need to quench unreacted amine, adding a small amount of an acid chloride or anhydride can be effective, but this will complicate purification. For quenching unreacted NHS esters, adding a primary amine like Tris, glycine, or ethanolamine is a common practice.[15][16]

V. Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol provides a general procedure for the coupling of a carboxylic acid with 1,8-Dioxaspiro[4.5]decan-4-amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

VI. Safe Disposal

Proper disposal of 1,8-Dioxaspiro[4.5]decan-4-amine and its waste is crucial.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[17]

  • Containerization: Use a dedicated, clearly labeled, and compatible waste container.[18]

  • Neutralization (for small quantities): For small amounts, dilution with water followed by slow neutralization with a suitable acid (e.g., hydrochloric acid) can be performed in a fume hood.[19] Monitor the pH to ensure it is below 7.

  • Professional Disposal: For larger quantities, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[17]

Always consult your institution's specific waste disposal guidelines and local regulations.[18][19]

VII. References

  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025). Benchchem.

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department.

  • Selective Fluorescence Quenching of Polycyclic Aromatic Hydrocarbons by Aliphatic Amines. (2000, February 3). Analytical Chemistry.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). Benchchem.

  • Management of Waste. (From Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards). (2011). National Academies Press (US).

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.

  • Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. (2013, February 26). The Journal of Organic Chemistry.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013). [Journal Not Specified].

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University.

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 19).

  • Are amines often yellow? (2023, October 17). Reddit. r/chemistry.

  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. MilliporeSigma.

  • Oxidation of Amines by Flavoproteins. (2010). [Journal Not Specified].

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014, March 11). Environmental Science & Technology.

  • Oxidation of Amines. [Journal Not Specified].

  • Fig. 2. (A) Reaction under study. (B) Amine-quenching reaction, noting... ResearchGate.

  • NHS and Sulfo-NHS. Thermo Fisher Scientific.

  • What is the best NHS quenching agent? (2014, April 18). ResearchGate.

  • Effects of Oxidation on Amine-Containing Materials. Innovative Polymers.

  • Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. (2025). Benchchem.

  • Synthesis and biological properties of spiroacetal-containing small molecules. (2023, February). Chemistry – A European Journal.

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. (1999, December 2).

  • Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. (2004, August 17). Langmuir.

  • By what reaction does (–)-sparteine decompose in ambient conditions? (2012, May 16). Chemistry Stack Exchange.

  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. (2025). Benchchem.

  • Spiroketals. Wikipedia.

  • Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis. (2025). Benchchem.

  • Chemistry of Spiroketals Overview. Scribd.

  • Berkelic acid, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile. (2006, July 7). [Journal Not Specified].

  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. (2025). Benchchem.

  • 10.8: Spectroscopy of Amines. (2025, April 7). Chemistry LibreTexts.

  • Impact of Quenching Agents on Internal Associations and Structure of Amine-Functionalized Polyolefins. (2025, June 12). [Journal Not Specified].

  • Microbial oxidation of amines. Spectral and kinetic properties of the primary amine dehydrogenase of Pseudomonas AM 1. [Journal Not Specified].

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate.

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017, July 31). ResearchGate.

  • 1,4-Dioxaspiro[4.5]decan-8-amine. PubChem.

  • 1,8-dioxaspiro[4.5]decan-4-amine. PubChemLite.

  • 1,8-dioxaspiro[4.5]decan-4-amine — Chemical Substance Information. NextSDS.

  • Radiolytic degradation of dodecane substituted with common energetic functional groups. [Journal Not Specified].

  • Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. (2023, September 5). Toxins.

Sources

Troubleshooting

Technical Support Center: Reactions Involving 1,8-Dioxaspiro[4.5]decan-4-amine

Welcome to the technical support center for 1,8-Dioxaspiro[4.5]decan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,8-Dioxaspiro[4.5]decan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile spirocyclic amine. The unique structural features of this compound—namely its sterically hindered primary amine and the acid-sensitive spiroketal—require careful consideration of reaction conditions to ensure successful outcomes.

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential issues in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental properties and handling procedures for 1,8-Dioxaspiro[4.5]decan-4-amine.

Q1: What are the key physicochemical properties and stability concerns for 1,8-Dioxaspiro[4.5]decan-4-amine?

A1: The primary stability concern arises from the spiroketal functional group, which is susceptible to acid-catalyzed hydrolysis.[1] Exposure to acidic conditions, even trace amounts, can lead to the opening of the dioxolane ring to form the corresponding ketone. The primary amine group is also susceptible to oxidation upon prolonged exposure to air.

Q2: What are the recommended storage conditions for this reagent?

A2: To maintain its integrity, 1,8-Dioxaspiro[4.5]decan-4-amine should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Q3: Is the spiroketal in 1,8-Dioxaspiro[4.5]decan-4-amine stable to basic conditions?

A3: Yes, acetals and ketals are generally stable under basic and neutral conditions.[2][3] They are also inert towards nucleophiles, oxidizing agents, and reducing agents, which makes them excellent protecting groups for carbonyls.[4] This stability allows for a wide range of reactions to be performed on the amine functionality without affecting the spiroketal core.

Part 2: Troubleshooting Guide for Common Reactions

This section provides in-depth, cause-and-effect troubleshooting for specific synthetic transformations.

Scenario 1: Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this amine. However, its steric hindrance can sometimes lead to sluggish or incomplete reactions.

Q4: My amide coupling reaction with 1,8-Dioxaspiro[4.5]decan-4-amine is showing low conversion and the formation of multiple byproducts. What are the likely causes and how can I resolve this?

A4: Low conversion in amide coupling reactions with this substrate is a frequent issue. The problem often stems from a combination of steric hindrance around the amine and suboptimal reaction conditions. Let's break down the potential causes and solutions.

  • Cause 1: Inappropriate Coupling Reagent. Standard carbodiimide reagents like DCC or EDC alone can be inefficient for sterically hindered amines and may lead to side reactions.[5]

  • Solution 1: Use Additives or Modern Coupling Reagents.

    • Carbodiimides with Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to EDC or DIC-mediated couplings can significantly improve yields and reduce side reactions like racemization.[6]

    • Uronium/Aminium or Phosphonium Reagents: Reagents like HATU, HBTU, or PyBOP are generally more effective for hindered couplings.[7] They react with the carboxylic acid to form highly reactive activated esters, which then readily couple with the amine.

  • Cause 2: Incorrect Base or Stoichiometry. The choice and amount of base are critical.

  • Solution 2: Employ a Non-Nucleophilic Base. A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended. These bases will not compete with the primary amine as a nucleophile. Typically, 2-3 equivalents of the base are used.

  • Cause 3: Ketal Instability. If your carboxylic acid partner or any additives create an acidic environment, you risk hydrolyzing the spiroketal.

  • Solution 3: Maintain Anhydrous and Neutral/Basic Conditions. Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous. Avoid any acidic workup steps until the coupling is complete. A standard aqueous workup should involve sequential washes with a mild base (e.g., saturated NaHCO₃ solution) and brine.[8]

Troubleshooting Workflow: Low Amide Coupling Yield

Here is a logical workflow to diagnose and solve low-yield issues in your amide coupling reactions.

G start Low Yield Observed check_reagent Analyze Coupling Reagent (e.g., EDC only?) start->check_reagent upgrade_reagent Switch to HATU, HBTU, or add HOBt/Oxyma check_reagent->upgrade_reagent Inefficient? check_base Review Base Choice & Stoichiometry check_reagent->check_base Appropriate? upgrade_reagent->check_base change_base Use DIPEA or Collidine (2-3 eq.) check_base->change_base Suboptimal? check_conditions Assess Reaction Conditions (Anhydrous? Temp?) check_base->check_conditions Optimal? change_base->check_conditions dry_reagents Ensure Anhydrous Solvents & Reagents check_conditions->dry_reagents Moisture suspected? re_run Re-run Optimized Reaction check_conditions->re_run Dry? dry_reagents->re_run success Successful Coupling re_run->success

Caption: Troubleshooting workflow for low-yield amide coupling.

Comparative Data: Common Coupling Reagents

ReagentAcronymClassKey AdvantagesPotential Issues
N,N'-Dicyclohexyl-carbodiimideDCCCarbodiimideInexpensiveDicyclohexylurea (DCU) byproduct is poorly soluble; racemization risk.
1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimideEDCCarbodiimideWater-soluble byproducts, easy workup.[6]Less reactive for hindered substrates; requires additives like HOBt.[5]
1-[Bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUUronium/AminiumHigh reactivity, low racemization, excellent for hindered systems.Higher cost, can react with free amine if addition order is wrong.
(Benzotriazol-1-yloxy)-tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphoniumVery effective, minimal racemization.[6]Forms carcinogenic HMPA as a byproduct.[6]
Scenario 2: Reductive Amination

While 1,8-Dioxaspiro[4.5]decan-4-amine is often the product of a reductive amination, it can also be used as the amine source to react with other aldehydes or ketones.

Q5: I'm performing a reductive amination using 1,8-Dioxaspiro[4.5]decan-4-amine and an aldehyde, but the reaction is incomplete and I observe the formation of a dialkylated tertiary amine. How can I improve selectivity for the desired secondary amine?

A5: This is a classic challenge in reductive amination. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde to form a tertiary amine.

  • Cause 1: Reaction Conditions Favor Dialkylation. If the concentration of the aldehyde is too high relative to the amine, or if the reaction is allowed to proceed for too long at elevated temperatures, dialkylation becomes more probable.

  • Solution 1: Control Stoichiometry and Conditions.

    • Use a slight excess of the 1,8-Dioxaspiro[4.5]decan-4-amine (e.g., 1.2-1.5 equivalents) relative to the aldehyde.

    • Add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low.

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Cause 2: Choice of Reducing Agent. Some reducing agents are more aggressive than others. Sodium borohydride (NaBH₄) can sometimes lead to over-alkylation.

  • Solution 2: Use a Milder, More Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[8] It is less reactive and more selective for the reduction of the intermediate iminium ion over the starting aldehyde. It also tolerates mildly acidic conditions which can be used to catalyze imine formation.

Reductive Amination Selectivity Pathway

G cluster_0 Reaction Pathway cluster_1 Control Points Amine Spiro-NH2 (Starting Amine) Imine Iminium Ion Amine->Imine Aldehyde R-CHO Aldehyde->Imine Control3 Slow Aldehyde Addition Product_2 Desired Secondary Amine (Spiro-NH-R) Imine->Product_2 Reduction (e.g., NaBH(OAc)3) Control2 Use NaBH(OAc)3 Product_3 Tertiary Amine Byproduct Product_2->Product_3 Reacts with more R-CHO Control1 Use Excess Amine

Caption: Key control points for maximizing secondary amine yield.

Part 3: Experimental Protocols

This section provides standardized, step-by-step protocols for the reactions discussed above.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid with 1,8-Dioxaspiro[4.5]decan-4-amine using HATU.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5 minutes.

  • Add the DIPEA (3.0 eq) to the mixture and stir for another 5 minutes.

  • Add a solution of 1,8-Dioxaspiro[4.5]decan-4-amine (1.1 eq) in a small amount of anhydrous DMF.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol outlines a procedure for the synthesis of a secondary amine from an aldehyde and 1,8-Dioxaspiro[4.5]decan-4-amine.

Materials:

  • Aldehyde (1.0 eq)

  • 1,8-Dioxaspiro[4.5]decan-4-amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and 1,8-Dioxaspiro[4.5]decan-4-amine (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation. A catalytic amount of acetic acid can be added to accelerate this step if necessary.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • BenchChem. (2025). Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: 1,4-Dioxaspiro[4.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Spiroketalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex stereoelectronic landscapes of spi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex stereoelectronic landscapes of spiroketal synthesis. This resource bypasses generic advice, focusing instead on mechanistic causality, self-validating experimental protocols, and field-proven troubleshooting strategies.

Core Concepts & Mechanistic Logic (FAQ)

Q: Why do my spiroketalization reactions often yield an epimeric mixture, and how can I control the diastereoselectivity? A: Spiroketalization is traditionally a thermodynamically controlled process. The stereochemical outcome is dictated by a competition between the anomeric effect (which strongly favors axial C–O bonds due to nO​→σC−O∗​ hyperconjugation) and steric hindrance (which favors the equatorial placement of bulky alkyl substituents) . When these forces oppose each other, thermodynamic equilibration results in epimeric mixtures. Solution: To bypass this thermodynamic sink, you must shift to kinetic control . By utilizing specific Lewis acids like Sc(OTf)3​ or Ti(Oi-Pr)4​ at low temperatures (−78 °C to −20 °C), you can kinetically trap specific stereoisomers via rapid spirocyclization before equilibration can occur .

Q: When should I choose a transition-metal catalyst (like Gold) over a traditional Brønsted acid? A: Brønsted acids (e.g., CSA, PPTS, TsOH) are the standard choice for the cyclocondensation of traditional ketone diols. However, if your precursor is an alkynediol, Gold(I) or Gold(III) catalysis is vastly superior. Gold acts as a highly carbophilic, soft Lewis acid, selectively activating the alkyne π -system for nucleophilic attack by pendant hydroxyls. This allows the cycloisomerization to proceed under exceptionally mild conditions, preventing the harsh dehydration and protecting-group cleavage side-reactions typical of Brønsted acids .

Troubleshooting Specific Workflows

Issue 1: Incomplete Conversion and Furan Byproduct Formation
  • Symptom: During the formation of 5,5-spiroketals from homopropargyl alcohols, yields are low, and NMR indicates the presence of a stable furan byproduct.

  • Root Cause: The intermediate enol ether undergoes premature elimination (loss of water) to form a highly stable aromatic furan ring rather than completing the second intramolecular cyclization .

  • Intervention: Switch your solvent to Methanol (MeOH). Methanol acts as a reversible nucleophile that intercepts the highly reactive carbenium intermediate. This temporarily stabilizes the intermediate, slowing down the elimination pathway and allowing the second spiroketalization cyclization to proceed smoothly .

Issue 2: Poor Selectivity in Tandem Epoxyalkyne Spiroketalization
  • Symptom: When utilizing epoxyalkynes to synthesize allylic alcohol-containing spiroketals, epoxide ring-opening outpaces cyclization, leading to complex mixtures.

  • Root Cause: The catalyst is not sufficiently electrophilic, allowing the background epoxide rearrangement to compete with the initial alkyne cyclization [[1]]([Link]).

  • Intervention: Upgrade your catalyst from a neutral AuCl complex to a highly electrophilic cationic gold complex with a methyl ligand, such as MePPh3​AuN(OTf)2​ . The extreme electrophilicity accelerates the 6-endo-dig cyclization, ensuring spiroketalization completely outpaces the undesired epoxide opening .

Mechanistic & Workflow Visualizations

G Start Acyclic Precursor (Ketone Diol / Alkynediol) Intermediate Oxocarbenium Intermediate Start->Intermediate Catalyst (Acid / Au) Kinetic Kinetic Spiroketal (Equatorial/Axial) Intermediate->Kinetic Fast Cyclization (Low Temp, Ti/Sc) Thermodynamic Thermodynamic Spiroketal (Diaxial - Anomeric Effect) Intermediate->Thermodynamic Equilibration (High Temp, Brønsted Acid) Kinetic->Thermodynamic Acid-Catalyzed Isomerization

Reaction pathways illustrating kinetic vs. thermodynamic control in spiroketalization.

G Alkynediol Alkynediol Precursor Au_Activation Au(I) π-Activation Alkynediol->Au_Activation Cyclization1 1st Cyclization (Enol Ether) Au_Activation->Cyclization1 Cyclization2 2nd Cyclization (Spiroketalization) Cyclization1->Cyclization2 MeOH Intercepts Byproduct Furan Byproduct (Elimination) Cyclization1->Byproduct -H2O (Without MeOH) Product Oxygenated 5,5-Spiroketal Cyclization2->Product

Gold-catalyzed alkynediol cycloisomerization workflow suppressing furan byproducts.

Standardized Experimental Protocols

Protocol A: Gold(I)-Catalyzed Alkynediol Cycloisomerization [1.2]

This protocol is optimized for the synthesis of oxygenated 5,5-spiroketals while suppressing furan elimination.

  • Preparation: Dissolve the homopropargyl alcohol precursor (0.091 mmol) in anhydrous MeOH (5 mL) under an argon atmosphere.

    • Causality: Methanol is critical here not just as a solvent, but as a reversible nucleophile to intercept carbenium intermediates, preventing dehydration.

  • Catalyst Addition: Add AuCl (8 mg, 0.036 mmol, ~40 mol%) in one portion at room temperature.

    • Causality: AuCl selectively activates the alkyne π -system without triggering the premature cleavage of secondary silyl ether protecting groups.

  • Reaction & Quenching: Stir the mixture for 4 hours at room temperature. Filter the reaction mixture, admix with 100 mg of silica gel, and concentrate under reduced pressure.

  • Validation Checkpoint:

    • Visual: The reaction mixture will turn black over 4 hours. This is a normal indicator of trace gold reduction.

    • Analytical: TLC (15% EtOAc/Hexane) should show complete consumption of the starting material. 13C NMR of the purified product will confirm success via the appearance of the characteristic spiroketal anomeric carbon signal (~95–105 ppm).

Protocol B: Cationic Gold-Catalyzed Tandem Spiroketalization of Epoxyalkynes [[1]](https://pubs.acs.org/doi/10.1021/acs.orglett.0c01130)

This protocol utilizes highly electrophilic gold to outpace competing epoxide rearrangements.

  • Preparation: Dissolve the epoxyalkyne precursor in anhydrous Dichloromethane (DCM) under an inert atmosphere.

    • Causality: DCM provides a non-coordinating environment, ensuring the cationic gold catalyst remains highly active and tightly bound to the alkyne.

  • Catalyst Addition: Add MePPh3​AuN(OTf)2​ (5 mol%) at room temperature.

    • Causality: The highly electrophilic cationic gold complex accelerates the 6-endo-dig cyclization, ensuring spiroketalization outpaces the competing epoxide ring-opening side reaction.

  • Validation Checkpoint:

    • Analytical: Monitor the reaction via 1H NMR. The successful tandem spiroketalization and epoxide rearrangement is validated by the disappearance of the upfield epoxide protons and the emergence of downfield allylic alcohol olefinic protons.

Quantitative Data Presentation

Table 1: Optimization of Gold-Catalyzed Spiroketalization of Epoxyalkynes

Catalyst SystemAdditiveSolventYield (%)Selectivity (Spiroketal : Furan)Mechanistic Impact
AuCl (Cat.)PPTS (Cat.)MeOH~451:1Baseline conditions; slow cyclization allows competing furan formation.
(Ph3​P)AuCl (Cat.)PPTS (Cat.)DCM~601:1Neutral phosphine improves overall yield but fails to alter the kinetic ratio.
MePPh3​AuN(OTf)2​ (5 mol%)NoneDCM85 >20:1 Highly electrophilic cationic gold accelerates 6-endo-dig cyclization, suppressing side reactions.

References

1.[1] Title: Au(I)-Catalyzed Cyclization of Epoxyalkynes to Allylic Alcohol Containing Spiroketals and Application to the Total Synthesis of (−)-Alotaketal A. Source: Organic Letters (American Chemical Society). URL: [Link]

2.[2] Title: A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

3.[3] Title: Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Source: Israel Journal of Chemistry (via PMC/NIH). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Spiro[4.5]decane Derivatives

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of spiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of spiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable structural motif. The spiro[4.5]decane core is a privileged scaffold found in numerous natural products and pharmacologically active agents, but its synthesis is often fraught with challenges related to yield, stereocontrol, and stability.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems. Our approach is rooted in mechanistic understanding, aiming to explain the causality behind experimental choices and empower you to resolve issues in your own laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion when approaching the synthesis of spiro[4.5]decane systems.

Q1: I am planning a synthesis. What are the most common strategies for constructing the spiro[4.5]decane core, and what are their primary advantages and disadvantages?

A1: There are several robust strategies, each with its own set of strengths. The choice often depends on the desired substitution pattern, available starting materials, and required stereochemical control.

  • Robinson Annulation / Intramolecular Aldol Condensation: This is a classic and well-established method for forming the six-membered ring onto a pre-existing cyclopentane core.[3] It involves a Michael addition followed by an intramolecular aldol condensation. Its primary advantage is the use of simple, readily available starting materials. However, challenges can include controlling regioselectivity in the initial Michael addition and forcing the final dehydration step without causing side reactions.[4]

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for forming one of the rings in the spiro system.[5][6] It offers excellent functional group tolerance and typically proceeds under mild conditions. The main challenge is the synthesis of the acyclic diene precursor, which can be multi-stepped. The efficiency of the RCM step itself can also be dependent on the specific Grubbs-type catalyst used and the substitution pattern around the olefins.[7][8]

  • Domino and Cascade Reactions: These elegant strategies construct the spirocycle in a single pot through a series of sequential reactions.[9][10] For example, a domino reaction between an azadiene and a Nazarov reagent can build the core with high diastereoselectivity.[9] The main advantage is efficiency and atom economy. The primary challenge is that developing and optimizing a domino sequence for a new substrate can be complex and highly specific to the chosen reactants.

  • Cycloaddition Reactions: Methods like Diels-Alder[11] or [3+2] cycloadditions[1] can be highly effective for forming one of the rings with excellent stereocontrol. Photocatalysis has recently emerged as a green and efficient way to promote these transformations under mild conditions.[1] The key challenge is designing and synthesizing the appropriate diene/dienophile or cyclopropane/olefin precursors.

  • Radical Cyclizations: Samarium(II) iodide-promoted ketyl radical cyclizations can form the spiro[4.5]decane skeleton with high stereoselectivity.[12][13] This method is powerful for constructing complex, functionalized targets. However, it requires strictly anhydrous and anaerobic conditions, and the reagents can be sensitive.

Q2: My target spiro[4.5]decane derivative is chiral. How can I control the stereochemistry at the spirocyclic center?

A2: Achieving stereocontrol is a critical and often difficult aspect of spiro[4.5]decane synthesis. Several strategies are employed:

  • Substrate Control: Starting with a chiral, non-racemic precursor can direct the stereochemical outcome of the cyclization. For example, a Claisen rearrangement of a chiral bicyclic dihydropyran can transfer asymmetry to the newly formed spiro[4.5]decane core with high fidelity.[14]

  • Chiral Catalysis: This is a highly versatile approach. Organocatalysis, often in combination with photocatalysis, can achieve high diastereoselectivity (up to 99:1 d.r.) in [3+2] cycloadditions to form functionalized spiro[4.5]decanes.[1] Similarly, chiral metal catalysts (e.g., based on Palladium) have been used for asymmetric synthesis.[1]

  • Auxiliary Control: Attaching a chiral auxiliary to the substrate can direct the facial selectivity of a key bond-forming step. While effective, this strategy requires additional steps for auxiliary attachment and removal.

Q3: My purified spiro[4.5]dec-9-en-7-one product is decomposing upon storage, even at low temperatures. What is causing this instability?

A3: The α,β-unsaturated ketone moiety within many spiro[4.5]decane frameworks is susceptible to degradation.[15] While low temperatures slow down decomposition, they may not prevent it entirely. Potential causes include:

  • Oxidation: Sensitivity to atmospheric oxygen can lead to degradation.

  • Acid/Base Traces: Trace acidic or basic impurities on the surface of the storage container can catalyze decomposition or rearrangement.

  • Moisture: The presence of water can lead to hydrolysis or other acid-catalyzed additions.[15]

  • Light Exposure: Photochemical reactions can also lead to degradation pathways.

The recommended solution is to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, clean container, protected from light.[15]

Part 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental problems in a question-and-answer format.

Issue 1: Low Yield in Spirocyclization Reaction

Q: My reaction to form the spiro[4.5]decane core is resulting in a low yield of the desired product, with a complex mixture of byproducts. How can I diagnose and solve this?

A: Low yields are a common frustration. A systematic approach is the best way to identify the root cause. The underlying issue is often related to suboptimal reaction conditions, competing side reactions, or product instability.[16]

Potential Causes & Solutions:

  • Sub-Optimal Reaction Conditions: The activation energy for the desired cyclization may not be reached, or side reactions may be kinetically favored under your current setup.

    • Troubleshooting Protocol:

      • Temperature Screening: Vary the temperature. Lowering the temperature can often suppress side reactions and improve selectivity, while higher temperatures may be necessary to overcome the activation barrier.[16]

      • Concentration Adjustment: High concentrations can promote intermolecular side reactions or polymerization.[4] Try running the reaction at a lower concentration.

      • Reaction Time: Monitor the reaction by TLC or LC-MS at various time points. The product may be forming and then decomposing over longer reaction times.[16] Quench the reaction as soon as the starting material is consumed.

  • Side Reactions (e.g., Polymerization): If your synthesis involves α,β-unsaturated ketones like methyl vinyl ketone (MVK) in a Robinson annulation, polymerization of the MVK is a very common side reaction.[4][15]

    • Troubleshooting Protocol:

      • Maintain Low Temperature: Keep the reaction temperature low, especially during the addition of the MVK.

      • Slow Addition: Add the MVK slowly and sub-surface to ensure it reacts with the enolate before it can polymerize.[4]

      • Use Slight Excess of Enolate Precursor: Using a slight excess of the cyclopentanone derivative can help ensure all the MVK is consumed in the desired Michael addition.[4]

  • Product Decomposition under Reaction Conditions: The spirocyclic system, once formed, may be unstable to the reaction conditions, especially if strong acid or base is used.[15]

    • Troubleshooting Protocol:

      • Use Milder Reagents: If using a strong acid or base, screen for milder alternatives. For example, switch from a strong mineral acid to a weaker Lewis acid.[15]

      • Ensure Anhydrous Conditions: If your product is sensitive to hydrolysis, ensure all solvents and reagents are rigorously dried.[15]

Troubleshooting Workflow: Diagnosing Low Yields

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material Unreacted? check_sm->sm_present product_present Desired Product Formed? sm_present->product_present No byproducts Multiple Byproducts? sm_present->byproducts Yes product_present->byproducts Yes no_reaction No Reaction Occurred. Increase Temp/Time. Check Catalyst Activity. product_present->no_reaction No sm_consumed Reaction Complete but Low Yield product_present->sm_consumed Yes decomp Product Decomposition. Reduce Time/Temp. Use Milder Conditions. byproducts->decomp Yes, Product peak decreases over time side_reactions Side Reactions Dominant. Lower Temp/Concentration. Check SM Purity. byproducts->side_reactions Yes, Other spots dominate sm_consumed->decomp G cluster_0 A Cyclopentanone C Michael Adduct (1,5-Diketone) A->C Base (NaOEt) Michael Addition B Methyl Vinyl Ketone (MVK) B->C D Spiro[4.5]dec-9-en-7-one C->D Heat, Base Intramolecular Aldol Condensation & Dehydration

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Optimization

Technical Support Center: Purification of Organic Amines

Welcome to the technical support center for the purification of organic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of organic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these ubiquitous and often problematic compounds. My goal is to provide not just protocols, but the underlying principles and field-tested insights to help you troubleshoot effectively and make informed decisions during your experimental work.

Section 1: Frequently Asked Questions - Choosing Your Purification Strategy

The first and most critical step is selecting an appropriate purification strategy. A poorly chosen method can lead to low yields, product degradation, or incomplete separation. This section addresses the most common initial questions.

Q1: I have a crude reaction mixture containing my target amine. What is the first purification method I should consider?

A: The most robust and often simplest first-line approach for many amines is an acid-base extraction . This technique leverages the basicity of the amine functional group to shuttle it between an organic phase and an aqueous phase, leaving neutral or acidic impurities behind.[1][2] It is highly effective, scalable, and avoids the cost and complexity of chromatography.[3]

Q2: When is acid-base extraction the best choice for my amine purification?

A: Acid-base extraction is ideal when:

  • Your target amine and its impurities have different acid-base properties.

  • Your amine is sufficiently soluble in a water-immiscible organic solvent (like diethyl ether or dichloromethane) in its neutral "free base" form.[2]

  • Your amine can be protonated to form a salt that is soluble in an aqueous acidic solution.[1][4]

  • You are working on a large scale where chromatography would be impractical.[3]

Q3: My amine is highly polar or has some water solubility as a free base. Is extraction still a viable option?

A: It can be, but with modifications. If your free base has partial water solubility, you can saturate the aqueous layer with salt (e.g., NaCl), a technique known as "salting out." This reduces the solubility of the organic amine in the aqueous phase and drives it into the organic layer during back-extraction. For very polar amines, you may need to consider other methods like reversed-phase chromatography or crystallization.

Q4: When should I use column chromatography instead of extraction?

A: Column chromatography is necessary when you need to separate your target amine from other basic impurities that have similar pKa values, making separation by extraction impossible.[5] It is also the method of choice for separating compounds with very slight differences in polarity. However, standard silica gel chromatography can be challenging for amines due to their basicity.[6]

Q5: I have a racemic mixture of a chiral amine. How can I separate the enantiomers?

A: This process, known as chiral resolution, typically cannot be achieved by standard extraction or chromatography. The most common method is to react the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[7] This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization.[][9] After separation, the acid is neutralized to recover the pure enantiomer of the amine. Enzymatic resolution is another powerful technique.[10]

Workflow for Selecting an Amine Purification Method

Amine Purification Decision Tree start Crude Amine Mixture is_chiral Is the amine chiral and requires separation? start->is_chiral is_thermally_stable Is the amine thermally stable and volatile? is_chiral->is_thermally_stable No chiral_res Chiral Resolution (Diastereomeric Salt Crystallization) is_chiral->chiral_res Yes diff_pka Do impurities have different pKa values? is_thermally_stable->diff_pka No distillation Fractional Distillation is_thermally_stable->distillation Yes is_solid Is the amine a solid or can form a stable salt? diff_pka->is_solid No extraction Acid-Base Extraction diff_pka->extraction Yes chromatography Column Chromatography is_solid->chromatography No crystallization Crystallization / Salt Formation is_solid->crystallization Yes

Caption: Decision tree for selecting an appropriate amine purification method.

Section 2: Troubleshooting Guide

Even with the best strategy, experiments can go awry. This section addresses specific problems you might encounter.

Chromatography Issues

Q: Why is my amine streaking, tailing, or sticking to my silica gel column?

A: This is the most common problem with amine chromatography and is caused by a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This interaction leads to irreversible binding, poor peak shape (tailing), and low recovery.

Q: How can I fix tailing and improve peak shape on a silica column?

A: You need to neutralize the acidic sites on the silica. The most common solution is to add a small amount of a competing, volatile base to your mobile phase.[5]

  • Solution 1: Add Triethylamine (TEA). Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your target amine to elute properly.[11][12]

  • Solution 2: Use Ammonia. For more polar amines, a mobile phase of Dichloromethane/Methanol with a small amount of ammonium hydroxide can be effective.[5] The key is to find a balance, as too much modifier can cause your compounds to elute too quickly with poor separation.[6]

Q: Are there alternatives to standard silica gel for purifying amines?

A: Yes, and they are often a better choice if you consistently work with amines.

  • Amine-functionalized Silica: These columns have silica surfaces that are covalently modified with aminopropyl groups. This creates a basic surface that repels basic compounds, preventing the acid-base interaction and resulting in excellent peak shapes with simple eluents like hexane/ethyl acetate.[6]

  • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds.[11]

  • Reversed-Phase Chromatography (C18): For many amines, reversed-phase chromatography is a powerful option. By keeping the mobile phase pH high (e.g., by adding 0.1% TEA or ammonium hydroxide), the amine remains in its neutral, more hydrophobic free-base form, increasing its retention and allowing for excellent separation.[5]

Extraction & Workup Issues

Q: My recovery is very low after performing an acid-base extraction. What went wrong?

A: Low recovery is almost always a pH issue.

  • Potential Cause 1: Incomplete Protonation. During the acid wash (e.g., with 1M HCl), the pH of the aqueous layer may not be low enough to fully convert your amine into its water-soluble ammonium salt. To fix this, ensure the aqueous layer is sufficiently acidic (pH 1-2) after mixing.[2]

  • Potential Cause 2: Incomplete Deprotonation. When recovering the amine (the "back-extraction"), you must add enough base (e.g., NaOH) to the separated aqueous layer to deprotonate the ammonium salt back to the neutral free base. Ensure the aqueous layer is strongly basic (pH 12-14) before re-extracting with an organic solvent.[13]

  • Potential Cause 3: Emulsion Formation. Vigorous shaking can create stable emulsions at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the funnel sit undisturbed for a longer period.

Q: How can I remove the last traces of water from my purified amine?

A: After separating the organic layer, you must use a drying agent to remove dissolved water before evaporating the solvent.[14] The choice of drying agent is critical.

  • Recommended Agents: Anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), and potassium carbonate (K₂CO₃) are excellent choices. Basic drying agents like potassium carbonate or calcium oxide (CaO) are particularly suitable for amines as they will not react with the product.[15]

  • Agent to Avoid: Do NOT use calcium chloride (CaCl₂), as it can form complexes with amines, leading to product loss.

Drying AgentCapacitySpeedIntensitySuitability for Amines
Magnesium Sulfate (MgSO₄) HighHighMedium-HighExcellent, generally useful.
Sodium Sulfate (Na₂SO₄) Very HighLowLowGood, generally useful, but slow.
Potassium Carbonate (K₂CO₃) MediumMediumMediumExcellent, as it is a basic agent.
Calcium Oxide (CaO) MediumMediumHighExcellent for drying amines, especially in bulk.
Calcium Chloride (CaCl₂) HighMediumHighAVOID . Forms complexes with amines.

Caption: Comparison of common drying agents for use with organic amines.

Crystallization & Handling Issues

Q: My purified amine is a persistent oil and will not crystallize. How can I get a solid?

A: Many free-base amines are low-melting solids or oils. The most effective way to induce crystallization is to convert the amine into a salt.[11] Amine salts, such as hydrochlorides or oxalates, have higher melting points and are often highly crystalline.

  • Solution: Dissolve your purified amine oil in a suitable solvent like diethyl ether, isopropanol, or ethyl acetate. Then, add a solution of an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid) dropwise.[16] The amine salt will often precipitate immediately as a crystalline solid, which can then be collected by filtration and washed with a cold solvent. A novel method using trichloroacetic acid (TCA) to precipitate the amine salt, followed by gentle heating to decompose the TCA into volatile byproducts, has also proven effective.[17][18]

Q: My amine is turning dark or showing signs of decomposition upon storage. How can I prevent this?

A: Amines are susceptible to air oxidation, which can lead to the formation of colored impurities and potentially carcinogenic nitrosoamines.[19][20]

  • Prevention: Store purified amines under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer to minimize degradation. If possible, storing them as a stable salt can also significantly increase their shelf life.

Section 3: Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction

This protocol describes the purification of a basic amine from a mixture containing neutral and/or acidic impurities.

Acid-Base Extraction Workflow step1 1. Dissolve crude mixture in organic solvent (e.g., Et₂O) step2 2. Transfer to separatory funnel & add 1M HCl (aq) step1->step2 step3 3. Shake & separate layers step2->step3 step4 Aqueous Layer (Contains Amine Salt R₃NH⁺Cl⁻) step3->step4 Lower Layer step5 Organic Layer (Contains Neutral/Acidic Impurities) step3->step5 Upper Layer* step6 4. Basify aqueous layer with NaOH to pH >12 step4->step6 step7 5. Back-extract with fresh organic solvent step6->step7 step8 Aqueous Layer (Salts) step7->step8 Lower Layer step9 Organic Layer (Contains Pure Amine R₃N) step7->step9 Upper Layer* step10 6. Dry with Na₂SO₄, filter, and evaporate solvent step9->step10 result Purified Amine step10->result

Caption: Workflow for a typical acid-base extraction of an organic amine. (*Layer position depends on solvent density).

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[13]

  • Acidic Extraction: Add an equal volume of a dilute acid solution (typically 1M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The basic amine will be protonated and move into the aqueous layer as its ammonium salt.[1] The neutral and acidic impurities will remain in the organic layer. Drain the aqueous layer into a clean flask. Repeat the extraction on the organic layer with fresh acid solution one or two more times to ensure complete transfer of the amine.

  • Liberation of Free Base: Combine all aqueous extracts. Cool the flask in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the solution is strongly basic (test with pH paper to ensure pH > 12). This converts the ammonium salt back to the neutral, organic-soluble free amine.[21]

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent and shake to extract the neutral amine back into the organic phase. Separate the layers and repeat the back-extraction two more times.

  • Drying and Isolation: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃), filter, and remove the solvent by rotary evaporation to yield the purified amine.

Protocol 2: Purification via Amine Salt Formation

This protocol is useful for purifying amines that are oils or difficult to handle as a free base.

Methodology:

  • Dissolution: Dissolve the crude or purified amine oil in a minimal amount of a suitable organic solvent (e.g., diethyl ether or methanol).

  • Salt Formation: Slowly add a stoichiometric equivalent of an acid. A commercially available solution of 2M HCl in diethyl ether is a common choice. Alternatively, a solution of oxalic acid in isopropanol can be used.[16]

  • Precipitation: Upon addition of the acid, the amine salt should precipitate out of the solution as a solid. If precipitation is slow, you can try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization (Optional): For very high purity, the collected salt can be recrystallized from a suitable solvent system, such as ethanol/ether.[22]

Section 4: Purity Assessment FAQ

Q: How can I confirm the purity and identity of my final product?

A: A combination of techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure of your amine and identifying impurities. Residual solvents and common reagents have characteristic chemical shifts.[23]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): Can be used to assess purity by showing a single peak for your compound.

  • Ion Chromatography: A specialized technique well-suited for the analysis of amines and their salts.[24][25]

  • Melting Point: If you have a solid crystalline product (often a salt), a sharp melting point that matches the literature value is a good indicator of high purity.

References
  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Retrieved from [Link]

  • Amine Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, February 10). Retrieved from [Link]

  • Jha, A., & Vankayalapati, H. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 653–656. Retrieved from [Link]

  • Lebleu, T., De Winter, J., & Gerbaux, P. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–231. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • How to purify organic amines using flash chromatography. (2023, January 19). Biotage. Retrieved from [Link]

  • Kawai, T., et al. (2013). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Journal of the American Chemical Society. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Sun, W., et al. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules. Retrieved from [Link]

  • Drying agents and their compatibilities. (n.d.). The Hive. Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Drying agents from Merck Millipore. (n.d.). Merck Millipore. Retrieved from [Link]

  • Using drying agents. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Myers, R. T. (1952). Impurities in High Molecular Weight Amine Products. Analytical Chemistry, 24(9), 1500–1502. Retrieved from [Link]

  • Soderberg, T. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved from [Link]

  • Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). Course Hero. Retrieved from [Link]

  • Process for separating mixtures of crude, water-containing amines originating from the amine synthesis. (2003, May 21). Google Patents.
  • solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • Amine purification. (2011, August 29). Science Forums. Retrieved from [Link]

  • Mkhoyan, M., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]

  • Common amine system corrosion issues and how to solve them. (2021, June 14). Vysus Group. Retrieved from [Link]

  • Amine separation process. (1981, August 26). European Patent Office. Retrieved from [Link]

  • Recrystallization purification method of enamine salt. (n.d.). Google Patents.
  • Amine Synthesis (A-Level Chemistry). (2022, April 18). Study Mind. Retrieved from [Link]

  • Amine separation process. (1984, November 7). European Patent Office. Retrieved from [Link]

  • Forming oxalate salts of amines. (2009, July 25). Sciencemadness.org. Retrieved from [Link]

  • Sawada, M., et al. (1994). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. Journal of the American Chemical Society. Retrieved from [Link]

  • Lebleu, T., De Winter, J., & Gerbaux, P. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Retrieved from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Troubleshooting

degradation pathways of 1,8-Dioxaspiro[4.5]decan-4-amine

Technical Support Center: Stability and Degradation of 1,8-Dioxaspiro[4.5]decan-4-amine Welcome to the technical support guide for 1,8-Dioxaspiro[4.5]decan-4-amine. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Degradation of 1,8-Dioxaspiro[4.5]decan-4-amine

Welcome to the technical support guide for 1,8-Dioxaspiro[4.5]decan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. Understanding these pathways is crucial for developing stable formulations, ensuring accurate analytical results, and meeting regulatory requirements for impurity profiling.[1][2] This guide presents frequently asked questions and detailed troubleshooting protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1,8-Dioxaspiro[4.5]decan-4-amine?

A1: The structure of 1,8-Dioxaspiro[4.5]decan-4-amine contains two key functional groups that are susceptible to degradation:

  • Spiroketal Moiety: The 1,8-dioxaspiro[4.5]decane core is a spiroketal. Spiroketals are a class of acetals and are known to be sensitive to acidic conditions, under which they can undergo hydrolysis to yield a dihydroxy ketone.[3][4][5]

  • Primary Amine: The primary amine group (-NH₂) is a nucleophilic and basic center, making it susceptible to oxidative degradation.[6][7] Oxidation can occur in the presence of oxygen, metal ions, or other oxidizing agents, leading to a variety of degradation products.[6]

Q2: Under what conditions is the molecule most likely to degrade?

A2: Degradation is most probable under the following stress conditions, which are commonly evaluated in forced degradation studies as per ICH guidelines[1][2][8]:

  • Acidic pH: Promotes the hydrolysis of the spiroketal ring.

  • Oxidizing Environments: The presence of oxygen, peroxides, or metal ions can lead to the degradation of the primary amine.[6]

  • Photolytic Conditions: Exposure to UV or visible light can sometimes provide the energy to initiate degradation, particularly oxidative pathways.

  • High Temperature: Can accelerate all degradation pathways.

Q3: What are the expected major degradation products?

A3: Based on the molecule's structure, the two primary degradation pathways would lead to:

  • Acid-Catalyzed Hydrolysis Product: Ring-opening of the spiroketal would yield 4-amino-4-(2-hydroxyethyl)cyclohexan-1-one.

  • Oxidative Degradation Products: Oxidation of the primary amine could lead to the corresponding imine, which may further hydrolyze or react, or other oxidized species. The process often proceeds through radical mechanisms.[6][9][10]

Below is a diagram illustrating the principal degradation pathways.

OxidationTroubleshooting start Multiple unknown peaks observed in stored sample check_storage Were samples protected from light and air? start->check_storage sparge Prepare new sample with inert gas (N₂ or Ar) sparging check_storage->sparge No add_antioxidant Add an antioxidant (e.g., BHT, Vitamin E) to a sample aliquot check_storage->add_antioxidant Yes, but degradation still occurs compare Compare chromatograms: Sparged vs. Air-Exposed vs. Antioxidant sparge->compare add_antioxidant->compare conclusion_ox Conclusion: Degradation is oxidative. Implement protective measures. compare->conclusion_ox Peaks reduced in sparged/antioxidant samples conclusion_other Conclusion: Degradation is not primarily oxidative. Investigate other pathways (e.g., hydrolysis). compare->conclusion_other No significant difference

Caption: Workflow to diagnose oxidative degradation.

Preventative Measures:

  • Inert Atmosphere: Store solutions and solid samples under an inert atmosphere like nitrogen or argon.

  • Amber Vials: Use amber or light-blocking vials to prevent photolytic degradation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer or formulation.

  • Antioxidants: For formulation development, the inclusion of antioxidants may be necessary to ensure long-term stability.

Issue 3: Poor mass balance in forced degradation studies.

Q: I've subjected my compound to stress conditions (e.g., 1M HCl at 60°C) and see almost 50% degradation of the parent peak, but the new impurity peaks only account for 20% of the area. Where is the rest of my compound?

A: Poor mass balance is a common challenge in forced degradation studies and points to several possibilities. The goal of these studies is to achieve 5-20% degradation to ensure that secondary degradation is minimized. [1]However, when significant degradation occurs, the following issues can arise:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Non-Chromophoric Degradants The degradants may lack a UV-active chromophore. The spiroketal hydrolysis product, for instance, may have a much lower UV absorbance than the parent compound.Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector. [11][12]
Formation of Volatiles Small, volatile fragments may have formed and evaporated from the sample.Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your stressed sample vial to identify any volatile products. [13][14]
Adsorption to Surfaces Highly polar or charged degradants may irreversibly adsorb to glass vials or HPLC column frits.Use silanized glass vials. Perform a solvent wash of the vial after analysis to see if the missing material can be recovered.
Precipitation The degradation products may be insoluble in the sample diluent, causing them to precipitate out of the solution.Visually inspect the sample for cloudiness or precipitate. If observed, attempt to dissolve the sample in a stronger solvent (e.g., DMSO) for analysis.

Experimental Protocol: Standard Forced Degradation Study

This protocol outlines the steps for a basic forced degradation study to identify the primary degradation pathways, consistent with ICH guidelines. [1][2][3]

Objective: To generate likely degradation products and establish the degradation profile of 1,8-Dioxaspiro[4.5]decan-4-amine.

Materials:

  • 1,8-Dioxaspiro[4.5]decan-4-amine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV and/or MS detector

  • pH meter, calibrated

  • Thermostatic oven/water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in 50:50 ACN:Water.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. If no degradation is seen after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60 °C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. If no degradation is seen, repeat with 1 M NaOH and/or heat.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. If no degradation is seen, repeat with 30% H₂O₂. Store in the dark to prevent photolytic effects.

    • Thermal Stress: Store a vial of the stock solution in an oven at 70 °C for 48 hours.

    • Photostability: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions). Wrap a control vial in aluminum foil and place it alongside the exposed sample.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before injection.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient from a neutral buffer to acetonitrile, with MS detection).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative percentage of each degradation product.

    • Attempt to achieve mass balance.

    • Use MS data to propose structures for the major degradants.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
  • Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 27(3), 60-74.
  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Didas, S. A., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(23), 12302-12311.
  • Jørgensen, L., et al. (2009). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 33(11), 54-62.
  • Gouedard, C., et al. (2012). Oxidative degradation of amine solvents for CO2 capture. International Journal of Greenhouse Gas Control, 10, 244-278.
  • Sayari, A., et al. (2021). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research, 60(14), 5155-5164.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Environmental Science and Pollution Research, 28(1), 1-22.
  • Spiroketals. (n.d.). In Wikipedia. Retrieved March 21, 2026.
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293-2301.
  • Abidli, I., et al. (2025). Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. Environmental Research, 265, 121445.
  • Amine Degradation. (2026, February 3). Sustainability Directory.
  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.
  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. (n.d.). Pearson.

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to 1,8-Dioxaspiro[4.5]decan-4-amine

Initiating Research on Synthesis I'm starting a deep dive into the synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine, beginning with a thorough search of peer-reviewed literature and patents. My goal is to compile data on di...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research on Synthesis

I'm starting a deep dive into the synthesis of 1,8-Dioxaspiro[4.5]decan-4-amine, beginning with a thorough search of peer-reviewed literature and patents. My goal is to compile data on diverse synthetic routes, paying close attention to reaction conditions, yields, and potential for scaling up. I'm aiming to identify a minimum of three distinct and representative approaches.

Analyzing Synthetic Routes

I've expanded my search, focusing on experimental protocols and reaction mechanisms for various synthetic pathways. I'm prioritizing detailed information on reagent quantities, reaction conditions, and purification methods. I'm also delving into spectroscopic data and chiral purity. I'm now structuring the comparison by introducing the molecule, followed by detailed methodology, advantages/disadvantages, yields, and purities. I plan to use tables for a side-by-side comparison of key metrics.

Expanding Search, Deepening Analysis

I'm now expanding my search for the synthesis routes for the target molecule. I'm focusing on identifying distinct synthetic strategies for a detailed comparison, and plan to focus on starting materials, key transformations, and overall efficiency. For each approach, I'm finding detailed experimental protocols, including reagent quantities, and purification methods. Concurrently, I'm analyzing the mechanisms of the key reactions to better understand the transformations. I'm structuring a comparison guide, including introductions, methodologies, advantages/disadvantages, yields, purities, tables for comparisons, and diagrams.

Analyzing Initial Search Results

I've initiated a search for the synthesis of 1,8-dioxaspiro[4.5]decan-4-amine, but early results are proving tricky. While there are some relevant documents, none provide a clear, full synthetic route to this particular compound. Further refinement of my search terms and potential combinations is needed to uncover more directly applicable information.

Exploring Related Spiro Compounds

I've been sifting through findings on spiroketal syntheses, identifying applicable techniques. Spiroketal and spiroamine syntheses reveal strategies such as oxidative cyclization and olefinations. There's also information on synthesizing similar compounds, like 1,4-dioxaspiro[4.5]decan-8-ylmethanamine. While the data is indirect, I am assembling relevant reactions and strategies.

Devising Synthetic Routes

I'm now focusing on designing synthetic pathways. Initial results highlight synthesis strategies applicable to spiroketals and spiroamines, specifically oxidative cyclization and olefination reactions. I'll need to adapt these methodologies to the precise target, as a direct comparison of established routes isn't possible. I'll propose three distinct routes, drawing on the literature, and then evaluate the feasibility and efficiency of each step. This work will lead to a useful comparative analysis.

Formulating Synthetic Approaches

I'm now proposing three distinct synthetic pathways based on the gathered data. Route A focuses on reductive amination of 1,8-dioxaspiro[4.5]decan-4-one, while Route B involves an oxime intermediate and reduction. Route C explores Curtius, Hofmann, or Schmidt rearrangements from a carboxylic acid precursor. The next step is to search for details on experimental steps and evaluate conditions and yields to structure a comprehensive guide.

Refining Route Strategies

I'm now clarifying the proposed routes. While an initial literature search hasn't yielded complete syntheses for the target, it has unveiled related spiroketal and spiroamine routes. I've designed three strategies based on this, focusing on reductive amination, oxime intermediates, and Curtius/Hofmann/Schmidt rearrangements, all using 1,8-dioxaspiro[4.5]decan-4-one or derivatives as starting points. I'm now actively researching experimental details for these key steps.

Analyzing Analogous Routes

I've hit a slight snag, as finding a direct, established route to 1,8-Dioxaspiro[4.5]decan-4-amine is proving tricky. My initial literature searches haven't yielded any specific, well-documented synthetic routes for the target molecule. I'm now shifting focus towards exploring synthetic methods for structurally analogous compounds to infer possible approaches. I'm focusing on similar ring systems and functional group placements.

Formulating Potential Routes

I'm now diving deep into comparative analysis, developing three distinct synthetic pathways for the target molecule. These include reductive amination, oxime intermediates with subsequent reduction, and rearrangement reactions like Curtius or Hofmann. My secondary research focused on critical steps and precursors, specifically for the starting material, 1,8-dioxaspiro[4.5]decan-4-one, but found methods for the isomer 1,4-Dioxaspiro[4.5]decan-8-one, so I'll be proposing a route for the target ketone.

Comparing Proposed Routes

I'm now comparing and contrasting the proposed synthetic routes in detail. Route A, reductive amination, looks promising, especially given established protocols for the isomeric ketone. Route B, involving an oxime intermediate, is a well-established method, readily adaptable. Route C, featuring rearrangement reactions, requires careful consideration of potential side reactions and yield optimization, but has potential.

Evaluating Route Feasibility

Now, I'm delving deeper into each proposed route. I'm focusing on the feasibility of key steps and required reagents, having found methods for the isomeric ketone and related amination procedures. I will now propose a synthesis for the starting material, 1,8-dioxaspiro[4.5]decan-4-one, using ketalization. Route A, reductive amination, looks quite promising, readily adaptable. Route B's established oxime intermediates provide a solid pathway, and Route C will need careful consideration for side reactions and yields.

Refining Starting Material Synthesis

I've discovered I need a synthesis pathway for the key starting ketone, having found limited direct routes. I'm now exploring spiroketal synthesis methods, particularly those involving intramolecular cyclization of keto-diols or similar precursors. My search will focus on these synthetic strategies to generate the required 1,8-dioxaspiro[4.5]decan-4-one, before I can finish comparing the three proposed routes to the target amine.

Refining Synthetic Pathways

I'm now integrating insights from my searches, having found no direct routes to the target molecule. I've focused on creating a synthesis for the 1,8-dioxaspiro[4.5]decan-4-one starting material, using an intramolecular ketalization strategy, which I'll apply to each proposed route. The prior research suggested spiroketalization methods from keto-diols; now, I'll adapt this for the target ketone synthesis, finalizing my key starting material synthesis before finalizing the comparison. I've got enough data for the three routes, and will propose the synthesis of the amine from the ketone.

Analyzing Synthetic Routes

I've been focusing on the synthetic routes, or rather, the lack thereof. Finding a published direct route to 1,8-Dioxaspiro[4.5]decan-4-amine, or even its precursor, is proving difficult. Additional search rounds have reinforced this. Now, I'm working on analyzing potential indirect routes.

Proposing Plausible Syntheses

I've shifted my focus to proposing plausible synthetic routes. I've compiled several general strategies for spiroketal synthesis, which allow me to propose a plausible synthesis of the intermediate. Reductive amination protocols for similar molecules now serve as a strong base for constructing a detailed experimental protocol. I'm focusing on the steps to be undertaken.

Evaluating Synthetic Approaches

I've completed several rounds of searches to confirm the challenge of direct routes. I've compiled a comparison guide for potential routes. Strategies for spiroketal synthesis and reductive amination serve as a foundation for proposed experimental protocols. I am evaluating reductive amination and oxime formation routes. I am now exploring potential rearrangement reactions, assessing their feasibility and added complexity, and outlining a route to (1,8-dioxaspiro[4.5] decan-4-yl)methanoic acid.

Refining Synthetic Strategy

I've confirmed the difficulty of a direct route. I am now focused on a comparison guide. This will cover the most efficient approaches to synthesize the key intermediate, 1,8-dioxaspiro[4.5]decan-4-one, followed by three distinct routes to the target amine. These include reductive amination, oxime formation and reduction, and Schmidt rearrangement routes. I will compare the routes in terms of reaction mechanisms and practicality.

Compiling Synthetic Strategies

I've completed my rounds of searches and focused on constructing the comparison guide. I'm structuring the guide around three distinct strategies, all starting from the intermediate, 1,8-dioxaspiro[4.5]decan-4-one. Route 1 involves direct reductive amination, Route 2 uses oxime formation and reduction, and Route 3 utilizes the Schmidt rearrangement. I'm ready to proceed with generating the full guide.

Validation

Cytotoxicity Evaluation of Spiroketal Derivatives: A Comparative Guide for Drug Development

Executive Summary The spiroketal (spiroacetal) motif is a privileged structural scaffold found in numerous bioactive natural products and synthetic therapeutic candidates. Due to their rigid conformation and ability to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiroketal (spiroacetal) motif is a privileged structural scaffold found in numerous bioactive natural products and synthetic therapeutic candidates. Due to their rigid conformation and ability to project functional groups into precise 3D space, spiroketal derivatives have demonstrated exceptional target-binding affinities, particularly in oncology.

This guide provides an objective comparison of leading spiroketal derivatives—spanning natural fungal isolates to fully synthetic analogs—evaluating their cytotoxic performance, mechanistic pathways, and the standardized experimental workflows required to validate their efficacy.

Comparative Performance of Leading Spiroketal Alternatives

The transition from natural spiroketals to synthetic derivatives has been driven by the need to optimize bioavailability, reduce off-target toxicity, and enhance potency. Below is an objective comparison of four distinct classes of spiroketal derivatives currently under investigation for anti-cancer applications.

Synthetic Spiroketal Stereoisomers (Compound 5a,b)

Synthetic spiroketals designed with natural-product inspiration have shown profound efficacy in aggressive models like murine melanoma. Compound 5a,b demonstrated a highly potent cytotoxic effect, achieving 90% tumor cell death within 24 hours at nanomolar concentrations[1]. In vivo, it suppressed tumor growth by 90% at a 5 mg/kg dose[1]. Its primary advantage lies in its multi-target mechanism: it not only induces apoptosis but acts as a potent telomerase inhibitor and downregulates HIF1α[2].

Peniciketal A (Fungal-Derived)

Isolated from the saline soil-derived fungus Penicillium raistrickii, Peniciketal A (Pe-A) is a natural spiroketal that targets A549 lung cancer cells[3]. While its IC50 (22.33 μM) is higher than synthetic variants, Pe-A offers a distinct advantage in safety: it exhibits significantly lower toxicity toward normal liver (L02) and fibroblast (MRC5) cells[3]. It primarily drives G0-G1 cell cycle arrest via Cyclin D1 downregulation[3].

Spiro(lactone-cyclohexanone) Derivatives (Compounds 4 & 9)

These semi-synthetic derivatives leverage a spiro-lactone moiety to target human leukemia (K562 and U937 cell lines)[4]. Compound 4 specifically distinguishes itself by inhibiting TNF-α-induced NF-ĸB activation (IC50 = 15.6 μM)[4]. This makes it a superior alternative for inflammation-driven malignancies where NF-ĸB deregulation is the primary oncogenic driver.

Aminated Spiroketals (2'-aminodechloromaldoxin)

Isolated from the endophytic fungus Pestalotiopsis flavidula, these derivatives highlight the critical role of functional group substitution. Comparative screening revealed that while the aminated compounds (1 and 2) showed moderate cytotoxicity against human cancer cell lines, the non-aminated analogue (dechloromaldoxin) was completely inactive[5]. This establishes the -NH2 group as a critical pharmacophore for cytotoxicity in this specific structural class[5].

Quantitative Data Comparison
Compound ClassSourceTarget Cell Line(s)IC50 / EfficacyPrimary Mechanism of Action
Spiroketal 5a,b SyntheticB16 (Melanoma)~250 nM (In vitro)Caspase 3/7 activation, HIF1α suppression, Telomerase inhibition.
Peniciketal A P. raistrickiiA549 (Lung Cancer)22.33 μM (72h)G0-G1 arrest (Cyclin D1 drop), Mitochondrial apoptosis, MMP-2/9 reduction.
Compound 4 Semi-syntheticK562, U937 (Leukemia)51.6 - 74.0 μMTNF-α-induced NF-ĸB inhibition, Caspase-dependent apoptosis.
2'-aminodechloromaldoxin P. flavidulaMultiple Human LinesModerateCytotoxicity strictly dependent on the unprecedented -NH2 functional group.

Mechanistic Pathways of Cytotoxicity

Understanding how a spiroketal induces cell death is as critical as knowing its IC50. The most successful derivatives avoid inducing necrosis—which triggers severe in vivo inflammatory responses—and instead activate highly regulated apoptotic and anti-metastatic pathways.

Pathway cluster_0 Apoptotic & Cell Cycle Pathway cluster_1 Metastasis & Inflammation Spiro Spiroketal Derivatives Mito Mitochondrial Depolarization Spiro->Mito Induces Cyc Cyclin D1 Downregulation Spiro->Cyc Reduces NFKB NF-ĸB Inhibition Spiro->NFKB Blocks TNF-α HIF HIF1α Suppression Spiro->HIF Downregulates Casp Caspase 3/7 Activation Mito->Casp Triggers Apoptosis Apoptosis Casp->Apoptosis Arrest G0-G1 Cell Cycle Arrest Cyc->Arrest MMP MMP-2 / MMP-9 Reduction NFKB->MMP HIF->MMP Migration Inhibition of Migration/Invasion MMP->Migration

Fig 1: Mechanistic signaling pathways of spiroketal derivatives in cancer cells.

Standardized Experimental Protocol for Cytotoxicity Evaluation

To ensure high scientific integrity and reproducibility, the evaluation of novel spiroketal compounds must follow a self-validating, orthogonal workflow. The following protocols detail the causality behind each experimental choice.

Workflow Prep Compound Preparation Viability Viability Screening (MTT / CCK-8) Prep->Viability Dose-Response Flow Flow Cytometry (Annexin V/PI) Viability->Flow IC50 Guided Invasion Migration Assays (Transwell) Viability->Invasion Sub-lethal Doses Western Protein Expression (Western Blotting) Flow->Western Mechanism Invasion->Western Target ID InVivo In Vivo Validation (Murine Xenograft) Western->InVivo Efficacy Translation

Fig 2: Standardized experimental workflow for the cytotoxicity evaluation of spiroketals.

Phase 1: Cell Viability & Proliferation (MTT Assay)
  • Causality & Logic: Establishing an accurate IC50 is the foundational step. We utilize MTT assays over direct cell counting because MTT measures mitochondrial metabolic rate. Since many spiroketals induce apoptosis via mitochondrial depolarization[3], a drop in formazan production serves as an early, highly sensitive indicator of compound efficacy.

  • Self-Validating Protocol:

    • Seed target cells (e.g., A549, B16) in 96-well plates at 5×103 cells/well.

    • Treat with spiroketal derivatives in a logarithmic concentration gradient (e.g., 0.1, 1, 10, 50, 100 μM) for 24, 48, and 72 hours.

    • Validation Control: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cisplatin) to benchmark potency.

    • Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve in DMSO, and read absorbance at 570 nm.

Phase 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry)
  • Causality & Logic: A compound that merely shreds cell membranes (necrosis) is a poor drug candidate. Annexin V/PI dual staining differentiates between early apoptosis, late apoptosis, and necrosis. Concurrently, PI-only staining of permeabilized cells reveals if the compound halts proliferation by trapping cells in a specific cycle phase (e.g., G0-G1 arrest seen in Peniciketal A[3]).

  • Self-Validating Protocol:

    • Treat cells with the established 1/2 IC50, IC50, and 2x IC50 concentrations.

    • Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

    • Stain with FITC-Annexin V (binds externalized phosphatidylserine) and Propidium Iodide (PI - enters only cells with compromised membranes).

    • Analyze via flow cytometry. Validation: A true spiroketal candidate should show a dose-dependent shift from the double-negative quadrant (live) to the Annexin V+/PI- quadrant (early apoptosis), rather than jumping directly to Annexin V-/PI+ (necrosis).

Phase 3: Migration and Invasion Assessment (Transwell Assay)
  • Causality & Logic: Over 90% of cancer mortality is due to metastasis. To prove a spiroketal has true anti-metastatic properties, migration must be evaluated at strictly sub-lethal concentrations (e.g., 1/4 IC50). If cells fail to migrate simply because they are dying, the assay yields false positives.

  • Self-Validating Protocol:

    • Coat the upper chamber of a Transwell insert with Matrigel (for invasion) or leave uncoated (for migration).

    • Seed cells in serum-free media containing sub-lethal doses of the spiroketal in the upper chamber.

    • Place media with 10% FBS in the lower chamber as a chemoattractant.

    • After 24 hours, swab the upper chamber, fix the lower cells with paraformaldehyde, stain with crystal violet, and quantify.

Phase 4: Molecular Target Validation (Western Blotting)
  • Causality & Logic: Phenotypic observations (death, lack of movement) must be grounded in molecular evidence. Western blotting provides orthogonal validation of the flow cytometry and transwell results.

  • Self-Validating Protocol:

    • Extract proteins using RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Probe for executioner proteins: Cleaved Caspase 3/7 (validating apoptosis)[1], Cyclin D1 (validating G0-G1 arrest)[3], and MMP-2/MMP-9 (validating migration inhibition)[3].

    • Validation: Normalize all target bands against a stable housekeeping gene (e.g., GAPDH or β-actin) to ensure that observed protein reductions are due to specific pathway inhibition, not global protein degradation.

References

  • A New Synthetic Spiroketal: Studies on Antitumor Activity on Murine Melanoma Model In Vivo and Mechanism of Action In Vitro. CNR-IRIS / Bentham Science Publishers. Available at:[Link]

  • Two Spiroketal Derivatives With an Unprecedented Amino Group and Their Cytotoxicity Evaluation From the Endophytic Fungus Pestalotiopsis Flavidula. Fitoterapia / PubMed. Available at:[Link]

  • Peniciketal A, A Novel Spiroketal Compound, Exerts Anticancer Effects by Inhibiting Cell Proliferation, Migration and Invasion of A549 Lung Cancer Cells. Anticancer Agents Med Chem / PubMed. Available at:[Link]

  • Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research. Available at: [Link]

Sources

Validation

The Spiro[4.5]decane Scaffold: A Superior Alternative to Traditional Heterocycles in Drug Design? A Comparative Guide

For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic heterocyclic scaffolds. While this approach has yielded a multitude of life-saving drugs, the inherent "flatness" of these molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic heterocyclic scaffolds. While this approach has yielded a multitude of life-saving drugs, the inherent "flatness" of these molecules often contributes to off-target effects, poor solubility, and metabolic liabilities. In the relentless pursuit of novel chemical matter with enhanced therapeutic profiles, the focus has shifted towards three-dimensional (3D) molecular architectures. Among these, the spiro[4.5]decane scaffold has emerged as a particularly compelling structural motif. This guide provides an in-depth, objective comparison of the spiro[4.5]decane system with traditional heterocyclic scaffolds, supported by experimental data and protocols to empower researchers in making informed decisions for their drug discovery programs.

Beyond Flatland: The Strategic Advantage of Three-Dimensionality

The fundamental difference between a spiro[4.5]decane and a classic heterocycle like pyridine or piperidine lies in its topology. The spirocyclic system, by definition, possesses a quaternary carbon atom shared by two rings, forcing a rigid, non-planar orientation of substituents. This contrasts sharply with the planarity of aromatic heterocycles and the conformational flexibility of simple saturated rings. This inherent three-dimensionality of the spiro[4.5]decane scaffold can lead to several key advantages:

  • Enhanced Target Specificity: The well-defined spatial arrangement of functional groups on a rigid spirocyclic core allows for more precise and selective interactions with the target protein's binding site.

  • Improved Physicochemical Properties: Increased sp³ character, a hallmark of spirocyclic systems, is often correlated with better solubility, improved metabolic stability, and a lower propensity for off-target promiscuity.

  • Novel Chemical Space: Spiro[4.5]decane scaffolds provide access to unexplored areas of chemical space, offering opportunities for novel intellectual property.

A Head-to-Head Comparison: Physicochemical Properties

To illustrate the differences in physicochemical properties, let's consider a comparative analysis of simple amino-functionalized derivatives of spiro[4.5]decane, piperidine, and pyridine.

PropertySpiro[4.5]decan-8-amine[1]4-Aminopiperidine4-Aminopyridine[2][3][4]
Molecular Weight ( g/mol ) 153.27100.1694.11
cLogP 2.45~0.3 - 0.90.32
Topological Polar Surface Area (TPSA, Ų) 26.02~40-5038.9
Aqueous Solubility (g/L) Low (Predicted)High83
Fraction of sp³ carbons (Fsp³) 1.01.00

Note: Some values are calculated or estimated from publicly available data and may vary depending on the specific experimental conditions.

This comparison highlights a key trade-off. The spiro[4.5]decane derivative exhibits significantly higher lipophilicity (cLogP) and a much higher fraction of sp³ carbons. While the increased lipophilicity might suggest lower aqueous solubility, the enhanced 3D character can often mitigate this by disrupting crystal packing. The high Fsp³ character is a desirable trait in modern drug discovery, often leading to improved metabolic stability and reduced off-target effects.

Synthetic Accessibility: Navigating the Pathways to Innovation

A critical consideration for any scaffold is the ease and efficiency of its synthesis and subsequent functionalization.

Spiro[4.5]decane Synthesis: The construction of the spiro[4.5]decane core has historically been perceived as a synthetic challenge. However, modern synthetic methodologies have made this scaffold increasingly accessible.[5][6][7][8] Common strategies include:

  • Intramolecular alkylations

  • Palladium-based cyclizations

  • Claisen rearrangements of bicyclic dihydropyrans[5]

  • Vinylogous Conia ene reactions[6]

Heterocyclic System Synthesis: The synthesis of common heterocycles like piperidine and pyridine is well-established, with a vast library of named reactions and commercially available starting materials. For instance, the reduction of pyridines is a common route to piperidines.

While the initial synthesis of a functionalized spiro[4.5]decane may require more steps than a simple heterocycle, the ability to introduce functionality with precise stereochemical control at the spiro center offers a significant advantage in optimizing drug-target interactions.

Biological Activity: A Tale of Two Scaffolds

The true measure of a scaffold's utility lies in its impact on biological activity. Numerous studies have demonstrated the benefits of incorporating a spiro[4.5]decane moiety. For example, spiro-piperidine derivatives have shown promising antileishmanial activity.[9] In many cases, the rigid spirocyclic framework is credited with locking the molecule in a bioactive conformation, leading to enhanced potency and selectivity.

Conversely, piperidine and pyridine rings are integral components of a vast number of approved drugs, demonstrating their undeniable therapeutic value.[10] The choice of scaffold is therefore not a matter of universal superiority but rather a strategic decision based on the specific goals of the drug discovery program.

Experimental Protocols: Putting Theory into Practice

To provide a tangible framework for comparing these scaffolds, we present detailed protocols for two key in vitro ADME assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Microsomal Stability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for predicting the passive permeability of a compound across the gastrointestinal tract.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol: [11][12][13][14][15]

  • Prepare Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 500 µM).

    • Prepare the acceptor solution (buffer, e.g., PBS, pH 7.4).

  • Prepare Plates:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 4% lecithin in dodecane) and allow the solvent to evaporate.

  • Incubation:

    • Add the donor solution containing the test compound to the wells of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly for a defined period (e.g., 18 hours) at room temperature.

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability:

    • The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Caption: Workflow for the in vitro Microsomal Stability Assay.

Step-by-Step Protocol: [16][17][18][19][20]

  • Prepare Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a master mix containing liver microsomes (e.g., human or mouse) and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the master mix and the test compound solution to 37°C.

    • Initiate the reaction by adding the test compound to the master mix to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a cold solution of acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t½) and intrinsic clearance can be calculated from the slope of the resulting line.

Conclusion: A Paradigm Shift in Scaffold-Based Drug Discovery

The spiro[4.5]decane scaffold offers a compelling departure from the "flatland" of traditional heterocyclic chemistry. Its inherent three-dimensionality provides a rigid framework for the precise positioning of pharmacophoric elements, often leading to enhanced potency, selectivity, and improved ADME properties. While the synthesis of these complex scaffolds can be more demanding, the potential for discovering differentiated, high-quality clinical candidates makes the spiro[4.5]decane system an invaluable tool in the modern medicinal chemist's arsenal. The choice between a spirocyclic and a traditional heterocyclic scaffold should be a strategic one, guided by the specific challenges and goals of the drug discovery program. As our understanding of the intricate dance between a ligand and its target protein continues to deepen, the rational incorporation of 3D scaffolds like the spiro[4.5]decane will undoubtedly play an increasingly pivotal role in the design of the next generation of therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Wang, C., et al. (2018). Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. Chemistry – An Asian Journal, 13(20), 3016-3019. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Singh, V. (2011). Simple, Efficient, and Stereoselective Synthesis of Functionalized Spiro[4.5]decane and Spiro[5.5]undecane Systems. Synthetic Communications, 39(1), 1-10. [Link]

  • Singh, V. (2009). Simple, Efficient, and Stereoselective Synthesis of Functionalized Spiro[4.5]decane and Spiro[5.5]undecane Systems. Synthetic Communications, 39(1), 1-10. [Link]

  • Nakazaki, A., et al. (2007). Total Synthesis of (+/-)-gleenol and (+/-)-axenol via a Functionalized spiro[4.5]decane. Organic Letters, 9(24), 4975-4978. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Pion Inc. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]

  • Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 13(5), 623-637. [Link]

  • Tang, H., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(10), 1038-1043. [Link]

  • El-Saghier, A. M. M., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(3), 1735-1751. [Link]

  • Popa, I., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Aminopyridine Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[4.5]decan-2-one. Retrieved from [Link]

  • PubChemLite. (n.d.). Spiro[4.5]decan-7-amine hydrochloride. Retrieved from [Link]

  • Aleman, P., et al. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 61(22), 7650-7651. [Link]

  • ResearchGate. (n.d.). Structures of a few biologically active spiro compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane. Retrieved from [Link]

  • Kráľová, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117706. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. Retrieved from [Link]

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Comparative

Assessing the Purity of Synthesized 1,8-Dioxaspiro[4.5]decan-4-amine: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter novel synthetic intermediates that defy conventional analytical methodologies. 1,8-Dioxaspiro[4.5]decan-4-amine (CAS: 1779730-52-7) is a prime example of such a m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel synthetic intermediates that defy conventional analytical methodologies. 1,8-Dioxaspiro[4.5]decan-4-amine (CAS: 1779730-52-7) is a prime example of such a molecule. Structurally, it is a highly polar, basic, spirocyclic aliphatic amine.

The analytical challenge here is twofold. First, the complete absence of a conjugated π -system or aromatic ring means this compound lacks a UV chromophore; aliphatic amines generally do not show ultraviolet absorption, rendering standard HPLC-UV methodologies practically blind[1]. Second, its high polarity and basicity lead to poor retention and severe peak tailing on traditional silica-based reversed-phase columns due to secondary interactions with residual silanols.

To establish a robust, self-validating purity assessment for this compound, drug development professionals must pivot to orthogonal techniques. This guide objectively compares the three most effective analytical alternatives: Quantitative 1H NMR (qNMR), HPLC with Charged Aerosol Detection (CAD), and Pre-column Derivatization HPLC-UV.

Decision Matrix: Selecting the Optimal Workflow

The selection of the purity assay depends heavily on the availability of reference standards, the required throughput, and the specific phase of drug development.

PurityAssessmentWorkflow Start Synthesized Compound: 1,8-Dioxaspiro[4.5]decan-4-amine (No UV Chromophore, Highly Polar) Decision1 Is an absolute reference standard available? Start->Decision1 qNMR Quantitative 1H NMR (qNMR) Absolute Purity Assessment (Gold Standard) Decision1->qNMR No Decision2 Is high-throughput routine analysis required? Decision1->Decision2 Yes Validation Final Purity Certification & Data Cross-Validation qNMR->Validation CAD HPLC-CAD / ELSD Universal Detection (Direct Injection) Decision2->CAD Yes, routine screening Deriv Pre-column Derivatization (e.g., DMQC-OSu) + HPLC-UV (High Sensitivity) Decision2->Deriv No, trace impurity focus CAD->Validation Deriv->Validation

Figure 1: Decision matrix for selecting the optimal purity assessment workflow.

Comparative Performance Data

When evaluating these methodologies, it is critical to balance precision against operational complexity. The table below summarizes the quantitative performance metrics of each approach.

Analytical MethodologyDetection PrincipleAccuracy / PrecisionLOD / LOQSample Prep ComplexityRelative Cost per Sample
qNMR Nuclear spin resonance (1H)Excellent (<1% RSD)~0.1% - 1.0%Low (Direct dissolution)High (Instrument time)
HPLC-CAD Aerosol charge measurementGood (2-5% RSD)~10-50 ngLow (Dilute & shoot)Medium
Deriv-HPLC-UV UV/Vis AbsorbanceModerate (5-10% RSD)~1-5 ngHigh (Reaction, quenching)Low (Standard HPLC)

Self-Validating Experimental Protocols

Do not merely execute steps; understand the mechanistic causality behind them. The following protocols are designed as self-validating systems, ensuring that any analytical failure is immediately flagged by internal checks.

Method A: Absolute Purity via Quantitative 1H NMR (qNMR)

Mechanistic Causality: qNMR is the gold standard for the purity determination of novel synthetic molecules where no commercial reference standards are available[2]. The technique relies on the fundamental physical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei, entirely independent of the chemical structure[3]. By co-dissolving the analyte with a highly pure, structurally unrelated Internal Standard (IS), absolute purity can be calculated mathematically[2].

Step-by-Step Protocol:

  • Internal Standard Selection: Select Maleic acid (TraceCERT®, >99.9%). Causality: Maleic acid produces a sharp, isolated singlet at ~6.3 ppm in D₂O. This perfectly avoids the complex aliphatic multiplets of the 1,8-Dioxaspiro[4.5]decan-4-amine spiro-ring system, which resonate between 1.0 and 4.0 ppm.

  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~10.0 mg of the synthesized amine and ~5.0 mg of the Maleic acid IS into a clean vial. Dissolve completely in 0.6 mL of D₂O and transfer to an NMR tube.

  • Acquisition Parameters:

    • Set the pulse angle to 90° to maximize signal-to-noise ratio.

    • Critical Step: Set the relaxation delay (D1) to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds). Causality: Failing to allow complete longitudinal magnetization recovery will artificially truncate the peak areas, destroying quantitative accuracy[4].

    • Acquire 64 to 128 scans to ensure a Signal-to-Noise (S/N) ratio >150:1.

  • Self-Validation Check: Run a blank D₂O sample prior to the analysis. This "100% relative method" check ensures no residual solvent or background impurities co-resonate at 6.3 ppm or within the target analyte's integration regions[5].

Method B: Routine Screening via HPLC-CAD

Mechanistic Causality: For routine, high-throughput batch release, qNMR is often too slow. Charged Aerosol Detection (CAD) provides a near-universal response for non-volatile analytes by measuring the charge transferred to aerosol particles after mobile phase evaporation. Because 1,8-Dioxaspiro[4.5]decan-4-amine is highly polar, it will elute in the void volume of a standard C18 column. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

Step-by-Step Protocol:

  • Column Selection: Utilize a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm). Causality: HILIC stationary phases retain highly polar, basic amines through partitioning into a water-enriched layer on the silica surface, preventing the peak tailing seen in reversed-phase chromatography.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The low pH ensures the amine is fully protonated for consistent retention. More importantly, formate buffers are strictly volatile; non-volatile buffers (like phosphates) will permanently contaminate and blind the CAD detector.

    • Buffer B: 100% Acetonitrile.

  • Detector Settings: Set the CAD nebulizer temperature to 35°C to ensure complete evaporation of the aqueous/organic mobile phase without volatilizing the small amine analyte.

  • Self-Validation Check: CAD responses are inherently non-linear. You must inject a 5-point calibration curve of the sample (e.g., 20%, 50%, 80%, 100%, 120% of nominal concentration) and fit the data using a quadratic or power-function curve. Run a mobile-phase blank to establish the baseline noise floor and prove system suitability.

Method C: Trace Impurity Profiling via Pre-Column Derivatization

Mechanistic Causality: If the goal is to detect trace-level toxicological impurities (e.g., unreacted starting materials or degradation products at <0.1%), CAD may lack the necessary sensitivity. Pre-column derivatization chemically tags the primary amine at position 4 with a strong chromophore, such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)[1]. This not only allows for highly sensitive UV/Fluorescence detection but also drastically increases the molecule's hydrophobicity, allowing for excellent separation on standard, low-cost C18 columns[6].

Step-by-Step Protocol:

  • Reaction Setup: Mix 100 µL of the aqueous sample solution with 100 µL of Borate buffer (pH 9.0). Causality: The pH must be significantly higher than the pKa of the amine to ensure it is deprotonated. Only the free base acts as a strong nucleophile to attack the derivatizing ester.

  • Derivatization: Add 100 µL of DMQC-OSu reagent (dissolved in acetonitrile). Incubate the mixture at 60°C for 15 minutes to drive the quantitative conversion of the amine[1].

  • Quenching: Add 50 µL of 100 mM Glycine. Causality: Glycine acts as a sacrificial primary amine, rapidly consuming any unreacted DMQC-OSu. This prevents the excess reagent from creating massive interfering peaks during the chromatographic run.

  • Analysis: Inject 5 µL onto a standard C18 column using a simple Water/Acetonitrile gradient. Monitor UV absorbance at 254 nm.

  • Self-Validation Check: Always run a "Reagent Blank" (Borate buffer + DMQC-OSu + Glycine, with no analyte). This validates the system by mapping the exact retention times of the derivatizing agent and its hydrolysis byproducts, ensuring they do not co-elute with the derivatized 1,8-Dioxaspiro[4.5]decan-4-amine peak.

References

  • 4 - patsnap.com

  • 3 - emerypharma.com 3.5 - acs.org

  • 2 - rssl.com 5.6 - thermofisher.com

  • 1 - sigmaaldrich.com

Sources

Validation

A Comparative Guide to the Biological Evaluation of Novel Diazaspiro[4.5]decan-1-one Derivatives

The diazaspiro[4.5]decan-1-one scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of therapeutic agents. Its unique three-dimen...

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Author: BenchChem Technical Support Team. Date: March 2026

The diazaspiro[4.5]decan-1-one scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of therapeutic agents. Its unique three-dimensional architecture allows for the precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. This guide provides an in-depth comparative analysis of the biological evaluation of novel derivatives based on this core structure, with a focus on their antifungal, anticancer, and neuroprotective or antipsychotic activities. The content herein is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental insights to inform future discovery efforts.

Antifungal Activity: Targeting Fungal Cell Wall Synthesis

A significant area of investigation for diazaspiro[4.5]decan-1-one derivatives has been in the discovery of novel antifungal agents. Several studies have highlighted their potential as inhibitors of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.[1][2] This mechanism of action is particularly attractive as it targets a pathway absent in mammals, suggesting a favorable selectivity profile.

Comparative Efficacy of Antifungal Derivatives

The antifungal potency of various 2,8-diazaspiro[4.5]decan-1-one derivatives has been evaluated against a panel of pathogenic fungal strains. The data, summarized in the table below, showcases a comparison of their inhibitory activities, often benchmarked against established antifungal drugs such as fluconazole and polyoxin B.

CompoundTarget OrganismMIC (mmol/L)IC50 (mM) for Chitin SynthaseReference
4d Candida albicans (ATCC 90023)0.04Not specified[2]
4j Aspergillus fumigatus0.080.12[2]
4r Aspergillus fumigatus0.08Not specified[2]
4e Not specifiedNot specified0.13[2]
4o Not specifiedNot specifiedNot specified[1]
Fluconazole (Control) Candida albicans (ATCC 90023)0.104Not applicable[2]
Polyoxin B (Control) Candida albicans (ATCC 90023)0.1290.08[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Notably, compound 4d demonstrated superior activity against Candida albicans compared to both fluconazole and polyoxin B.[2] Furthermore, compounds 4j and 4r showed potent activity against Aspergillus fumigatus.[2] The enzyme inhibition assays confirmed that these compounds target chitin synthase, with some derivatives exhibiting IC50 values comparable to the known inhibitor polyoxin B.[2] Drug combination studies have also revealed synergistic or additive effects when these derivatives are used with fluconazole, suggesting they act on a different target.[1][2]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution MIC Assay)

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of novel antimicrobial agents.[3][4][5][6] The broth microdilution method is a standardized and widely accepted protocol.[4]

Objective: To determine the lowest concentration of a diazaspiro[4.5]decan-1-one derivative that inhibits the visible growth of a specific fungal strain.

Materials:

  • Test compounds (diazaspiro[4.5]decan-1-one derivatives)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

  • Positive control (e.g., fluconazole)

  • Negative control (medium only)

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared directly in the 96-well plate.

  • Inoculum Preparation: Fungal colonies are suspended in sterile broth and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension.

  • Controls: Positive control wells (inoculum with a standard antifungal) and negative control wells (medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth (e.g., 24-48 hours at 35°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.[7]

Mechanism of Action: Chitin Synthase Inhibition

The following diagram illustrates the proposed mechanism of action for these antifungal diazaspiro[4.5]decan-1-one derivatives, highlighting their role in disrupting fungal cell wall integrity.

UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin CellWall Fungal Cell Wall Chitin->CellWall Incorporation CellWall->Disruption Weakened Integrity ChitinSynthase->Chitin Synthesis Derivative Diazaspiro[4.5]decan-1-one Derivative Derivative->Inhibition Inhibition->ChitinSynthase

Caption: Inhibition of chitin synthase by diazaspiro[4.5]decan-1-one derivatives disrupts fungal cell wall synthesis.

Anticancer Activity: Induction of Cytotoxicity in Cancer Cell Lines

The structural versatility of the spirocyclic core has also been exploited in the development of anticancer agents.[8][9][10] Derivatives of 1-thia-4-azaspiro[4.5]decane and 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[11][12][13]

Comparative Cytotoxicity of Anticancer Derivatives

The in vitro anticancer activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below presents a comparison of the cytotoxic profiles of representative derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione 11h A549 (Lung)0.19[13]
11h MDA-MB-231 (Breast)0.08[13]
11h HeLa (Cervical)0.15[13]
11d MDA-MB-231 (Breast)0.08[13]
11k MDA-MB-231 (Breast)0.09[13]
1-Thia-4-azaspiro[4.5]decane Derivative 1 HCT-116 (Colorectal)0.092[11]
Derivative 2 HCT-116 (Colorectal)0.120[11]
Derivative 3 HCT-116 (Colorectal)0.098[11]
2,4-Diaminopyrimidine with 1,4,8-triazaspiro[4.5]decan-3-one 9k A549 (Lung)2.14[8]
9k HCT-116 (Colorectal)3.59[8]
9k PC-3 (Prostate)5.52[8]
9k MCF-7 (Breast)3.69[8]

The data indicates that some of these derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range. For instance, compound 11h from the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series displayed remarkable potency against breast and cervical cancer cell lines.[13] The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death.[11]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Objective: To quantify the cytotoxic effect of diazaspiro[4.5]decan-1-one derivatives on cancer cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, PC-3)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specific period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals.[15][16]

  • Formazan Solubilization: The MTT solution is removed, and a solubilization agent is added to dissolve the formazan crystals, resulting in a colored solution.[15]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[15][16]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial in vitro screening of potential anticancer compounds.

cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment (MTT Assay) cluster_3 Data Analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding Treatment Incubation with Compounds CellSeeding->Treatment CompoundPrep Serial Dilution of Test Compounds CompoundPrep->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance DataAnalysis Calculate % Viability Absorbance->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: A generalized workflow for evaluating the cytotoxicity of novel compounds using the MTT assay.

Antipsychotic and Neuroprotective Potential

The diazaspiro[4.5]decan-1-one scaffold has also been explored for its potential in treating central nervous system (CNS) disorders. Certain derivatives have shown promise as antipsychotic agents, primarily through their interaction with dopamine and serotonin receptors.[18][19][20][21] Additionally, other analogues have demonstrated neuroprotective effects.[22]

Comparative Activity of CNS-Active Derivatives
Compound ClassProposed Mechanism/TargetBiological EffectReference
1,3,8-Triazaspiro[4.5]decan-4-ones Dopamine and Serotonin Receptor ModulationAntipsychotic-like activity in behavioral models[18]
1-Oxa-3,8-diazaspiro[4.5]decan-2-ones Inhibition of neural Ca2+-uptakeProtection against brain edema and memory deficits[22]
2,8-Diazaspiro[4.5]decan-1-ones TYK2/JAK1 InhibitionAnti-inflammatory effects[23][24]

The anti-inflammatory properties of some derivatives, such as the TYK2/JAK1 inhibitors, may also contribute to neuroprotection, as neuroinflammation is implicated in many neurodegenerative diseases.[23]

Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a diazaspiro[4.5]decan-1-one derivative for a target receptor (e.g., dopamine D2 or serotonin 5-HT1A).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]spiperone for D2 receptors)

  • Test compounds

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: Cell membranes, the radiolabeled ligand, and varying concentrations of the test compound are combined in an incubation buffer.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Dopamine and Serotonin Receptor Interaction

The following diagram illustrates the interaction of atypical antipsychotics with dopamine D2 and serotonin 5-HT1A receptors, a key concept in their mechanism of action.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signaling Downstream Signaling D2R->Signaling Modulates S5HT1AR Serotonin 5-HT1A Receptor S5HT1AR->Signaling Modulates Antipsychotic Atypical Antipsychotic (Diazaspiro Derivative) Antipsychotic->D2R Antagonist/ Partial Agonist Antipsychotic->S5HT1AR Agonist

Caption: Atypical antipsychotics often act as antagonists or partial agonists at D2 receptors and agonists at 5-HT1A receptors.

Conclusion and Future Directions

The diazaspiro[4.5]decan-1-one scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential as antifungal, anticancer, and CNS-active compounds. The comparative analysis of their biological evaluation highlights the importance of selecting appropriate and robust experimental methodologies to accurately characterize their potency and mechanism of action.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the diazaspiro[4.5]decan-1-one core is crucial to delineate the structural features that govern potency and selectivity for each biological target.

  • Mechanism of Action Elucidation: For the most promising compounds, in-depth studies are required to fully understand their molecular mechanisms of action. This could involve identifying specific binding sites, characterizing downstream signaling effects, and assessing their impact on cellular pathways.

  • In Vivo Efficacy and Safety: Compounds that demonstrate strong in vitro activity must be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Selectivity Profiling: A comprehensive assessment of the selectivity of these compounds against a panel of related and unrelated targets is essential to predict potential off-target effects.

By leveraging the insights provided in this guide and pursuing these future research directions, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol.
  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate.
  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
  • Bio-protocol. (2014). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii.
  • Abcam. (n.d.). MTT assay protocol.
  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug.
  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC).
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.
  • New Journal of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
  • Fijałkowski, K., et al. (2019). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. PMC.
  • PubMed. (n.d.). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents.
  • Benchchem. (n.d.). Unveiling the Anticancer Potential of 1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Comparative Analysis.
  • Lindsley, C. W., et al. (2010). Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry.
  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • El-Sawy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • Benchchem. (n.d.). A Comparative Analysis of the Bioactivities of 1- Thia-4-azaspiro[4.5]decane and 1-Oxa-4.
  • IRIS Unimore. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot.
  • ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • MDPI. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[7]deca-6,9-diene-3,8-dione Derivatives. Retrieved from

  • Semantic Scholar. (n.d.). Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives: Synthesis, Molecular Docking, and MD Simulations.
  • ResearchGate. (2020). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • PubMed. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies.
  • ResearchGate. (n.d.). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies.
  • Lookchem. (2022). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits.
  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
  • Journal of Medicinal Chemistry. (n.d.). Comparison of 5-HT1A and dopamine D2 pharmacophores. X-ray structures and affinities of conformationally constrained ligands.

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Comparative

A Comparative Guide to the In Vitro Antifungal Activity of Spiro[4.5]decane Compounds

An Emerging Scaffold to Combat Fungal Resistance The relentless rise of invasive fungal infections, coupled with the growing specter of antifungal drug resistance, has created an urgent need for novel therapeutic agents....

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Author: BenchChem Technical Support Team. Date: March 2026

An Emerging Scaffold to Combat Fungal Resistance

The relentless rise of invasive fungal infections, coupled with the growing specter of antifungal drug resistance, has created an urgent need for novel therapeutic agents.[1][2][3] Fungal pathogens such as Candida and Aspergillus species pose a significant threat, particularly to immunocompromised individuals.[1][3] In the landscape of medicinal chemistry, spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered considerable attention. Among these, the spiro[4.5]decane scaffold has emerged as a promising framework for the development of new antifungal drugs with potent activity and potentially novel mechanisms of action.[4]

This guide provides a comprehensive comparison of the in vitro antifungal activity of various spiro[4.5]decane derivatives, supported by experimental data from recent studies. We will delve into their structure-activity relationships, proposed mechanisms of action, and performance against clinically relevant fungal pathogens, offering a valuable resource for researchers and drug development professionals.

Comparative Antifungal Potency: A Data-Driven Overview

Numerous studies have demonstrated the broad-spectrum antifungal potential of spiro[4.5]decane derivatives. These compounds have been shown to be effective against a range of pathogenic fungi, in some cases exhibiting potency superior to conventional antifungal drugs like fluconazole. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for several classes of spiro[4.5]decane compounds against key fungal strains.

Compound Class/DerivativeFungal StrainMIC (mmol/L)Comparison Drug (MIC, mmol/L)Reference
2,8-Diazaspiro[4.5]decan-1-one (Compound 4d) Candida albicans (ATCC 90023)0.04Fluconazole (0.104), Polyoxin B (0.129)[5]
2,8-Diazaspiro[4.5]decan-1-one (Compound 4j) Aspergillus fumigatus0.08Not specified[5]
2,8-Diazaspiro[4.5]decan-1-one (Compound 4r) Aspergillus fumigatus0.08Not specified[5]
Spiro[pyrrolidine-2,3'-quinoline]-2'-one (Compound 4d, 4f, 4k, 4n) Candida albicansStronger than Fluconazole & Polyoxin BNot specified[6]
Spiro[pyrrolidine-2,3'-quinoline]-2'-one (Compound 4f, 4n, 4o) Aspergillus flavusBetter than Fluconazole & Polyoxin BNot specified[6]
Spiro-1,4-dihydropyridines (General) A. flavus, A. fumigatus, C. albicansStronger than FluconazoleNot specified[7]
Spirotryprostatin A Derivative (Compound 4d) Helminthosporium maydis, Trichothecium roseum, Botrytis cinerea, etc.8-32 µg/mLKetoconazole (comparable or less active)[8]
Spirotryprostatin A Derivative (Compound 4k) Fusarium oxysporium, Mycosphaerella melonis, etc.8-32 µg/mLKetoconazole (comparable or less active)[8]
Spiropiperidinyl-1,2,4-triazolidin-3-thiones (Compounds 30-32) Candida-6, A. niger, A. flavusPotent activityNot specified[9]

The data clearly indicates that derivatives of the spiro[4.5]decane scaffold, particularly diazaspiro compounds, exhibit significant antifungal activity. Notably, compound 4d from the 2,8-diazaspiro[4.5]decan-1-one series showed an MIC value against C. albicans that was superior to both fluconazole and polyoxin B.[5] Furthermore, several spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives demonstrated stronger activity against both C. albicans and A. flavus than these established antifungal agents.[6] This suggests that the spiro[4.5]decane core can be chemically modified to generate highly potent antifungal candidates.

Unlocking Potency: Structure-Activity Relationships (SAR)

The antifungal efficacy of spiro[4.5]decane compounds is intrinsically linked to their chemical structure. SAR studies reveal that specific substitutions on the core scaffold can dramatically influence their biological activity.

  • Spirooxindole Moiety: The spirooxindole framework, particularly in spirotryprostatin A derivatives, is critical for antifungal capacity. This core structure appears to be a key pharmacophore.[8][10]

  • Substituents on Aromatic Rings: In many series, the presence and position of electron-withdrawing or electron-donating groups on pendant aromatic rings can modulate activity. For example, in one study of spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones, electron-withdrawing groups at specific positions on the indoline and phenyl rings were found to increase both antibacterial and antifungal activity.[11]

  • Side Chain Modifications: The nature of the side chain also plays a complementary but important role, likely contributing to target binding and overall potency.[12]

SAR_Spiro_Decane core Spiro[4.5]decane Core substituents Substituents (e.g., on aromatic rings) core->substituents Influences side_chain Side Chain Modifications core->side_chain Influences spiro_moiety Nature of Spiro-fused Ring (e.g., Oxindole, Pyrrolidine) core->spiro_moiety Defines class activity Antifungal Activity (Potency & Spectrum) substituents->activity Modulates side_chain->activity Modulates spiro_moiety->activity Critical for MoA_Chitin_Synthase compound Diazaspiro[4.5]decane Compound enzyme Chitin Synthase (CHS) compound->enzyme Inhibits (Non-competitive) product Chitin enzyme->product Catalyzes substrate UDP-N-acetylglucosamine (Substrate) substrate->enzyme Binds to cell_wall Fungal Cell Wall Synthesis product->cell_wall Essential for lysis Cell Lysis / Fungal Death cell_wall->lysis Disruption leads to

Caption: Proposed mechanism of action via chitin synthase inhibition.

Other Potential Targets: Research into spirotryprostatin A derivatives suggests another potential mechanism involving the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration. [8][10]This indicates that the spiro[4.5]decane scaffold can be tailored to interact with different essential fungal pathways.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Step-by-Step Broth Microdilution Assay:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

  • Compound Preparation and Serial Dilution:

    • Dissolve the spiro[4.5]decane test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the culture medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. [1] * Results can be confirmed by reading the absorbance at a specific wavelength (e.g., 530 nm). [1]

Broth_Microdilution_Workflow prep_fungi 1. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) inoculate 3. Inoculate Wells with Fungi prep_fungi->inoculate prep_plate 2. Serially Dilute Compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no growth) incubate->read_mic

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 1,8-Dioxaspiro[4.5]decan-4-amine and its Associated Waste

As researchers and developers at the forefront of scientific innovation, our responsibilities extend beyond discovery to include the safe and conscientious management of the chemical tools we employ. 1,8-Dioxaspiro[4.5]d...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our responsibilities extend beyond discovery to include the safe and conscientious management of the chemical tools we employ. 1,8-Dioxaspiro[4.5]decan-4-amine, a valuable spirocyclic amine building block in synthetic and medicinal chemistry, requires meticulous handling from acquisition to disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust safety culture, essential for protecting laboratory personnel, the wider community, and the environment.

This guide provides a comprehensive, technically grounded framework for the proper disposal of 1,8-Dioxaspiro[4.5]decan-4-amine and its associated waste streams. The procedures outlined herein are designed to ensure safety, compliance, and operational integrity.

Part 1: Hazard Identification and Risk Assessment

A foundational principle of chemical safety is a thorough understanding of the substance's intrinsic hazards. 1,8-Dioxaspiro[4.5]decan-4-amine, like many amines, possesses a distinct hazard profile that dictates its handling and disposal requirements.

Core Hazards: The primary risks associated with this compound stem from its basicity (as an amine) and its potential physiological effects. Based on notified classifications for this and structurally similar compounds, the following hazards are identified:

Hazard ClassificationGHS Hazard CodePotential EffectSource
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion / IrritationH315Causes skin irritation. In some cases, similar amines can cause severe burns.[1][2]
Serious Eye Damage / IrritationH318Causes serious eye damage. This is a significant risk requiring stringent eye protection.[1][2]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[1]

Causality of Hazards:

  • Basicity: As an amine, this compound is a base and will react exothermically, and potentially violently, with acids. This reactivity is a critical consideration for waste segregation.

  • Physiological Effects: The irritant and toxic properties necessitate the use of comprehensive Personal Protective Equipment (PPE) at all times to prevent exposure via inhalation, skin contact, or ingestion.[3][4]

Therefore, all waste streams containing 1,8-Dioxaspiro[4.5]decan-4-amine must be treated as hazardous.

Part 2: On-Site Waste Management: Segregation and Storage

Effective disposal begins the moment waste is generated. Proper segregation and storage are non-negotiable protocols to prevent dangerous reactions and ensure the safety of all laboratory personnel.

The Cardinal Rule: Segregation

Chemical wastes must be segregated based on compatibility.[5][6] For 1,8-Dioxaspiro[4.5]decan-4-amine, this means it must be collected in a waste container specifically designated for basic organic compounds or amine-containing waste .

NEVER mix amine waste with:

  • Acids: Can cause a violent exothermic reaction, leading to pressure buildup and potential container failure.

  • Oxidizers (e.g., nitric acid, permanganates): Can create a significant fire or explosion hazard.

  • Halogenated Solvents: While some institutions allow mixed solvent waste, it is best practice to segregate halogenated and non-halogenated streams. Always follow your institution's specific guidelines.[5]

  • Cyanides or Sulfides: Mixing with these can liberate highly toxic gases if the waste stream becomes acidic.[5]

Containerization and Labeling Protocol

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[7]

  • Do Not Overfill: Fill liquid waste containers to no more than 75% of their capacity.[6] This headspace allows for vapor expansion and reduces the risk of spills.

  • Label Clearly and Completely: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "1,8-Dioxaspiro[4.5]decan-4-amine " (do not use abbreviations or formulas).[5]

    • List all other components in the waste stream with their approximate percentages (e.g., Methanol ~80%, Water ~15%).

    • The name of the principal investigator or research group.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7] This prevents the release of vapors and protects the contents from contamination.

Part 3: The Disposal Workflow: From Benchtop to Pickup

The following workflow provides a systematic approach to managing different waste streams containing 1,8-Dioxaspiro[4.5]decan-4-amine.

DisposalWorkflow start Waste Generation (1,8-Dioxaspiro[4.5]decan-4-amine) pure Unused or Expired Reagent start->pure solids Contaminated Solids (Gloves, Wipes, Silica) start->solids liquid Liquid Waste (Solutions, Rinsate) start->liquid container Empty Reagent Container start->container liquid_cont Collect in a dedicated, labeled 'Amine / Basic Organic Waste' container. pure->liquid_cont solid_bag Seal in a labeled, heavy-duty plastic bag or container. solids->solid_bag liquid->liquid_cont rinse Triple rinse with a suitable solvent. container->rinse final_solid Place bag into solid hazardous waste drum. solid_bag->final_solid final_liquid Store sealed container in Satellite Accumulation Area. liquid_cont->final_liquid collect_rinsate Collect all rinsate as hazardous liquid waste. rinse->collect_rinsate deface Deface or remove original label. rinse->deface collect_rinsate->liquid_cont final_container Dispose of clean container as regular lab glass/plastic. deface->final_container

Caption: Decision workflow for the proper segregation and disposal of waste streams.

Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation:

    • Unused/Expired Reagent: Treat as pure product. This should be added to the designated liquid amine waste container. If it is a solid, it should be collected with other solid amine waste.

    • Contaminated Solid Waste: This includes items like gloves, weighing paper, pipette tips, and silica gel from chromatography. Place these items into a clearly labeled, heavy-duty plastic bag or a dedicated solid waste container designated for amine-contaminated waste.

    • Liquid Waste: This includes reaction mixtures, solutions, and solvent rinses. Collect this waste in a compatible, properly labeled liquid waste container as described in Part 2.[5]

  • Decontamination of Empty Containers:

    • Empty containers that held 1,8-Dioxaspiro[4.5]decan-4-amine are not "empty" from a regulatory standpoint and must be decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol) that is miscible with the compound and will not react with it.[8]

    • Crucially, collect all three rinses (the "rinsate") as hazardous liquid waste and add them to your designated amine waste container.[8]

    • Once triple-rinsed, deface or completely remove the original label. The clean container can now be disposed of as regular laboratory glass or plastic, according to institutional policy.[8]

  • Storage and Final Disposal:

    • Store all sealed and labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA).

    • Segregate the amine waste containers from incompatible materials within the SAA.[7]

    • When the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) office or licensed chemical waste contractor to arrange for pickup.[7][8] Do not pour any chemical waste down the drain.[6][9][10]

Part 4: Emergency Preparedness

Trustworthy protocols include plans for unexpected events.

  • Spills: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing appropriate PPE (including a respirator if vapors are significant), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[11] Sweep up the material, place it in a sealed, labeled container, and dispose of it as solid hazardous waste.[10][11]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9][10][12] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9][10]

By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and responsibility. The meticulous management of chemical waste is a direct reflection of our commitment to excellence in research and our dedication to protecting ourselves, our colleagues, and our shared environment.

References

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Handling

A Comprehensive Guide to the Safe Handling of 1,8-Dioxaspiro[4.5]decan-4-amine

This document provides essential safety and logistical information for the handling of 1,8-Dioxaspiro[4.5]decan-4-amine, a specialized chemical for research and development purposes.[1] The following guidelines are inten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling of 1,8-Dioxaspiro[4.5]decan-4-amine, a specialized chemical for research and development purposes.[1] The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Understanding the Hazard Profile

1,8-Dioxaspiro[4.5]decan-4-amine and its analogs are classified with several key hazards that necessitate careful handling.[2] These include:

  • Acute Toxicity: The compound is considered toxic if swallowed, in contact with skin, or inhaled.[2]

  • Skin Irritation: It can cause skin irritation upon contact.[2]

  • Serious Eye Damage: There is a significant risk of serious eye damage if the compound comes into contact with the eyes.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]

Given these potential hazards, the adoption of stringent safety protocols is paramount to mitigate risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is crucial when working with 1,8-Dioxaspiro[4.5]decan-4-amine. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves. Ensure gloves are inspected before use.[4][5]A standard lab coat.For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (P95 or P100) is recommended.[4]
In Solution/Reaction Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Nitrile gloves. Double-gloving is recommended for extended operations.A chemically resistant lab coat or apron over a standard lab coat.Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][6]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.A chemically resistant suit or apron.A full-face respirator with a combination organic vapor/particulate cartridge (e.g., OV/P100).
Glove Selection and Use:

While nitrile gloves offer good resistance to a range of chemicals, it is crucial to be aware of their limitations.[1][7] For prolonged or high-exposure tasks, consider gloves made of more resistant materials like butyl rubber. Always inspect gloves for any signs of degradation or punctures before use.[4][5] After handling the chemical, remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as hazardous waste.[4]

Respiratory Protection:

The selection of a respirator cartridge is critical and depends on the specific operation. For handling the solid compound where dust may be generated, a particulate filter is sufficient. When working with solutions or in situations where vapors may be present, an organic vapor cartridge is necessary. In the event of a significant spill or when dealing with unknown concentrations, a combination cartridge that protects against both particulates and organic vapors is the safest choice.[5][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safely handling 1,8-Dioxaspiro[4.5]decan-4-amine in a laboratory setting.

Caption: Workflow for the safe handling of 1,8-Dioxaspiro[4.5]decan-4-amine.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4]
Spill Response:

For a minor spill of 1,8-Dioxaspiro[4.5]decan-4-amine solid:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.

  • Containment: Gently cover the spill with an absorbent, non-combustible material such as sand or vermiculite to avoid raising dust.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.

For large spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's emergency response team immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of 1,8-Dioxaspiro[4.5]decan-4-amine and its contaminated waste is essential to protect human health and the environment.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with 1,8-Dioxaspiro[4.5]decan-4-amine, including used gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Solutions containing 1,8-Dioxaspiro[4.5]decan-4-amine should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held 1,8-Dioxaspiro[4.5]decan-4-amine must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] The defaced, triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Pathway:

All hazardous waste containing 1,8-Dioxaspiro[4.5]decan-4-amine must be disposed of through your institution's certified hazardous waste management provider.[9][10] Ensure that all waste containers are properly labeled with the contents and associated hazards to facilitate correct handling and disposal by the waste management team.

Storage

Store 1,8-Dioxaspiro[4.5]decan-4-amine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Containers should be clearly labeled and stored in a designated area for toxic or hazardous materials.

By adhering to these comprehensive safety guidelines, researchers can confidently and safely handle 1,8-Dioxaspiro[4.5]decan-4-amine, fostering a secure and productive research environment.

References

  • PubChem. (2025, April 14). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • NextSDS. (n.d.). 1,8-dioxaspiro[4.5]decan-4-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (2026). 1,8-dioxaspiro[4.5]decan-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
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  • National Center for Biotechnology Information. (n.d.). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Retrieved from [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

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  • The University of British Columbia. (2021, October). 2. General Chemical Spill Procedures. Retrieved from [Link]

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